Farnesoyl-CoA
Description
Properties
Molecular Formula |
C36H58N7O17P3S |
|---|---|
Molecular Weight |
985.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienethioate |
InChI |
InChI=1S/C36H58N7O17P3S/c1-22(2)9-7-10-23(3)11-8-12-24(4)17-27(45)64-16-15-38-26(44)13-14-39-34(48)31(47)36(5,6)19-57-63(54,55)60-62(52,53)56-18-25-30(59-61(49,50)51)29(46)35(58-25)43-21-42-28-32(37)40-20-41-33(28)43/h9,11,17,20-21,25,29-31,35,46-47H,7-8,10,12-16,18-19H2,1-6H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/b23-11+,24-17+/t25-,29-,30-,31+,35-/m1/s1 |
InChI Key |
JJFLTPJLELNRAZ-HKVUSDLYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Farnesoyl-CoA in the Mevalonate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesoyl-CoA, more commonly referred to as farnesyl pyrophosphate (FPP), represents a critical nexus in the intricate web of the mevalonate pathway. This 15-carbon isoprenoid intermediate is the final product of the main trunk of the pathway and serves as the immediate precursor for a vast array of essential biomolecules. Its strategic position as a branch-point metabolite makes it a key regulator of cellular processes ranging from membrane integrity to signal transduction. This technical guide provides an in-depth exploration of the role of this compound in the mevalonate pathway, detailing its biosynthesis, its fate in downstream pathways, and the enzymes that govern its metabolism. Furthermore, this guide presents quantitative data on relevant enzyme kinetics and provides detailed experimental protocols for the study of this compound and associated enzymes, intended to serve as a valuable resource for researchers in both academic and industrial settings.
Introduction: The Mevalonate Pathway at a Glance
The mevalonate pathway is a highly conserved metabolic route in eukaryotes and some prokaryotes, responsible for the synthesis of isoprenoids, a large and diverse class of natural products.[1] The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase.[1] A series of phosphorylation and decarboxylation reactions convert mevalonate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The sequential condensation of these C5 units leads to the formation of geranyl pyrophosphate (GPP, C10) and finally, farnesyl pyrophosphate (FPP, C15), also known as this compound.[1]
Biosynthesis of this compound (Farnesyl Pyrophosphate)
The synthesis of this compound is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS) , also known as geranyltranstransferase. FPPS facilitates two sequential condensation reactions. First, it catalyzes the head-to-tail condensation of DMAPP and IPP to form GPP. Subsequently, it adds another molecule of IPP to GPP to produce FPP.[2]
// Nodes AcetylCoA [label="Acetyl-CoA (x3)", fillcolor="#FFFFFF"]; HMGCoA [label="HMG-CoA", fillcolor="#FFFFFF"]; Mevalonate [label="Mevalonate", fillcolor="#FFFFFF"]; IPP_DMAPP [label="IPP / DMAPP", fillcolor="#FFFFFF"]; GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#FFFFFF"]; FPP [label="this compound (FPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AcetylCoA -> HMGCoA [label="HMG-CoA Synthase"]; HMGCoA -> Mevalonate [label="HMG-CoA Reductase\n(Rate-limiting step)"]; Mevalonate -> IPP_DMAPP [label="Multiple Steps"]; IPP_DMAPP -> GPP [label="FPPS"]; GPP -> FPP [label="FPPS"]; IPP_DMAPP -> FPP [style=dashed, arrowhead=none];
} caption: "Biosynthesis of this compound (FPP) via the Mevalonate Pathway."
This compound: A Critical Branch-Point Intermediate
This compound stands at a crucial metabolic crossroads, directing the flow of isoprenoid precursors into distinct downstream pathways. The cellular concentration of FPP and the activities of the enzymes that utilize it as a substrate are tightly regulated to meet the cell's demand for its various end-products.
// Nodes FPP [label="this compound (FPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Squalene [label="Squalene", fillcolor="#FFFFFF"]; Cholesterol [label="Cholesterol & Steroid Hormones", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#FFFFFF"]; NonSterol [label="Non-Sterol Isoprenoids\n(Dolichol, Coenzyme Q10, Heme A)", fillcolor="#FBBC05", fontcolor="#202124"]; PrenylatedProteins [label="Prenylated Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FPP -> Squalene [label="Squalene Synthase"]; Squalene -> Cholesterol; FPP -> GGPP [label="GGPP Synthase"]; FPP -> NonSterol; FPP -> PrenylatedProteins [label="Protein Farnesyltransferase"]; GGPP -> PrenylatedProteins [label="Protein Geranylgeranyltransferase"];
} caption: "this compound as a key branch-point in isoprenoid biosynthesis."
The Sterol Biosynthesis Pathway
The condensation of two molecules of this compound, catalyzed by squalene synthase , marks the first committed step towards the synthesis of sterols, including cholesterol.[3] This head-to-head condensation reaction forms squalene, a 30-carbon linear hydrocarbon, which then undergoes a series of cyclization and modification reactions to yield cholesterol and other steroid hormones.
The Non-Sterol Isoprenoid Pathway
This compound is also the precursor for a variety of non-sterol isoprenoids that play vital roles in cellular function:
-
Geranylgeranyl Pyrophosphate (GGPP): The addition of an IPP molecule to FPP by geranylgeranyl pyrophosphate synthase (GGPPS) produces the 20-carbon GGPP. Both FPP and GGPP are crucial for protein prenylation.
-
Dolichols: These long-chain polyisoprenoid alcohols are essential for the N-linked glycosylation of proteins in the endoplasmic reticulum.
-
Coenzyme Q10 (Ubiquinone): The isoprenoid tail of Coenzyme Q10, a critical component of the mitochondrial electron transport chain, is derived from FPP.
-
Heme A: A component of cytochrome c oxidase, Heme A contains a farnesyl group derived from FPP.
Protein Prenylation
Protein prenylation is a post-translational modification where a farnesyl or geranylgeranyl group is attached to a cysteine residue near the C-terminus of a target protein. This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and mediating protein-protein interactions.
-
Farnesylation: Catalyzed by protein farnesyltransferase (PFTase) , this process involves the transfer of the farnesyl group from FPP to proteins containing a C-terminal "CaaX" box motif. A well-known example of a farnesylated protein is the oncoprotein Ras.
-
Geranylgeranylation: This modification is carried out by protein geranylgeranyltransferase type I (PGGTase-I) and type II (RabGGTase) , which utilize GGPP as the isoprenoid donor.
Quantitative Data
The following tables summarize key quantitative data related to enzymes that metabolize this compound.
Table 1: Kinetic Parameters of Protein Farnesyltransferase (PFTase) Mutants with FPP
| Enzyme | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| Wild-Type PFTase | 0.058 ± 0.003 | 0.29 ± 0.05 | 2.0 x 10⁵ |
| Y205Aβ Mutant | 0.029 ± 0.002 | 0.14 ± 0.03 | 2.1 x 10⁵ |
| W102Aβ Mutant | 0.018 ± 0.001 | 0.10 ± 0.02 | 1.8 x 10⁵ |
| Y154Aβ Mutant | 0.022 ± 0.002 | 0.12 ± 0.03 | 1.8 x 10⁵ |
Table 2: Inhibition Constants (Ki) of Bisphosphonates for Farnesyl Pyrophosphate Synthase (FPPS)
| Inhibitor | Organism | Ki (nM) |
| Zoledronate | Leishmania major | 11 |
| Risedronate | Leishmania major | 17 |
| BPH-715 | Human | 50.1 |
| Compound 546 | Human | 2.92 |
| Risedronate | Human | 1.23 |
| Zoledronate | Human | 1.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and associated enzymes.
Continuous Coupled Fluorescence Assay for Farnesyl Diphosphate Synthase (FPPS) Activity
This assay provides a real-time measurement of FPPS activity by coupling the production of FPP to its subsequent use by PFTase in a fluorescence-based assay.
Principle: FPPS synthesizes FPP from DMAPP and IPP. The produced FPP is then used by PFTase to farnesylate a dansylated peptide substrate. The farnesylation event leads to an increase in the fluorescence of the dansyl group, which can be monitored continuously.
// Nodes Substrates [label="DMAPP + IPP", fillcolor="#FFFFFF"]; FPPS [label="FPPS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP [label="FPP", fillcolor="#FFFFFF"]; PFTase [label="PFTase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DansylPeptide [label="Dansylated Peptide\n(Low Fluorescence)", fillcolor="#FFFFFF"]; FarnesylatedPeptide [label="Farnesylated Dansylated Peptide\n(High Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; Fluorometer [label="Fluorometer", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Substrates -> FPPS; FPPS -> FPP; FPP -> PFTase; DansylPeptide -> PFTase; PFTase -> FarnesylatedPeptide; FarnesylatedPeptide -> Fluorometer [label="Measure Fluorescence Increase"]; } caption: "Workflow for the continuous coupled fluorescence assay for FPPS activity."
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT, 0.01% Triton X-100.
-
Substrates: Dimethylallyl pyrophosphate (DMAPP) and Isopentenyl pyrophosphate (IPP). Prepare a 10 mM stock solution of each in assay buffer.
-
Dansylated Peptide Substrate: e.g., Dansyl-GCVLS. Prepare a 1 mM stock solution in DMSO.
-
Enzymes: Purified recombinant FPPS and PFTase. The optimal concentration of each enzyme should be determined empirically.
-
Inhibitors (optional): Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare a reaction mixture in a 96-well black microplate containing assay buffer, DMAPP (final concentration 50 µM), and IPP (final concentration 50 µM).
-
Add the dansylated peptide substrate to a final concentration of 1-5 µM.
-
Add PFTase to a final concentration that ensures the farnesylation step is not rate-limiting (e.g., 100-200 nM).
-
If testing inhibitors, add the desired concentration to the wells. Include a solvent control (e.g., DMSO).
-
Initiate the reaction by adding FPPS to the wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 505 nm).
-
Monitor the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 30-60 minutes).
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
LC-MS/MS Analysis of Isoprenoid Intermediates
This method allows for the sensitive and specific quantification of this compound and other isoprenoid pyrophosphates in biological samples.
Principle: Isoprenoid intermediates are extracted from cells or tissues, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry.
// Nodes Sample [label="Biological Sample\n(Cells or Tissue)", fillcolor="#FFFFFF"]; Extraction [label="Extraction of Isoprenoids", fillcolor="#FFFFFF"]; LC [label="Liquid Chromatography (LC)\nSeparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MSMS [label="Tandem Mass Spectrometry (MS/MS)\nDetection and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Sample -> Extraction; Extraction -> LC; LC -> MSMS; MSMS -> DataAnalysis;
} caption: "General workflow for the LC-MS/MS analysis of isoprenoid intermediates."
Reagents and Materials:
-
Extraction Solvent: Acetonitrile/Methanol/Water (e.g., 40:40:20, v/v/v) with a suitable internal standard (e.g., deuterated FPP).
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH 8).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS and quench metabolism by adding the cold extraction solvent.
-
For tissues, homogenize the tissue in the cold extraction solvent.
-
Vortex the samples vigorously and incubate on ice.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the extracted isoprenoids.
-
-
LC Separation:
-
Inject the extracted sample onto the LC column.
-
Use a gradient elution program with mobile phases A and B to separate the isoprenoid pyrophosphates. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification. Define specific precursor-to-product ion transitions for FPP and other isoprenoids of interest, as well as the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of FPP and other isoprenoids.
-
Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Conclusion
This compound is a linchpin metabolite in the mevalonate pathway, orchestrating the synthesis of a diverse and vital array of biomolecules. Its central position makes the enzymes involved in its synthesis and consumption attractive targets for therapeutic intervention in a range of diseases, including cancer, hypercholesterolemia, and infectious diseases. A thorough understanding of the biochemical and regulatory roles of this compound, facilitated by robust experimental methodologies, is paramount for the continued development of novel therapeutics targeting this critical metabolic pathway. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of isoprenoid biosynthesis and its implications for human health.
References
An In-depth Technical Guide to the Synthesis of Farnesyl Pyrophosphate from Farnesol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate pathway, serving as a precursor for the synthesis of a vast array of essential biomolecules, including sterols (like cholesterol), dolichols, coenzyme Q10, and heme A.[1][2][3][4] Furthermore, FPP is the farnesyl donor for the post-translational modification of proteins known as farnesylation, a process crucial for the proper localization and function of key signaling proteins like those in the Ras superfamily.[5] Given its central role in cellular metabolism and signaling, the enzymatic synthesis of FPP is of significant interest to researchers in various fields, including cancer biology, infectious diseases, and metabolic disorders.
This technical guide focuses on the synthesis of FPP from its alcohol precursor, farnesol. While the de novo synthesis of FPP occurs via the mevalonate pathway starting from acetyl-CoA, cells also possess a "salvage pathway" to convert farnesol back into the metabolically active FPP. This process is not a direct ligation of farnesol to coenzyme A to form farnesoyl-CoA, but rather a two-step phosphorylation catalyzed by specific kinases. Understanding this pathway is crucial for studies involving farnesol as a therapeutic agent or as a tool to modulate isoprenoid metabolism.
The Enzymatic Conversion of Farnesol to Farnesyl Pyrophosphate
The conversion of farnesol to FPP is a sequential phosphorylation process catalyzed by two distinct enzymes: farnesol kinase (FK) and farnesyl phosphate kinase (FPK).
-
Step 1: Farnesol to Farnesyl Phosphate, catalyzed by Farnesol Kinase (FK) Farnesol kinase phosphorylates the hydroxyl group of farnesol using a phosphate donor, typically ATP, to yield farnesyl monophosphate (FP).
-
Step 2: Farnesyl Phosphate to Farnesyl Pyrophosphate, catalyzed by Farnesyl Phosphate Kinase (FPK) Farnesyl phosphate kinase then catalyzes the second phosphorylation event, transferring a pyrophosphate group from a donor like CTP to farnesyl phosphate, resulting in the formation of farnesyl pyrophosphate (FPP).
Quantitative Data on Enzymes of Farnesol Phosphorylation
The following table summarizes the available quantitative data for the enzymes involved in the conversion of farnesol to FPP. Data is primarily from studies on rat liver microsomes.
| Enzyme | Substrate | K_m | Nucleotide Donor | Notes | Reference |
| Farnesol Kinase | Farnesol | 2.3 µM | ATP | Activity inhibited by various detergents. Located on the inner, luminal surface of microsomal vesicles. | |
| Farnesyl Phosphate Kinase | Farnesyl Phosphate | - | CTP (specific) | Activated by low concentrations of detergents. Located on the outer, cytoplasmic surface of microsomal vesicles. |
Signaling and Metabolic Pathways
The synthesis of FPP from farnesol is a salvage pathway that feeds into the larger mevalonate pathway, a critical metabolic route for the production of all isoprenoids.
FPP is a branch-point metabolite that can be utilized for protein farnesylation, a crucial post-translational modification that anchors proteins to cellular membranes.
Experimental Protocols
Protocol 1: In Vitro Synthesis of Farnesyl Pyrophosphate from Farnesol
This protocol is adapted from methodologies described for the assay of farnesol kinase and farnesyl phosphate kinase activities in rat liver microsomes.
1. Preparation of Microsomes (Enzyme Source):
-
Homogenize fresh rat liver in a cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Farnesol Kinase Reaction (Farnesol → Farnesyl Phosphate):
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 100 µg)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (5 mM)
-
ATP (2 mM)
-
Farnesol (e.g., 10 µM, solubilized with a detergent like 0.05% CHAPS)
-
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a solvent like ethanol or by heat inactivation.
3. Farnesyl Phosphate Kinase Reaction (Farnesyl Phosphate → Farnesyl Pyrophosphate):
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 100 µg)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (5 mM)
-
CTP (1 mM)
-
Farnesyl phosphate (produced in Step 2 or added exogenously)
-
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction.
4. Extraction and Purification of Farnesyl Pyrophosphate:
-
Extract the reaction mixture with a solvent system like butanol/water.
-
The FPP will partition into the aqueous phase.
-
Further purification can be achieved using solid-phase extraction (SPE) with a C18 column.
Protocol 2: Analysis of Farnesyl Pyrophosphate by HPLC
This protocol outlines a general method for the quantification of FPP. Specific parameters may need optimization based on the available instrumentation.
1. Sample Preparation:
-
The purified FPP from Protocol 1 or extracts from cells/tissues can be used.
-
For enhanced detection, FPP can be enzymatically converted to a fluorescently tagged product. This involves using farnesyltransferase to attach the FPP to a dansylated peptide.
-
Alternatively, direct detection by LC-MS/MS is also possible.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection:
-
If a fluorescently tagged peptide is used, a fluorescence detector is required.
-
For direct detection, a mass spectrometer is used.
-
3. Quantification:
-
A standard curve is generated using known concentrations of FPP.
-
The concentration of FPP in the sample is determined by comparing its peak area to the standard curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and analysis of FPP from farnesol.
Conclusion
The synthesis of this compound from farnesol and coenzyme A is not the primary route for farnesol utilization in biological systems. Instead, a two-step phosphorylation pathway involving farnesol kinase and farnesyl phosphate kinase converts farnesol into the biologically active farnesyl pyrophosphate. This salvage pathway is crucial for recycling farnesol and maintaining the cellular pool of FPP, a key metabolite for numerous cellular functions. The protocols and data presented in this guide provide a framework for researchers to synthesize and analyze FPP from farnesol, enabling further investigation into the roles of isoprenoid metabolism in health and disease. This knowledge is particularly relevant for the development of therapeutic strategies that target the mevalonate pathway and protein prenylation.
References
- 1. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Early Discoveries in Isoprenoid and Farnesoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate pathways of isoprenoid and farnesoyl-CoA metabolism form a cornerstone of cellular biochemistry, yielding a vast array of essential molecules from cholesterol and steroid hormones to coenzyme Q10. The elucidation of these pathways was a monumental achievement of 20th-century science, recognized with multiple Nobel Prizes and laying the groundwork for the development of major therapeutic agents, most notably the statin class of cholesterol-lowering drugs. This technical guide provides an in-depth exploration of the seminal early discoveries in this field, focusing on the core biochemical transformations and the ingenious experimental work that brought them to light.
The journey to understand how the complex 27-carbon structure of cholesterol is assembled from simple two-carbon units of acetate is a story of meticulous scientific deduction. Pioneers such as Konrad Bloch, Feodor Lynen, John Cornforth, and George Popják, through the innovative use of isotopic tracers and rigorous biochemical analysis, unraveled the step-by-step synthesis of isoprenoid precursors and their subsequent condensation to form the building blocks of sterols and other vital compounds.[1][2][3][4] This guide will delve into the key experiments that defined the mevalonate pathway, the discovery of crucial intermediates like farnesyl pyrophosphate, and the enzymatic machinery responsible for their metabolism.
The Mevalonate Pathway: From Acetate to Isoprenoid Precursors
The central pathway for isoprenoid biosynthesis in eukaryotes, archaea, and some bacteria is the mevalonate pathway.[5] Its discovery was a landmark in metabolic research, demonstrating how a simple precursor, acetyl-CoA, is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The Pioneering Work of Konrad Bloch and Feodor Lynen
Konrad Bloch and Feodor Lynen were awarded the Nobel Prize in Physiology or Medicine in 1964 for their groundbreaking discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism. Working largely independently, their research established the fundamental role of acetate in cholesterol biosynthesis.
Feodor Lynen's crucial contribution was the identification of "activated acetic acid" as acetyl-coenzyme A (acetyl-CoA) in 1951. He elucidated the structure of this key metabolic intermediate, which is formed from the breakdown of carbohydrates, fats, and proteins. This discovery provided the chemical foundation for understanding how acetate enters the biosynthetic pathway.
Key Intermediates and Enzymatic Steps
The early steps of the mevalonate pathway involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the enzyme HMG-CoA reductase, a rate-limiting step in cholesterol biosynthesis and the target of statin drugs.
The subsequent conversion of mevalonic acid to the five-carbon isoprenoid precursors, IPP and DMAPP, involves a series of phosphorylation and decarboxylation reactions. These five-carbon units are the fundamental building blocks for all isoprenoids.
This compound Metabolism and the Path to Squalene
Farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid, is a critical branch point intermediate in the pathway. It is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS). FPP serves as the precursor for the synthesis of a multitude of essential molecules, including sterols, dolichols, and ubiquinone.
The Discovery of Squalene as a Cholesterol Precursor
The hypothesis that the linear C30 hydrocarbon squalene could be the precursor to the tetracyclic sterol nucleus was a long-standing idea. Early evidence came from observations that feeding squalene to animals increased their tissue cholesterol levels. The definitive proof came from isotopic labeling experiments. When [¹⁴C]-labeled acetate was administered to rats, the resulting squalene was found to be radioactive. Subsequent experiments demonstrated the direct conversion of this labeled squalene into cholesterol.
The Crucial Role of Farnesyl Pyrophosphate and the Discovery of Presqualene Pyrophosphate
The biosynthesis of squalene proceeds through the head-to-head condensation of two molecules of farnesyl pyrophosphate. This reaction is catalyzed by the enzyme squalene synthase. A key breakthrough in understanding this mechanism was the isolation and characterization of a stable intermediate, presqualene pyrophosphate. This discovery provided critical insight into the complex stereochemistry of the reaction, a field extensively studied by John Cornforth, who was awarded the Nobel Prize in Chemistry in 1975 for his work on the stereochemistry of enzyme-catalyzed reactions.
Experimental Protocols of Early Key Experiments
Isotopic Labeling Studies for Tracing Carbon Atoms in Cholesterol (Bloch)
Objective: To determine the origin of the carbon atoms in the cholesterol molecule.
Experimental Protocol:
-
Preparation of Labeled Acetate: Acetic acid was synthesized with isotopic labels, typically deuterium (²H) or carbon-13 (¹³C), at either the methyl or carboxyl position.
-
Animal Model: Rats were typically used as the experimental model.
-
Administration of Labeled Acetate: The labeled acetate was administered to the rats, usually through their diet or by injection.
-
Isolation of Cholesterol: After a set period, the animals were sacrificed, and their livers and other tissues were excised. The cholesterol was extracted from the tissues through saponification of the lipid fraction followed by solvent extraction.
-
Purification of Cholesterol: The extracted cholesterol was purified by repeated crystallization.
-
Isotopic Analysis: The purified cholesterol was then analyzed for the presence and location of the isotopic label. Early methods involved combustion of the cholesterol to CO₂ and H₂O, followed by mass spectrometric analysis to determine the isotope ratios.
-
Degradation of Cholesterol: To pinpoint the location of the labeled atoms within the cholesterol molecule, a series of chemical degradation reactions were performed to break down the complex structure into smaller, identifiable fragments. The isotopic content of each fragment was then analyzed.
In Vitro Synthesis of Squalene from Mevalonate (Popják and Cornforth)
Objective: To demonstrate the enzymatic conversion of mevalonic acid to squalene.
Experimental Protocol:
-
Preparation of Radiolabeled Mevalonate: Mevalonic acid was synthesized with a carbon-14 (¹⁴C) label.
-
Preparation of Liver Enzyme Extracts: Rat liver homogenates were prepared, which contained the necessary enzymes for the biosynthetic pathway.
-
Incubation under Anaerobic Conditions: The [¹⁴C]mevalonate was incubated with the liver enzyme preparation in the absence of oxygen. This was a critical step, as the final cyclization of squalene to lanosterol requires molecular oxygen. By excluding oxygen, the pathway was effectively halted at squalene.
-
Extraction and Isolation of Squalene: After the incubation period, the reaction mixture was saponified, and the unsaponifiable lipids, including squalene, were extracted with a nonpolar solvent like petroleum ether.
-
Purification and Identification of Squalene: The extracted squalene was purified using column chromatography. Its identity was confirmed by co-crystallization with an authentic, unlabeled squalene standard.
-
Radioactivity Measurement: The radioactivity of the purified squalene was measured using a Geiger-Müller counter to quantify the amount of [¹⁴C]mevalonate that had been converted to squalene.
Quantitative Data from Early Discoveries
The following tables summarize some of the key quantitative findings from the early research on isoprenoid and this compound metabolism. The data is presented to reflect the nature of the measurements made with the analytical techniques of the time.
| Experiment | Labeled Precursor | Organism/System | Product Analyzed | Key Finding (Illustrative Data) | Reference |
| Tracing Carbon Atoms in Cholesterol | [¹³C]Acetate | Rat | Cholesterol | All 27 carbon atoms of cholesterol are derived from acetate. | |
| Conversion of Mevalonate to Squalene | [¹⁴C]Mevalonate | Rat Liver Homogenate | Squalene | Significant incorporation of ¹⁴C into squalene under anaerobic conditions. | |
| Stereochemistry of Squalene Biosynthesis | Stereospecifically Labeled Mevalonate | Rat Liver Microsomes | Squalene | Elucidation of the precise stereochemical course of hydrogen addition and elimination. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core metabolic pathways and experimental workflows described in this guide.
Conclusion
The early discoveries in isoprenoid and this compound metabolism represent a triumph of biochemical investigation. Through the development and application of novel experimental techniques, a generation of scientists pieced together the intricate series of reactions that lead from the simplest of metabolic precursors to a vast and functionally diverse class of biomolecules. This foundational knowledge not only illuminated a central pathway of life but also provided the basis for the rational design of drugs that have had a profound impact on human health. For researchers and drug development professionals today, an understanding of this history provides not only a fascinating glimpse into the process of scientific discovery but also a solid foundation for future innovation in targeting metabolic pathways for therapeutic benefit.
References
Farnesoyl-CoA as a precursor in cholesterol biosynthesis
An In-depth Technical Guide on Farnesyl Pyrophosphate as a Precursor in Cholesterol Biosynthesis
Introduction
The biosynthesis of cholesterol is a complex and vital metabolic pathway in mammals, essential for the creation of cell membranes, steroid hormones, vitamin D, and bile acids.[1][2][3] This multi-step process begins with acetyl-CoA and involves over 20 enzymatic reactions.[4][5] A critical juncture in this pathway is the formation of Farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid intermediate.
It is a common point of confusion, but Farnesyl pyrophosphate (FPP) , not Farnesoyl-CoA, is the direct precursor for squalene synthesis, the first committed step towards cholesterol. FPP stands at a crucial metabolic branch point. From here, the pathway can proceed towards the synthesis of sterols (like cholesterol) or diverge to produce non-sterol isoprenoids, which are essential for processes like protein prenylation. This document provides a detailed technical overview of the conversion of FPP to squalene, associated quantitative data, relevant experimental protocols, and the signaling context for researchers, scientists, and drug development professionals.
The Role of Squalene Synthase (FDFT1)
The enzyme responsible for the first committed step in sterol biosynthesis is Squalene Synthase (SQS) , also known as Farnesyl-diphosphate Farnesyltransferase 1 (FDFT1). This enzyme is localized to the membrane of the endoplasmic reticulum and catalyzes the head-to-head condensation of two molecules of FPP to form squalene, a 30-carbon isoprenoid. The reaction consumes one molecule of NADPH and proceeds in two distinct steps, both occurring within the single enzyme.
-
Step 1: Condensation to Presqualene Pyrophosphate (PSPP) : Two molecules of FPP bind to the enzyme. The first FPP molecule loses its pyrophosphate group to form an allylic carbocation. This cation is then attacked by the second FPP molecule, leading to the formation of a cyclopropylcarbinyl intermediate, presqualene pyrophosphate (PSPP). This first half-reaction can occur in the absence of NADPH.
-
Step 2: Rearrangement and Reduction to Squalene : The PSPP intermediate undergoes a series of complex rearrangements involving cyclopropylcarbinyl and cyclobutyl carbocation intermediates. Finally, a hydride from NADPH is transferred to the resulting carbocation, opening the cyclopropane ring and forming the linear squalene molecule, which is then released into the endoplasmic reticulum membrane. Under normal catalytic conditions, the PSPP intermediate does not dissociate from the enzyme.
The activity of Squalene Synthase is a critical regulatory point, determining the metabolic flux of FPP into the sterol pathway. Its inhibition is a promising therapeutic strategy for lowering cholesterol, as it is downstream of the synthesis of essential non-sterol isoprenoids.
Signaling and Experimental Diagrams
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Quantitative Data
Quantitative analysis of isoprenoid intermediates is challenging but essential for understanding the regulation of cholesterol synthesis. Data on the tissue-specific concentrations of FPP provide insight into the substrate availability for Squalene Synthase.
Table 1: Farnesyl Pyrophosphate (FPP) Concentrations in Mouse Tissues
| Tissue | FPP Concentration (nmol/g wet tissue) |
| Brain | 0.355 ± 0.030 |
| Kidney | 0.320 ± 0.019 |
| Liver | 0.326 ± 0.064 |
| Heart | 0.364 ± 0.015 |
| (Data sourced from a study using an HPLC-based method to quantify FPP and GGPP from mouse tissues). |
Metabolic flux analysis reveals the rate of synthesis rather than static concentrations. Studies using stable isotope labeling in mice have shown that the proportional flux through different branches of the cholesterol synthesis pathway is highly variable and tissue-specific. For example, the flux through the Bloch pathway (one of the two main post-lanosterol pathways) ranges from as low as 8% in the preputial gland to 97% in the testes, demonstrating significant tissue-specific regulation.
Experimental Protocols
Protocol 1: Quantification of Farnesyl Pyrophosphate (FPP) in Tissues
This protocol is based on the methodology of using protein farnesyltransferase to conjugate FPP with a fluorescent peptide, followed by HPLC quantification.
1. Sample Preparation and Extraction:
-
Collect tissues from the model organism, immediately snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize the frozen tissue in an extraction buffer (e.g., a mixture of organic solvents like methanol/chloroform) to precipitate proteins and extract lipids and isoprenoids.
-
Centrifuge the homogenate to pellet the protein and cellular debris.
-
Collect the supernatant containing the FPP.
2. Solid Phase Extraction (SPE) Purification:
-
Pass the crude extract through a C18 SPE column to purify the isoprenoid pyrophosphates from other lipids.
-
Wash the column with an appropriate buffer to remove unbound contaminants.
-
Elute the FPP fraction using a suitable solvent (e.g., a higher concentration of organic solvent).
-
Dry the eluted fraction under nitrogen gas.
3. Enzymatic Conjugation and HPLC Analysis:
-
Reconstitute the dried FPP extract in an assay buffer.
-
Add recombinant Farnesyl Protein Transferase (FTase) and a fluorescently labeled peptide substrate (e.g., dansylated peptide).
-
Incubate the reaction to allow the enzymatic transfer of the farnesyl group from FPP to the peptide.
-
Terminate the reaction.
-
Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
Quantify the amount of fluorescently labeled farnesylated peptide by comparing its peak area to a standard curve generated with known concentrations of FPP.
Protocol 2: Metabolic Flux Analysis of Cholesterol Biosynthesis using Stable Isotopes
This protocol provides a general workflow for tracing the de novo synthesis of cholesterol using stable isotope tracers like ¹³C-labeled acetate or deuterium oxide (²H₂O).
1. Isotope Labeling:
-
For in vivo studies, provide animals with drinking water enriched with ²H₂O or administer a ¹³C-labeled precursor (e.g., ¹³C-acetate) via injection.
-
For in vitro studies, supplement the cell culture medium with the stable isotope tracer.
-
Maintain the labeling for a defined period to allow the isotopes to be incorporated into newly synthesized lipids.
2. Sample Collection and Lipid Extraction:
-
Harvest tissues or cells at desired time points.
-
For tissues, homogenize the sample.
-
Perform a total lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, to isolate sterols and other lipids.
3. Sample Derivatization (for GC-MS):
-
Saponify the lipid extract to release free sterols from their esterified forms.
-
Extract the non-saponifiable lipids (containing cholesterol and its precursors).
-
Derivatize the sterols (e.g., by silylation) to increase their volatility for Gas Chromatography (GC) analysis.
4. Mass Spectrometry Analysis:
-
Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The mass spectrometer will detect the mass shift in cholesterol and its precursors resulting from the incorporation of the stable isotopes.
5. Data Analysis and Flux Calculation:
-
Determine the mass isotopomer distribution (the relative abundance of molecules with different numbers of incorporated isotopes).
-
Calculate the rate of de novo synthesis (metabolic flux) by modeling the incorporation of the tracer over time, taking into account the precursor isotope enrichment. This provides a dynamic measure of the pathway's activity.
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]
- 3. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Linchpin of Membrane Localization: A Technical Guide to the Function of Farnesyl Pyrophosphate in Protein Farnesylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein farnesylation, a crucial post-translational modification, is integral to a multitude of cellular processes, including signal transduction, cell cycle progression, and nuclear architecture. This technical guide provides an in-depth exploration of the pivotal role of farnesyl pyrophosphate (FPP) as the lipid donor in this reaction, catalyzed by the enzyme farnesyltransferase (FTase). We will delve into the core biochemical mechanisms, present key quantitative data, detail experimental protocols for studying farnesylation, and visualize the intricate signaling pathways and experimental workflows. A comprehensive understanding of this process is paramount for researchers in cell biology and professionals engaged in the development of therapeutics targeting diseases driven by aberrant farnesylation, such as cancer and progeroid syndromes.
Core Concepts of Protein Farnesylation
Protein farnesylation is a type of prenylation, a post-translational modification that involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a specific C-terminal motif of a target protein.[1][2] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a prerequisite for the function of many signaling proteins.[3][4]
The key players in this process are:
-
Farnesyl Pyrophosphate (FPP): A 15-carbon isoprenoid synthesized through the mevalonate pathway, FPP serves as the lipid donor for farnesylation.[5]
-
Protein Farnesyltransferase (FTase): This zinc-dependent heterodimeric enzyme catalyzes the transfer of the farnesyl group from FPP to the target protein. It is composed of an α-subunit and a β-subunit.
-
CaaX Box: The target proteins for farnesylation typically possess a C-terminal tetrapeptide motif known as the CaaX box, where 'C' is a cysteine, 'a' is an aliphatic amino acid, and 'X' determines the specificity of prenylation (for farnesylation, X is often serine, methionine, alanine, or glutamine).
The enzymatic reaction proceeds via an ordered mechanism where FPP binds to FTase first, followed by the CaaX-containing protein substrate. The cysteine thiol of the CaaX box performs a nucleophilic attack on the C1 of FPP, displacing the pyrophosphate group and forming a stable thioether linkage.
Quantitative Analysis of Protein Farnesylation
The efficiency and specificity of protein farnesylation are governed by the kinetic parameters of FTase for its substrates. Below are tables summarizing key quantitative data related to enzyme kinetics and the efficacy of farnesyltransferase inhibitors (FTIs).
Table 1: Kinetic Parameters of Farnesyltransferase
| Substrate | Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Farnesyl Pyrophosphate (FPP) | Yeast | - | - | - | |
| Farnesyl Pyrophosphate (FPP) | Human (mutant) | 0.5 | - | - | |
| Dansyl-GCVLS | Human (mutant) | - | - | - | |
| Dansyl-GCVDS | Human (WT) | >10 | - | ~40 | |
| Biotinylated peptide (BiopepSH) | - | - | 0.06 | 2.2 x 10⁵ | |
| RTRCVIA peptide | Yeast | - | 10.5 | - |
Note: A comprehensive compilation of Km and kcat values for a wide range of CaaX peptides is challenging due to variations in experimental conditions and reporting. The data presented represents a selection from the available literature.
Table 2: Efficacy of Farnesyltransferase Inhibitors (FTIs)
| Inhibitor | Target/Cell Line | IC₅₀ (nM) | Clinical Trial Phase (Selected Indications) | Objective Response Rate (ORR) / Notes | Reference(s) |
| Tipifarnib (R115777) | FTase (isolated) | 0.6 | Phase II/III (AML, HNSCC) | AML (refractory/relapsed): 32% response rate (8/25 patients) | |
| H-Ras transformed cells (EC₅₀) | 2 | ||||
| K-RasB peptide | 7.9 | ||||
| Lamin B peptide | 0.86 | ||||
| Lonafarnib (SCH66336) | H-Ras farnesylation | 1.9 | Phase I/II (Solid tumors) | Solid tumors (refractory): 10-15% disease stabilization or objective response | |
| K-Ras 4B farnesylation | 5.2 | ||||
| BMS-214662 | - | - | Clinical Development | Cytotoxic in nature, but with gastrointestinal and liver toxicities. | |
| L-778,123 | FTase | - | Clinical Development | Dual prenylation inhibitor. | |
| FTI-277 | FTase | 500 pM (in vitro) | Preclinical | Antagonizes H- and K-Ras oncogenic signaling. |
IC₅₀ values can vary significantly depending on the assay conditions and cell lines used. Clinical trial data is subject to change with ongoing research.
Signaling Pathways Involving Protein Farnesylation
Protein farnesylation is a critical step in several key signaling pathways. Diagrams generated using the DOT language are provided below to visualize these processes.
Ras Farnesylation and Membrane Association
Farnesylation is essential for the membrane localization and function of Ras proteins, which are small GTPases that play a pivotal role in cell proliferation, differentiation, and survival.
Lamin A Processing and Nuclear Lamina Integrity
Farnesylation of prelamin A is a crucial step in its maturation to lamin A, a key component of the nuclear lamina that maintains nuclear structure and function. Defects in this process can lead to progeroid syndromes.
Experimental Protocols
A variety of experimental techniques are employed to study protein farnesylation. Below are detailed methodologies for key experiments.
In Vitro Farnesyltransferase Activity Assay
This protocol describes a common method to measure the enzymatic activity of FTase in vitro using a radiolabeled substrate.
Materials:
-
Purified recombinant FTase
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
CaaX peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT
-
Scintillation cocktail
-
Filter paper (e.g., Whatman P81)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, CaaX peptide substrate, and purified FTase.
-
Initiate the reaction by adding [³H]-FPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Spot the reaction mixture onto the filter paper.
-
Wash the filter paper multiple times with 5% TCA to remove unincorporated [³H]-FPP.
-
Wash the filter paper with ethanol and allow it to dry.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Quantify the amount of incorporated [³H]-farnesyl group using a scintillation counter.
Detection of Farnesylated Proteins in Cells via Metabolic Labeling
This protocol outlines a method to visualize farnesylated proteins in cultured cells using a "tagging-via-substrate" approach with a farnesyl pyrophosphate analog.
Materials:
-
Cultured cells
-
Lovastatin (optional, to inhibit endogenous FPP synthesis)
-
Azido-farnesyl pyrophosphate (or a cell-permeable azido-farnesol)
-
Cell lysis buffer
-
Biotinylated phosphine capture reagent (for Staudinger ligation) or an alkyne-tagged fluorescent probe (for click chemistry)
-
Streptavidin-conjugated HRP (for Western blotting) or fluorescence imager
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture cells to the desired confluency.
-
(Optional) Pre-treat cells with lovastatin to deplete endogenous FPP pools.
-
Metabolically label the cells by incubating them with the azido-farnesyl analog for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysate.
-
Perform a Staudinger ligation by incubating the lysate with a biotinylated phosphine capture reagent, or a click chemistry reaction with an alkyne-tagged fluorescent probe.
-
Separate the proteins by SDS-PAGE.
-
For Staudinger ligation: Transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP to detect the biotinylated (and thus farnesylated) proteins.
-
For click chemistry: Directly visualize the fluorescently tagged proteins in the gel using a fluorescence imager.
Drug Development and Future Perspectives
The critical role of protein farnesylation in diseases like cancer has spurred the development of farnesyltransferase inhibitors (FTIs). These drugs, such as tipifarnib and lonafarnib, have shown promise in preclinical and clinical studies, particularly for certain hematological malignancies and solid tumors with specific genetic profiles. However, their efficacy has been limited in some contexts, partly due to alternative prenylation of some proteins by geranylgeranyltransferase-I (GGTase-I).
Future research in this field is focused on:
-
Identifying novel farnesylated proteins: Expanding our understanding of the "farnesylome" will uncover new biological roles for this modification and potential therapeutic targets.
-
Developing substrate-selective inhibitors: Designing inhibitors that target the farnesylation of specific proteins, rather than global FTase inhibition, could lead to more effective and less toxic therapies.
-
Investigating the interplay between farnesylation and other post-translational modifications: Understanding how farnesylation is regulated and how it cross-talks with other modifications will provide a more complete picture of its role in cellular function.
Conclusion
Farnesyl pyrophosphate is the indispensable lipid donor in protein farnesylation, a post-translational modification that is fundamental to the proper localization and function of a wide array of cellular proteins. The intricate interplay between FPP, FTase, and CaaX-containing proteins governs critical cellular processes, and its dysregulation is implicated in significant human diseases. The experimental approaches detailed in this guide provide a robust framework for investigating the nuances of protein farnesylation. Continued research in this area holds immense potential for advancing our understanding of cell biology and for the development of innovative therapeutic strategies.
References
- 1. Current status of clinical trials of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuraoncology.com [kuraoncology.com]
- 4. Drug: Tipifarnib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
The Enzymatic Conversion of Farnesyl Pyrophosphate to Farnesoyl-CoA: A Multi-Step Biochemical Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The direct enzymatic conversion of Farnesyl pyrophosphate (FPP) to Farnesoyl-CoA is not a recognized single-step reaction in established metabolic pathways. Instead, the biosynthesis of this compound from FPP is a multi-step process involving a series of enzymatic reactions. This guide elucidates the likely pathway, commencing with the dephosphorylation of FPP to farnesol, followed by successive oxidations to farnesal and farnesoic acid. Finally, farnesoic acid is activated to this compound by an acyl-CoA synthetase. This document provides a comprehensive overview of the enzymes involved, their mechanisms, and relevant experimental protocols to facilitate further research and drug development targeting this pathway.
Proposed Pathway for the Conversion of Farnesyl Pyrophosphate to this compound
Farnesyl pyrophosphate (FPP) is a crucial intermediate in the mevalonate pathway, serving as a precursor for the synthesis of a vast array of isoprenoids, including sterols, dolichols, and carotenoids.[1][2][3] While a direct conversion of FPP to this compound has not been documented, a plausible multi-step pathway is proposed based on known enzymatic reactions.
This pathway can be dissected into three key stages:
-
Stage 1: Dephosphorylation of FPP to Farnesol
-
Stage 2: Oxidation of Farnesol to Farnesoic Acid
-
Stage 3: Activation of Farnesoic Acid to this compound
Detailed Enzymatic Steps and Mechanisms
Stage 1: Dephosphorylation of Farnesyl Pyrophosphate to Farnesol
The initial step in this proposed pathway is the removal of the pyrophosphate group from FPP to yield farnesol. This reaction is catalyzed by a class of enzymes known as pyrophosphatases.
-
Enzyme: Farnesyl Pyrophosphatase (FPPase)
-
Reaction: Farnesyl pyrophosphate + H₂O → Farnesol + PPi
-
Mechanism: FPPase catalyzes the hydrolysis of the high-energy pyrophosphate bond of FPP, releasing inorganic pyrophosphate (PPi) and farnesol. This reaction is generally considered irreversible due to the subsequent hydrolysis of PPi by ubiquitous inorganic pyrophosphatases.
Stage 2: Oxidation of Farnesol to Farnesoic Acid
Farnesol is then oxidized to farnesoic acid in a two-step process, mirroring the oxidation of other primary alcohols.
-
Farnesol to Farnesal: The first oxidation step converts the alcohol group of farnesol to an aldehyde, farnesal. This reaction is typically catalyzed by an alcohol dehydrogenase.
-
Enzyme: Alcohol Dehydrogenase (ADH)
-
Reaction: Farnesol + NAD⁺ → Farnesal + NADH + H⁺
-
-
Farnesal to Farnesoic Acid: The aldehyde group of farnesal is then further oxidized to a carboxylic acid, farnesoic acid. This step is catalyzed by an aldehyde dehydrogenase. In insects, a specific aldehyde dehydrogenase 3 (ALDH3) has been shown to catalyze this reaction.[4]
-
Enzyme: Aldehyde Dehydrogenase (ALDH)
-
Reaction: Farnesal + NAD⁺ + H₂O → Farnesoic Acid + NADH + H⁺
-
Stage 3: Activation of Farnesoic Acid to this compound
The final step is the conversion of farnesoic acid to its activated form, this compound. This reaction is catalyzed by an acyl-CoA synthetase (ACS), which belongs to a family of enzymes that activate fatty acids.
-
Enzyme: Acyl-CoA Synthetase (ACS) / Long-Chain Acyl-CoA Synthetase (ACSL)
-
Reaction: Farnesoic Acid + CoA + ATP → this compound + AMP + PPi
-
Mechanism: Long-chain acyl-CoA synthetases catalyze a two-step reaction. First, the carboxylate group of the fatty acid attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and pyrophosphate. In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[5] While the specificity of ACSLs for farnesoic acid is not extensively studied, it is plausible that a member of this enzyme family with broad substrate specificity could catalyze this reaction.
Quantitative Data
Currently, there is a lack of specific quantitative data for the direct enzymatic conversion of FPP to this compound. However, kinetic parameters for related enzymes can provide valuable insights for future studies.
Table 1: Kinetic Parameters of a Representative Long-Chain Acyl-CoA Synthetase (Faa1p from Saccharomyces cerevisiae)
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Oleate | 71.1 | 158.2 |
| CoA | 18.3 | - |
| ATP | 51.6 | - |
Note: The Vmax for CoA and ATP was determined at a constant concentration of the other substrates.
Experimental Protocols
General Assay for Acyl-CoA Synthetase Activity
This protocol is adapted from studies on long-chain acyl-CoA synthetases and can be modified to test for the conversion of farnesoic acid to this compound.
Materials:
-
Purified Acyl-CoA Synthetase
-
Farnesoic acid
-
Coenzyme A (CoA)
-
ATP
-
Tris-HCl buffer (pH 7.5-8.0)
-
MgCl₂
-
Radiolabeled farnesoic acid (e.g., [³H]farnesoic acid) or a method for detecting this compound (e.g., HPLC).
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and CoA.
-
Add the purified enzyme to the reaction mixture.
-
Initiate the reaction by adding farnesoic acid (radiolabeled or unlabeled).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol/heptane/sulfuric acid).
-
If using a radiolabeled substrate, extract the unreacted farnesoic acid with an organic solvent (e.g., heptane). The aqueous phase will contain the this compound.
-
Quantify the amount of this compound formed by scintillation counting of the aqueous phase or by HPLC analysis.
Expression and Purification of Acyl-CoA Synthetase
A general protocol for expressing and purifying a his-tagged acyl-CoA synthetase from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for the acyl-CoA synthetase with a His-tag
-
LB medium and appropriate antibiotic
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, lysozyme, DNase I)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with a lower concentration of imidazole)
-
Elution buffer (lysis buffer with a high concentration of imidazole)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Grow the transformed cells in LB medium with the appropriate antibiotic to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE and determine its concentration.
Conclusion and Future Directions
The conversion of Farnesyl pyrophosphate to this compound is a plausible, yet not well-characterized, multi-step enzymatic pathway. This guide provides a framework for understanding the likely sequence of reactions and the enzymes involved. For researchers and drug development professionals, this pathway presents several potential targets for intervention in isoprenoid and fatty acid metabolism.
Future research should focus on:
-
Identifying and characterizing the specific enzymes responsible for each step of the pathway, particularly the acyl-CoA synthetase that acts on farnesoic acid.
-
Determining the kinetic parameters of these enzymes to understand the efficiency and regulation of the pathway.
-
Investigating the physiological and pathological relevance of this pathway in various organisms and disease states.
By elucidating the intricacies of this metabolic route, new opportunities for therapeutic intervention and a deeper understanding of cellular lipid metabolism can be unlocked.
References
- 1. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Aldehyde dehydrogenase 3 converts farnesal into farnesoic acid in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
Exploring the Subcellular Localization of Farnesoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inferred Subcellular Localization of Farnesoyl-CoA
The subcellular distribution of a metabolite is often dictated by the localization of the enzymes responsible for its synthesis and consumption. This compound is derived from farnesyl pyrophosphate (FPP), a pivotal branch-point intermediate in the isoprenoid biosynthetic pathway. The enzyme responsible for FPP synthesis, Farnesyl Diphosphate Synthase (FPPS), has been identified in multiple subcellular compartments. Consequently, the presence of this compound is anticipated in these same locations.
Studies have demonstrated that FPPS is localized to the cytosol , peroxisomes , and mitochondria [1][2]. In plants, FPPS has also been found in chloroplasts [3][4][5]. The enzyme that utilizes FPP for the first committed step in sterol synthesis, squalene synthase, is located on the membrane of the endoplasmic reticulum . This distribution suggests a complex, compartmentalized regulation of isoprenoid metabolism.
The presence of FPPS in these organelles strongly implies that this compound is also present, where it can be channeled into various metabolic pathways. Peroxisomes, for instance, are known hubs for lipid metabolism, including fatty acid β-oxidation and ether lipid synthesis. The generation of acetyl-CoA from peroxisomal β-oxidation could potentially be used for isoprenoid synthesis within the organelle. Similarly, mitochondria are central to cellular energetics and are also involved in anabolic processes, including aspects of fatty acid synthesis.
Table 1: Inferred Subcellular Presence of this compound Based on FPPS Localization
| Subcellular Compartment | Presence of FPPS | Evidence/Rationale | Potential Role of this compound |
| Cytosol | Yes | FPPS is widely considered a cytosolic enzyme. | Precursor for protein farnesylation and transport to other organelles. |
| Peroxisomes | Yes | Immunofluorescence and immunoelectron microscopy studies have localized FPPS to peroxisomes. Several enzymes of the pre-squalene cholesterol biosynthesis pathway are found in peroxisomes. | Substrate for peroxisomal metabolic pathways, including potential roles in lipid synthesis. |
| Mitochondria | Yes | Significant FPPS enzymatic activity has been detected in mitochondria, and specific isoforms of FPPS contain mitochondrial targeting sequences. | Role in mitochondrial-specific isoprenoid synthesis (e.g., Coenzyme Q biosynthesis) and potential link to mitochondrial fuel-induced signaling. |
| Endoplasmic Reticulum | Inferred | While FPPS is not primarily localized here, the ER is the site of downstream metabolism (e.g., squalene synthesis). FPP is likely transported to the ER. | Precursor for sterol and dolichol synthesis. |
| Chloroplasts (Plants) | Yes | Immunocytochemical staining has shown FPPS localization to chloroplasts in rice and other plants. | Precursor for the synthesis of various plant-specific isoprenoids. |
Experimental Protocols
Investigating the subcellular localization of this compound requires a multi-step approach involving the careful separation of organelles, verification of fraction purity, and sensitive quantification of the target molecule.
Subcellular Fractionation by Differential Centrifugation
This protocol describes a general method for separating major subcellular compartments from cultured cells based on their size and density.
Materials:
-
Cultured cells (e.g., from 10-15 confluent 150 mm plates)
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors added fresh)
-
Dounce homogenizer or syringe with appropriate gauge needle (e.g., 27-gauge)
-
Refrigerated centrifuge and ultracentrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Harvest cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.
-
Cell Lysis: Resuspend the cell pellet in 5-10 volumes of ice-cold Fractionation Buffer. Allow cells to swell on ice for 15-20 minutes.
-
Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes). Monitor cell lysis under a microscope. The goal is to rupture the plasma membrane while keeping nuclei and other organelles intact.
-
Nuclear Fraction (P1): Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C.
-
The pellet (P1) contains the nuclear fraction .
-
The supernatant (S1) contains the cytoplasm, mitochondria, peroxisomes, and microsomes.
-
-
Mitochondrial Fraction (P2): Carefully transfer the S1 supernatant to a new tube. Centrifuge at 10,000 x g for 15-20 minutes at 4°C.
-
The pellet (P2) contains the mitochondrial fraction .
-
The supernatant (S2) contains the peroxisomes, microsomes, and cytosol.
-
-
Microsomal Fraction (P3): Transfer the S2 supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The pellet (P3) contains the microsomal fraction (including ER and Golgi fragments) and peroxisomes.
-
The supernatant (S3) is the cytosolic fraction .
-
-
Fraction Processing: Resuspend each pellet (P1, P2, P3) in a suitable buffer for downstream analysis. The cytosolic fraction (S3) can be used directly. Store all fractions at -80°C.
Purity Assessment of Subcellular Fractions
It is crucial to assess the purity of each fraction to ensure the accuracy of localization data. Western blotting for well-established organelle-specific marker proteins is the standard method.
Procedure:
-
Determine the protein concentration of each subcellular fraction (e.g., using a BCA assay).
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against specific organelle markers (see Table 2).
-
Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Analyze the enrichment of marker proteins in the expected fraction and their absence in others.
Table 2: Common Protein Markers for Western Blot Analysis of Subcellular Fractions
| Organelle | Marker Protein | Rationale |
| Nucleus | Lamin B1, Histone H3 | Lamin B1 is a component of the nuclear lamina. Histone H3 is a core component of nucleosomes. |
| Mitochondria | COX IV, VDAC | Cytochrome c oxidase subunit IV (COX IV) is in the inner mitochondrial membrane. Voltage-dependent anion channel (VDAC) is in the outer membrane. |
| Endoplasmic Reticulum | Calnexin, BiP/GRP78 | Calnexin is an ER-resident chaperone. BiP is a luminal ER chaperone. |
| Cytosol | GAPDH, Tubulin | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Tubulin are abundant cytosolic proteins. |
| Peroxisomes | Catalase, PMP70 | Catalase is a key enzyme in the peroxisomal matrix. Peroxisomal membrane protein 70 (PMP70) is an integral membrane protein. |
| Plasma Membrane | Na+/K+ ATPase | The sodium-potassium pump is a well-established marker for the plasma membrane. |
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoA species.
Materials:
-
Subcellular fractions
-
Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar non-endogenous acyl-CoA)
-
Extraction Solvent (e.g., Acetonitrile/Methanol/Water mixture)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Extraction: To a known amount of protein from each subcellular fraction, add a known amount of the internal standard. Add 3-5 volumes of ice-cold extraction solvent. Vortex vigorously and incubate on ice to precipitate proteins.
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Cleanup (Optional): The supernatant can be further purified using SPE to remove interfering substances like salts and phospholipids.
-
LC Separation: Inject the final extract onto a reverse-phase C18 column. Separate the analytes using a gradient of mobile phases, such as ammonium hydroxide in water (pH 10.5) and acetonitrile.
-
MS/MS Detection: Analyze the column eluent using a mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for this compound: The specific precursor ion (Q1) for this compound would be its protonated molecular mass [M+H]⁺. The product ion (Q3) would be a characteristic fragment generated by collision-induced dissociation, often corresponding to the CoA moiety (e.g., a neutral loss of 507 Da is common for acyl-CoAs).
-
Quantification: Create a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in each sample by comparing its peak area ratio relative to the internal standard against the standard curve.
-
-
Data Normalization: Express the final concentration of this compound relative to the protein content of the fraction (e.g., in pmol/mg protein).
Metabolic Context: The Isoprenoid Biosynthesis Pathway
This compound is derived from FPP, which is synthesized via the mevalonate pathway. This pathway begins with acetyl-CoA and is a fundamental route for the production of all isoprenoids in animals and fungi, as well as in the cytosol of plants. The compartmentalization of FPPS suggests that FPP synthesis, and by extension the availability of this compound, is spatially regulated to serve the specific metabolic needs of different organelles.
Conclusion and Future Directions
The subcellular localization of this compound is a critical, yet underexplored, aspect of cellular metabolism. Based on the known distribution of Farnesyl Diphosphate Synthase, it is reasonable to infer that this compound is present in the cytosol, peroxisomes, and mitochondria. This compartmentalization likely allows for the tailored use of this key metabolite in diverse pathways, from protein modification in the cytosol to lipid synthesis in peroxisomes and bioenergetics in mitochondria.
The lack of direct quantitative measurements represents a significant knowledge gap. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake these challenging but essential investigations. By combining robust subcellular fractionation with sensitive LC-MS/MS analysis, it will be possible to generate the first quantitative maps of this compound distribution. Such data will be invaluable for building more accurate models of metabolic regulation and for identifying novel targets for therapeutic intervention in diseases where isoprenoid metabolism is dysregulated, such as cancer and metabolic disorders.
References
- 1. Farnesyl-diphosphate synthase is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial targeting of farnesyl diphosphate synthase is a widespread phenomenon in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization of farnesyl diphosphate synthase in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
The Evolutionary Conservation of Farnesoyl-CoA Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoyl-CoA (FCoA) is a pivotal intermediate in the vast and ancient network of isoprenoid biosynthesis. As a thioester derivative of farnesoic acid, it occupies a critical branch point in metabolism, directing the flow of isoprenoid precursors toward a diverse array of essential biomolecules. The pathways responsible for the synthesis and subsequent utilization of FCoA are remarkably conserved across the domains of life, from bacteria and archaea to eukaryotes. This evolutionary conservation underscores the fundamental importance of FCoA-derived metabolites in cellular function, including the synthesis of sterols, quinones, and dolichols, as well as in protein prenylation.
This technical guide provides a comprehensive overview of the evolutionary conservation of FCoA metabolic pathways. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth information on the core enzymes, their kinetic properties, detailed experimental protocols for their study, and visualizations of the key metabolic and regulatory networks. Understanding the evolutionary relationships and conserved biochemical mechanisms of these pathways is crucial for the identification of novel drug targets and the development of innovative therapeutic strategies.
I. Biosynthesis of this compound: The Mevalonate Pathway
This compound is derived from the mevalonate (MVA) pathway, an essential metabolic route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. The MVA pathway is highly conserved in eukaryotes and archaea, and is also present in some bacteria, often as a result of horizontal gene transfer.[1]
The initial steps of the MVA pathway leading to the synthesis of the C15 intermediate, farnesyl pyrophosphate (FPP), are outlined below. FPP is the immediate precursor to farnesol, which can then be converted to this compound, although the precise enzymatic steps for this final conversion are not as universally characterized as the main MVA pathway.
Key Enzymes in the Mevalonate Pathway
The enzymes of the MVA pathway are largely conserved, though variations exist between different domains of life. The table below summarizes key enzymes leading to the formation of FPP.
| Enzyme | Abbreviation | EC Number | Reaction | Cellular Localization (Eukaryotes) |
| Acetoacetyl-CoA thiolase | AACT | 2.3.1.9 | 2 Acetyl-CoA → Acetoacetyl-CoA + CoA-SH | Cytosol/Mitochondria |
| HMG-CoA synthase | HMGS | 2.3.3.10 | Acetoacetyl-CoA + Acetyl-CoA → 3-Hydroxy-3-methylglutaryl-CoA + CoA-SH | Cytosol/Mitochondria |
| HMG-CoA reductase | HMGR | 1.1.1.34 | 3-Hydroxy-3-methylglutaryl-CoA + 2 NADPH + 2 H⁺ → Mevalonate + 2 NADP⁺ + CoA-SH | Endoplasmic Reticulum |
| Mevalonate kinase | MVK | 2.7.1.36 | Mevalonate + ATP → Mevalonate-5-phosphate + ADP | Cytosol |
| Phosphomevalonate kinase | PMK | 2.7.4.2 | Mevalonate-5-phosphate + ATP → Mevalonate-5-pyrophosphate + ADP | Cytosol |
| Mevalonate-5-pyrophosphate decarboxylase | MVD | 4.1.1.33 | Mevalonate-5-pyrophosphate + ATP → Isopentenyl pyrophosphate + ADP + Pi + CO₂ | Cytosol |
| Isopentenyl pyrophosphate isomerase | IDI | 5.3.3.2 | Isopentenyl pyrophosphate ⇌ Dimethylallyl pyrophosphate | Cytosol/Peroxisomes |
| Farnesyl pyrophosphate synthase | FPPS | 2.5.1.10 | Dimethylallyl pyrophosphate + 2 Isopentenyl pyrophosphate → Farnesyl pyrophosphate + 2 PPi | Cytosol |
Visualization of the Mevalonate Pathway
The following diagram illustrates the core reactions of the mevalonate pathway leading to the synthesis of Farnesyl pyrophosphate (FPP).
II. Downstream Metabolism of this compound
Once synthesized, this compound serves as a substrate for a variety of enzymes, leading to the production of numerous essential molecules. The enzymes that act upon FCoA are also subject to evolutionary conservation, reflecting the critical nature of their products. A key class of enzymes in this context are the Fatty Acyl-CoA Reductases (FARs).
Fatty Acyl-CoA Reductases (FARs)
FARs are a family of enzymes that catalyze the reduction of fatty acyl-CoA esters to their corresponding fatty alcohols.[2] These enzymes exhibit a range of substrate specificities, and it is proposed that specific FARs are responsible for the conversion of this compound to farnesol. The evolution of the FAR gene family is characterized by a birth-and-death model, where some members are phylogenetically stable and involved in essential functions, while others are more dynamic, suggesting roles in species-specific adaptations.[3]
The general reaction catalyzed by FARs is: This compound + 2 NADPH + 2 H⁺ → Farnesol + 2 NADP⁺ + CoA-SH
The evolutionary conservation of FARs is evident in the presence of conserved domains, such as the NAD(P)H-binding motif, which is crucial for their catalytic activity.[2]
Other Potential Downstream Pathways
Besides reduction to farnesol, this compound can potentially be a substrate for other enzyme families, such as:
-
Acyltransferases: These enzymes could transfer the farnesoyl group to other molecules, contributing to the synthesis of complex lipids or secondary metabolites.
-
Thioesterases: These enzymes would hydrolyze the thioester bond of this compound, releasing farnesoic acid.
Further research is needed to fully elucidate the complete range of enzymes and pathways that utilize this compound across different organisms.
III. Quantitative Data on Key Enzymes
The efficiency and substrate specificity of enzymes in the FCoA metabolic pathways can be compared across different species by examining their kinetic parameters. The following tables summarize available quantitative data for key enzymes.
Table 1: Kinetic Parameters of Farnesyl Pyrophosphate Synthase (FPPS)
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| Homo sapiens (Human) | IPP | 0.6 | 0.63 | [4] |
| GPP | 0.7 | - | ||
| Saccharomyces cerevisiae (Yeast) | IPP | ~5 | - | |
| DMAPP | ~1 | - | ||
| Escherichia coli | IPP | 2.5 | 0.17 | |
| GPP | 0.5 | - |
Table 2: Kinetic Parameters of Mevalonate Pathway Enzymes (Mesophilic vs. Thermophilic)
| Enzyme | Organism (Type) | Specific Activity (µmol/min/mg) | Reference(s) |
| Mevalonate Kinase (MVK) | Methanosarcina mazei (Mesophilic) | 2.04 ± 0.54 | |
| Methanocaldococcus jannaschii (Thermophilic) | 0.59 ± 0.11 | ||
| Diphosphomevalonate Decarboxylase (DMD) | Streptococcus pneumoniae (Mesophilic) | 0.33 ± 0.01 | |
| Cenarchaeum symbiosum (Thermophilic) | 0.23 ± 0.01 |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of FCoA metabolic pathways.
Protocol 1: Phylogenetic Analysis of Farnesyl Pyrophosphate Synthase (FPPS) using MEGA
This protocol outlines the steps to construct a phylogenetic tree for FPPS protein sequences from various organisms using the MEGA (Molecular Evolutionary Genetics Analysis) software.
1. Sequence Acquisition: a. Obtain amino acid sequences of FPPS from different species of interest from public databases like NCBI GenBank. b. Save the sequences in a single FASTA file.
2. Sequence Alignment: a. Open MEGA software. b. Go to Align -> Edit/Build Alignment. c. Select Create a new alignment. d. Choose DNA or Protein based on your sequences. e. In the Alignment Explorer window, go to Edit -> Insert Sequence From File and select your FASTA file. f. Select all sequences (Ctrl+A). g. Go to Alignment -> Align by ClustalW (or MUSCLE). Use default parameters for the initial alignment. h. Manually inspect and refine the alignment if necessary.
3. Phylogenetic Tree Construction: a. Once the alignment is complete, go to Data -> Phylogenetic Analysis. b. The aligned sequences will be loaded. c. Go to Phylogeny -> Construct/Test Neighbor-Joining Tree (or other methods like Maximum Likelihood). d. In the analysis preferences, select the appropriate substitution model (e.g., JTT for proteins). e. Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology. f. Click Compute.
4. Tree Visualization and Interpretation: a. The resulting phylogenetic tree will be displayed. b. Bootstrap values will be shown on the branches, indicating the confidence in the branching pattern. c. The tree can be customized for publication using the options in the Image menu.
Visualization of Phylogenetic Analysis Workflow
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound and other short-chain acyl-CoAs from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation: a. Homogenize frozen tissue or cell pellets in an ice-cold extraction buffer (e.g., acetonitrile/methanol/water with an internal standard). b. Centrifuge to pellet cellular debris. c. Collect the supernatant containing the acyl-CoAs. d. The extract can be further purified using solid-phase extraction (SPE) if necessary.
2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Use a C18 reversed-phase column. ii. Employ a gradient elution with a mobile phase system (e.g., ammonium hydroxide in water and acetonitrile). b. Mass Spectrometry: i. Operate the mass spectrometer in positive electrospray ionization (ESI) mode. ii. Use Multiple Reaction Monitoring (MRM) for quantification. The transition for this compound would involve the precursor ion [M+H]⁺ and a characteristic product ion resulting from the neutral loss of the CoA moiety (507 Da).
3. Data Analysis: a. Generate a standard curve using known concentrations of a this compound standard. b. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Protocol 3: Western Blot Analysis of Mevalonate Pathway Enzymes
This protocol describes the detection and semi-quantitative analysis of a specific enzyme from the mevalonate pathway (e.g., HMGR) in cell or tissue lysates.
1. Protein Extraction: a. Lyse cells or tissues in RIPA buffer containing protease inhibitors. b. Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Electrotransfer: a. Denature protein samples by boiling in Laemmli buffer. b. Separate proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the target enzyme (e.g., anti-HMGR antibody) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using a chemiluminescence imaging system or X-ray film. c. The intensity of the bands corresponds to the relative abundance of the target protein.
V. Regulation of the Mevalonate Pathway
The mevalonate pathway is tightly regulated at multiple levels to ensure a balanced supply of isoprenoid precursors. Transcriptional regulation plays a key role, primarily through the action of Sterol Regulatory Element-Binding Proteins (SREBPs).
Transcriptional Regulation by SREBPs
When cellular sterol levels are low, the SREBP-SCAP complex moves from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP is cleaved by proteases, releasing its N-terminal domain, which then translocates to the nucleus. In the nucleus, the active SREBP fragment binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including HMG-CoA synthase and HMG-CoA reductase, leading to their increased transcription. Conversely, high sterol levels prevent the SREBP-SCAP complex from leaving the ER, thus downregulating the pathway.
Visualization of SREBP-mediated Regulation
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Birth-and-Death Evolution of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Diversification of Cuticular Hydrocarbon Synthesis in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Genetic Regulation of Farnesoyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic and molecular mechanisms that regulate the synthesis of Farnesoyl-CoA (FCoA), a critical intermediate in the mevalonate pathway. Understanding this intricate regulatory network is paramount for developing novel therapeutic strategies for a range of diseases, including hypercholesterolemia, cardiovascular disease, and cancer.
The Mevalonate Pathway: Biosynthesis of Farnesyl Pyrophosphate (FPP)
This compound is derived from Farnesyl pyrophosphate (FPP), a central molecule in the biosynthesis of isoprenoids.[1] The synthesis of FPP occurs via the mevalonate (MVA) pathway, a conserved metabolic cascade that begins with acetyl-CoA.[2] This pathway is essential for producing a wide array of vital compounds, including cholesterol, steroid hormones, ubiquinone, and dolichol.[3][4] The enzymatic steps leading to FPP are tightly regulated, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR) serving as the rate-limiting enzyme.[3]
The conversion of acetyl-CoA to FPP involves a series of enzymatic reactions primarily occurring in the cytosol. FPP stands at a crucial branch point, directing carbon flow towards the synthesis of sterols (like cholesterol) or non-sterol isoprenoids.
Core Regulatory Mechanism: The SREBP Pathway
The genetic regulation of the mevalonate pathway is predominantly controlled at the transcriptional level by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). Mammalian cells have three main SREBP isoforms: SREBP-1a, SREBP-1c, and SREBP-2. While SREBP-1c preferentially regulates genes involved in fatty acid synthesis, SREBP-2 is the master activator of genes required for cholesterol and isoprenoid biosynthesis, including the enzymes that produce FPP.
The activity of SREBPs is exquisitely controlled by cellular sterol levels through a sophisticated feedback mechanism involving proteins localized in the endoplasmic reticulum (ER).
SREBP Activation Steps:
-
ER Retention (High Sterol): In sterol-replete cells, the SREBP precursor forms a complex with SREBP-cleavage-activating protein (SCAP). This SREBP-SCAP complex is retained in the ER through an interaction between SCAP and Insulin-induced gene (INSIG) proteins.
-
ER Release (Low Sterol): When cellular sterol levels fall, a conformational change in SCAP causes it to dissociate from INSIG. The liberated SREBP-SCAP complex is then transported from the ER to the Golgi apparatus in COPII-coated vesicles.
-
Proteolytic Cleavage: Within the Golgi, SREBP is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P). This two-step cleavage releases the N-terminal domain of SREBP (nSREBP), which is the active transcription factor.
-
Nuclear Translocation and Gene Activation: The soluble nSREBP fragment translocates to the nucleus, where it binds to specific DNA sequences called Sterol Regulatory Elements (SREs) in the promoter regions of its target genes. This binding recruits coactivators and initiates the transcription of genes encoding enzymes for the entire mevalonate pathway, thereby increasing the synthesis of FPP, cholesterol, and other isoprenoids.
Quantitative Regulation of Key Pathway Genes
The activation of SREBP-2 leads to the coordinated upregulation of more than 30 genes involved in lipid synthesis. This includes key enzymes in the pathway to FPP, such as HMG-CoA Synthase (HMGCS1) and HMG-CoA Reductase (HMGCR). The regulation can also be influenced by other factors. For example, Acyl-CoA Binding Protein (ACBP) has been shown to act as a transcriptional repressor for both HMGCS1 and HMGCR genes.
Table 1: Example of Transcriptional Regulation of Mevalonate Pathway Genes by ACBP
| Gene | Cell Line | Regulatory Effect of ACBP | Fold Change / % Reduction | Reference |
|---|---|---|---|---|
| HMGCS1 | HepG2 | Represses HNF-4α-induced promoter activity | ~80% reduction | |
| HMGCS1 | HeLa | Reduces basal promoter activity | ~60-80% reduction | |
| HMGCS1 | HeLa | Reduces mRNA levels | ~40% reduction (to 60% of control) | |
| HMGCR | HepG2 | Reduces promoter activity | ~68% reduction | |
| HMGCR | HeLa | Reduces promoter activity | ~84% reduction |
| HMGCR | HeLa | Reduces mRNA levels (at 24h) | ~44% reduction (to 56% of control) | |
Enzyme Kinetics and Feedback Inhibition
Beyond transcriptional control, the mevalonate pathway is regulated by feedback inhibition, where downstream metabolites allosterically inhibit key enzymes. Cholesterol and non-sterol isoprenoids like FPP and geranylgeranyl pyrophosphate (GGPP) can inhibit HMGCR activity. Farnesoid derivatives have also been proposed to act as signals for transcriptional feedback control. The kinetic properties of the pathway's enzymes determine the overall flux. Farnesyl Diphosphate Synthase (FDPS), which catalyzes the final steps to FPP, has been well-characterized.
Table 2: Kinetic Parameters of Farnesyl Diphosphate Synthase (FDPS)
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |
|---|---|---|---|---|
| Recombinant Human | Isopentenyl pyrophosphate (IPP) | 0.6 | - |
| Recombinant Human | Geranyl pyrophosphate (GPP) | 0.7 | 38 | |
Experimental Protocols for Investigation
Protocol 1: Gene Expression Analysis by Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method used to quantify the expression levels of specific genes, such as HMGCR or FDPS, in response to various stimuli (e.g., statin treatment or sterol depletion).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat with compounds of interest (e.g., cholesterol, statins) for a specified time course.
-
RNA Extraction: Lyse cells and extract total RNA using a silica-column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for the gene of interest, and a reference (housekeeping) gene.
-
Data Analysis: Run the reaction on a real-time PCR instrument. Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene's expression to the reference gene.
Protocol 2: Identifying SREBP Binding Sites via Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like SREBP in vivo. It allows for the direct identification of genes regulated by SREBP under specific cellular conditions.
Methodology:
-
Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins (including SREBP) to DNA. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to SREBP-2. The antibody will bind to SREBP-2 and its cross-linked DNA. Use magnetic beads coated with Protein A/G to pull down the antibody-protein-DNA complexes. A non-specific IgG antibody should be used as a negative control.
-
Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the cross-links by heating with NaCl. Degrade proteins with Proteinase K and purify the co-precipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and an "input" control (sheared chromatin that did not undergo IP). Sequence the libraries using a next-generation sequencing (NGS) platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the SREBP-2 IP sample compared to the input control. These peaks represent SREBP-2 binding sites.
Conclusion
The synthesis of this compound is intricately regulated through the multi-layered control of the mevalonate pathway. The SREBP-2-mediated transcriptional circuit serves as the central hub, sensing cellular sterol levels and adjusting the expression of key metabolic enzymes accordingly. This tight regulation ensures cellular homeostasis by balancing the production of essential isoprenoids while preventing the toxic accumulation of sterols. For professionals in drug development, the enzymes and regulatory proteins of this pathway, particularly HMGCR and the SREBP activation machinery, represent highly attractive targets for therapeutic intervention in metabolic and proliferative diseases.
References
- 1. Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 4. Regulation of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Farnesyl Pyrophosphate in the Biosynthesis of Diverse Secondary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate, stands at a critical metabolic crossroads, serving as the universal precursor to a vast and structurally diverse array of secondary metabolites across the plant, fungal, and bacterial kingdoms. While the term Farnesoyl-CoA is often colloquially used, it is FPP that functions as the direct substrate for the enzymatic reactions leading to the synthesis of sesquiterpenes, steroids, carotenoids, and other bioactive compounds. This technical guide provides an in-depth exploration of the pivotal role of FPP in secondary metabolism, detailing the biosynthetic pathways, key enzymes, and regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the study of FPP-dependent biosynthetic pathways and presents quantitative data to illustrate the metabolic flux towards various secondary metabolites.
Introduction: Farnesyl Pyrophosphate, the Linchpin of Isoprenoid Biosynthesis
Isoprenoids, also known as terpenoids, represent the largest class of natural products, with over 40,000 distinct compounds identified to date.[1] These molecules play fundamental roles in cellular physiology, from membrane integrity to signaling. Secondary metabolite isoprenoids, in particular, exhibit a wide range of biological activities, making them a rich source for drug discovery and development.
The biosynthesis of all isoprenoids originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2] In eukaryotes, these precursors are primarily synthesized through the mevalonate (MVA) pathway, which commences with acetyl-CoA.[3] Farnesyl pyrophosphate (FPP) synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield the 15-carbon intermediate, FPP.[4]
FPP's significance lies in its position as a major branch-point metabolite.[5] From this juncture, metabolic flux can be channeled into several downstream pathways, leading to the synthesis of a plethora of secondary metabolites. This guide will delve into the major classes of secondary metabolites derived from FPP, the enzymatic machinery involved, and the intricate regulation of these biosynthetic pathways.
Biosynthesis of Farnesyl Pyrophosphate: The Mevalonate Pathway
The production of FPP is a finely regulated process that begins with the condensation of three acetyl-CoA molecules. The key enzymes and steps in the mevalonate pathway leading to FPP are summarized below.
-
Acetyl-CoA to HMG-CoA: The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by the addition of a third acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA to Mevalonate: HMG-CoA reductase (HMGR), a critical rate-limiting enzyme, catalyzes the reduction of HMG-CoA to mevalonate. This step is a major regulatory point in the pathway.
-
Mevalonate to IPP and DMAPP: A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP. IPP is then isomerized to DMAPP by IPP isomerase.
-
Formation of FPP: FPP synthase (FPPS) sequentially condenses one molecule of DMAPP with two molecules of IPP to form FPP.
FPP as a Precursor to Diverse Secondary Metabolites
FPP serves as the direct precursor for a multitude of secondary metabolites. The fate of FPP is determined by the specific terpene synthases and other downstream enzymes present in an organism.
Sesquiterpenes
Sesquiterpenes (C15) are the most diverse class of terpenoids and are formed directly from the cyclization and rearrangement of FPP by sesquiterpene synthases (TPSs). These enzymes exhibit remarkable product specificity, generating a vast array of cyclic and acyclic hydrocarbon skeletons.
-
Examples: Prominent examples include the antimalarial drug artemisinin (derived from amorphadiene), the anti-inflammatory agent α-bisabolol, and the quorum-sensing molecule farnesol.
Triterpenes and Steroids
The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase, forms squalene (C30). Squalene is the precursor to all triterpenes and steroids. In fungi, squalene is cyclized to lanosterol, which is then converted to ergosterol, a vital component of fungal cell membranes. In plants and animals, squalene is cyclized to cycloartenol and lanosterol, respectively, which are the precursors to phytosterols and cholesterol.
Carotenoids
In some organisms, FPP can be further elongated by the addition of IPP units to form geranylgeranyl pyrophosphate (GGPP; C20), the precursor to diterpenes and carotenoids.
Dolichols and Ubiquinone
FPP is also a precursor for the synthesis of dolichols, which are involved in N-linked glycosylation, and the side chain of ubiquinone (Coenzyme Q), a component of the electron transport chain.
Quantitative Analysis of FPP-Derived Metabolites
The distribution of metabolic flux from FPP to its various downstream products is a key area of research in metabolic engineering. The following tables summarize quantitative data from studies aimed at modulating the FPP pool for the enhanced production of specific secondary metabolites.
| Strain | Genotype | Farnesol (mg/L) | Squalene (mg/L) | Ergosterol (mg/g DCW) | Reference |
| T. harzianum T34-43b1.3 (Control) | Wild-type | 0.02 ± 0.00 | 1.2 ± 0.1 | 4.5 ± 0.3 | |
| T. harzianum T34-dpp1.3 | dpp1 overexpression | 0.19 ± 0.02 | 0.1 ± 0.0 | 8.1 ± 0.5 | |
| Table 1: Production of farnesol, squalene, and ergosterol in Trichoderma harzianum strains. |
| Strain | Genotype | Patchoulol (mg/L) | Farnesol (mg/L) | Reference |
| S. cerevisiae | Expressing patchoulol synthase | 5.8 | 1.2 | |
| S. cerevisiae | Expressing patchoulol synthase, ERG9 downregulation | 16.9 | 20.2 | |
| Table 2: Production of patchoulol and farnesol in engineered Saccharomyces cerevisiae. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of FPP-dependent secondary metabolite biosynthesis.
Farnesyl Diphosphate Synthase (FPPS) Assay
This protocol describes a radiochemical assay for measuring FPPS activity.
Materials:
-
[1-¹⁴C]Isopentenyl pyrophosphate (IPP)
-
Dimethylallyl pyrophosphate (DMAPP)
-
Geranyl pyrophosphate (GPP)
-
Enzyme extract or purified FPPS
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT
-
Stopping solution: 0.5 M HCl
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, DMAPP, GPP, and [1-¹⁴C]IPP.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract or purified FPPS.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Extract the radioactive product (FPP) with an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Terpene Synthase Assay with GC-MS Analysis
This protocol outlines a general method for assaying the activity of a terpene synthase and identifying its products using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Farnesyl pyrophosphate (FPP)
-
Purified terpene synthase
-
Assay buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Internal standard (e.g., caryophyllene)
-
GC-MS system
Procedure:
-
Set up the reaction in a glass vial containing assay buffer and FPP.
-
Add the purified terpene synthase to initiate the reaction.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
Stop the reaction and extract the terpene products by adding an organic solvent containing an internal standard and vortexing vigorously.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Analyze the extracted terpenes by GC-MS.
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards and library data.
Signaling and Regulatory Pathways
The biosynthesis of FPP-derived secondary metabolites is tightly regulated at multiple levels, including transcriptional control of pathway genes and feedback inhibition of key enzymes.
Regulation of Ergosterol Biosynthesis
In fungi, the ergosterol biosynthesis pathway is a key target for antifungal drugs. The expression of ERG genes is regulated by transcription factors such as Upc2 and Ecm22 in Saccharomyces cerevisiae and SrbA in Aspergillus fumigatus. These transcription factors respond to cellular sterol levels, modulating the expression of genes involved in ergosterol biosynthesis.
Farnesol Quorum Sensing in Candida albicans
In the pathogenic yeast Candida albicans, farnesol, derived from FPP, acts as a quorum-sensing molecule that inhibits the morphological transition from yeast to hyphal growth, a key virulence factor. Farnesol exerts its effect by inhibiting the Ras1-cAMP signaling pathway.
Conclusion
Farnesyl pyrophosphate is a cornerstone of secondary metabolism, providing the entry point to a vast and diverse world of bioactive molecules. A thorough understanding of the biosynthesis, regulation, and enzymatic conversion of FPP is crucial for researchers in natural product chemistry, metabolic engineering, and drug development. The experimental protocols and quantitative data presented in this guide offer a practical framework for the investigation and manipulation of these important biosynthetic pathways, paving the way for the discovery and sustainable production of valuable secondary metabolites.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Farnesoyl-CoA in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoyl-CoA is a critical intermediate in a variety of biological pathways, including the biosynthesis of cholesterol, steroids, and other isoprenoids. It is also involved in protein farnesylation, a post-translational modification crucial for the function of many signaling proteins, such as those in the Ras superfamily. The ability to synthesize this compound in vitro is essential for studying the enzymes that utilize this substrate, for screening potential inhibitors of these pathways, and for developing new therapeutic agents.
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from farnesoic acid and Coenzyme A (CoA) using a long-chain acyl-CoA synthetase (LACS). While the direct conversion of farnesol to this compound by a single synthetase is not the typical enzymatic reaction, the activation of the corresponding carboxylic acid, farnesoic acid, is a well-established mechanism for acyl-CoA synthetases.
Principle of the Method
The enzymatic synthesis of this compound is achieved through the activity of a long-chain acyl-CoA synthetase. These enzymes catalyze a two-step reaction:
-
Adenylation of the fatty acid: Farnesoic acid reacts with ATP to form a farnesoyl-AMP intermediate and pyrophosphate (PPi).
-
Thioesterification with CoA: The activated farnesoyl group is then transferred to the sulfhydryl group of Coenzyme A, releasing AMP and forming this compound.
This protocol describes the use of a recombinant long-chain acyl-CoA synthetase, which can be expressed in and purified from Escherichia coli. The promiscuous nature of some LACS enzymes allows them to accept branched-chain and isoprenoid fatty acids like farnesoic acid as substrates.
Signaling and Metabolic Pathways
This compound is a key metabolite at the crossroads of several essential cellular pathways. Understanding its context is crucial for researchers in drug development.
Experimental Data
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Activity (%) |
| Oleic Acid (C18:1) | 71.1 | 158.2 | 100 |
| Palmitic Acid (C16:0) | 85.3 | 120.5 | 76 |
| Myristic Acid (C14:0) | 92.5 | 105.1 | 66 |
| Linoleic Acid (C18:2) | 65.8 | 145.3 | 92 |
Note: The above data is representative and may vary depending on the specific LACS enzyme and assay conditions used. Researchers should perform their own kinetic analysis for farnesoic acid.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Long-Chain Acyl-CoA Synthetase (LACS)
This protocol is adapted for the expression of a His-tagged LACS in E. coli.
Application Notes and Protocols: Chemical Synthesis and Purification of Farnesoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesoyl-coenzyme A (Farnesoyl-CoA) is a critical intermediate in a variety of biosynthetic pathways, including the synthesis of cholesterol, steroids, and prenylated proteins. Its availability in a pure form is essential for in vitro biochemical assays, enzyme characterization, and as a standard for metabolomics studies. This document provides a detailed protocol for the chemical synthesis of this compound from the commercially available precursor, farnesol. The synthesis involves a two-step oxidation of farnesol to farnesoic acid, followed by the activation of farnesoic acid and its coupling with coenzyme A. Furthermore, a robust purification protocol using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is described to ensure high purity of the final product.
Introduction
Data Presentation
The following table summarizes the expected quantitative data for each major step of the synthesis and purification process. The values are based on typical yields for analogous reactions reported in the literature and should be considered as estimates.
| Step | Parameter | Typical Value |
| Step 1: Oxidation of Farnesol to Farnesal | Reagent | Pyridinium chlorochromate (PCC) |
| Yield | 80-90% | |
| Purity (crude) | >85% | |
| Step 2: Oxidation of Farnesal to Farnesoic Acid | Reagent | Sodium chlorite/hydrogen peroxide |
| Yield | 70-85% | |
| Purity (after chromatography) | >95% | |
| Step 3: Synthesis of this compound | Activation Method | N,N'-Carbonyldiimidazole |
| Yield | 50-70% | |
| Purity (crude) | 40-60% | |
| Step 4: Purification of this compound | Method | Solid-Phase Extraction & HPLC |
| Final Yield (overall) | 20-40% | |
| Final Purity | >98% |
Experimental Protocols
Part 1: Chemical Synthesis of Farnesoic Acid from Farnesol
This synthesis is a two-step process involving the oxidation of the primary alcohol, farnesol, to the aldehyde, farnesal, followed by further oxidation to the carboxylic acid, farnesoic acid.
Step 1.1: Oxidation of Farnesol to Farnesal
-
Materials:
-
Farnesol (commercially available)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve farnesol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain crude farnesal. The crude product can be used in the next step without further purification or can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Step 1.2: Oxidation of Farnesal to Farnesoic Acid
-
Materials:
-
Crude farnesal from Step 1.1
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude farnesal in a mixture of tert-butanol and 2-methyl-2-butene.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (4 equivalents) and sodium dihydrogen phosphate (4 equivalents).
-
Add the aqueous solution of the oxidizing agent to the solution of farnesal dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield crude farnesoic acid.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure farnesoic acid.
-
Part 2: Chemical Synthesis of this compound from Farnesoic Acid
This procedure is based on the activation of the carboxylic acid with N,N'-carbonyldiimidazole followed by reaction with Coenzyme A. This method is adapted from established protocols for the synthesis of other long-chain acyl-CoAs[1].
-
Materials:
-
Farnesoic acid (from Part 1)
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Standard laboratory glassware for anhydrous reactions.
-
-
Procedure:
-
Dissolve farnesoic acid (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add CDI (1.1 equivalents) and stir the solution at room temperature for 1 hour, or until the evolution of CO₂ ceases. This forms the farnesoyl-imidazolide intermediate.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in an aqueous solution of sodium bicarbonate (0.5 M).
-
Add the THF solution of the farnesoyl-imidazolide to the aqueous Coenzyme A solution dropwise with stirring.
-
Stir the biphasic mixture vigorously at room temperature for 12-16 hours.
-
After the reaction, acidify the mixture to pH 3-4 with dilute HCl.
-
The crude this compound is now ready for purification.
-
Part 3: Purification of this compound
A two-step purification process involving solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended for obtaining high-purity this compound.
Step 3.1: Solid-Phase Extraction (SPE)
-
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Aqueous ammonium acetate solution (e.g., 25 mM)
-
-
Procedure:
-
Condition the C18 SPE cartridge by washing with methanol, followed by deionized water.
-
Load the acidified crude reaction mixture from Part 2 onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in 25 mM ammonium acetate) to remove unreacted Coenzyme A and other polar impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol in 25 mM ammonium acetate).
-
Concentrate the eluted fraction under reduced pressure or by lyophilization.
-
Step 3.2: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Columns:
-
HPLC system with a UV detector (monitoring at 260 nm for the adenine moiety of CoA).
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
-
Mobile Phases:
-
Mobile Phase A: Buffer (e.g., 50 mM potassium phosphate, pH 5.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Procedure:
-
Dissolve the concentrated sample from the SPE step in a small volume of Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the this compound using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 20% to 90% B over 30 minutes). The exact gradient may need to be optimized.
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the product by mass spectrometry and UV-Vis spectroscopy.
-
Pool the pure fractions and lyophilize to obtain this compound as a white solid. Store at -80°C.
-
Mandatory Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: Relationship of synthesized this compound to key metabolic pathways.
References
Application Note and Protocol: HPLC-Based Quantification of Farnesoyl-CoA in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Farnesoyl-CoA (FCoA) is a key intermediate in the mevalonate pathway, a vital metabolic route responsible for the synthesis of cholesterol, steroid hormones, and non-sterol isoprenoids. Isoprenoids, such as farnesyl pyrophosphate (FPP) derived from FCoA, are crucial for post-translational modification of proteins, including small GTPases of the Ras superfamily, which are pivotal in cell signaling and are often dysregulated in cancer. The ability to accurately quantify intracellular levels of FCoA is therefore critical for understanding the regulation of these pathways and for the development of therapeutic agents targeting metabolic and proliferative disorders. This application note provides a detailed protocol for the quantification of FCoA in cell lysates using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway and Metabolic Context
This compound is synthesized from farnesyl pyrophosphate (FPP), a central molecule in the mevalonate pathway. FPP can be dephosphorylated to farnesol, which in turn can be converted to FCoA. FCoA can then be utilized in various metabolic processes, including the synthesis of other lipids and potential signaling roles. The pathway is tightly regulated, with key enzymes such as HMG-CoA reductase being major targets for drugs like statins. The downstream products of this pathway are involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3][4]
Caption: The Mevalonate Pathway highlighting the position of this compound.
Experimental Protocols
This section details the necessary steps for sample preparation, HPLC-MS/MS analysis, and data quantification.
Cell Culture and Harvesting
-
Cell Lines: This protocol is suitable for adherent mammalian cell lines (e.g., HEK293, HeLa, MCF-7).
-
Culture Conditions: Culture cells to approximately 80-90% confluency in appropriate media and conditions. For a 10 cm dish, this typically corresponds to 5-10 million cells.
-
Harvesting:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol (HPLC grade) to the plate to quench metabolism and extract metabolites.
-
Scrape the cells from the plate into the methanol solution.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the FCoA, to a new tube for analysis.
-
HPLC-MS/MS Analysis
The following parameters are a representative starting point and may require optimization for specific instrumentation.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
HPLC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 2.0 5 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): this compound has a molecular weight of approximately 971.6 g/mol . Acyl-CoAs characteristically exhibit a neutral loss of the 507 Da phosphoadenosine diphosphate moiety upon collision-induced dissociation.[5]
-
Precursor Ion (Q1): m/z 972.6 [M+H]⁺
-
Product Ion (Q3) for Quantitation: m/z 465.6 [M-507+H]⁺
-
Product Ion (Q3) for Confirmation: m/z 428.0 (fragment of the CoA moiety)
-
-
Instrument Parameters: Dwell time, collision energy, and declustering potential should be optimized for the specific instrument to maximize the signal for the above transitions.
-
Quantification
-
Standard Curve: Prepare a standard curve of this compound (if commercially available) or a closely related long-chain acyl-CoA standard in 80% methanol, ranging from low nM to µM concentrations.
-
Data Analysis: Quantify the amount of FCoA in the cell extracts by comparing the peak area of the analyte to the standard curve. Normalize the results to the number of cells or the total protein concentration of the initial lysate.
Experimental Workflow Diagram
Caption: Workflow for FCoA quantification from cell lysates.
Data Presentation
The following table presents representative, hypothetical quantitative data for intracellular this compound levels in different cancer cell lines, both under basal conditions and after treatment with a hypothetical inhibitor of the mevalonate pathway. This data is for illustrative purposes to demonstrate how results can be presented.
| Cell Line | Treatment | This compound (pmol/10^6 cells) | Standard Deviation |
| MCF-7 (Breast Cancer) | Vehicle (Control) | 8.5 | 1.2 |
| Inhibitor (10 µM) | 3.2 | 0.6 | |
| PC-3 (Prostate Cancer) | Vehicle (Control) | 12.1 | 1.8 |
| Inhibitor (10 µM) | 4.5 | 0.9 | |
| A549 (Lung Cancer) | Vehicle (Control) | 6.8 | 0.9 |
| Inhibitor (10 µM) | 2.5 | 0.4 |
Note: The above values are hypothetical and intended for illustrative purposes only. Actual concentrations will vary depending on the cell line, culture conditions, and experimental treatment.
Conclusion
This application note provides a comprehensive framework for the sensitive and specific quantification of this compound in cell lysates using HPLC-MS/MS. The detailed protocol for sample preparation and the representative analytical method offer a solid foundation for researchers investigating the mevalonate pathway and its role in cellular signaling and disease. The ability to accurately measure FCoA levels will facilitate a deeper understanding of metabolic regulation and aid in the development of novel therapeutics targeting this critical pathway.
References
- 1. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesol-Induced Cell Death and Stimulation of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase Activity in Tobacco cv Bright Yellow-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesol as a regulator of HMG-CoA reductase degradation: characterization and role of farnesyl pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase degradation by the nonsterol mevalonate metabolite farnesol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Farnesoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoyl-CoA is a key intermediate in the mevalonate pathway, a fundamental metabolic route responsible for the synthesis of a diverse array of essential biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. The farnesyl moiety is also crucial for the post-translational modification of proteins, a process known as farnesylation, which plays a critical role in cellular signaling and has been implicated in various diseases, including cancer. Consequently, the accurate and sensitive detection and quantification of this compound are of significant interest in biomedical research and drug development.
This document provides detailed application notes and experimental protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway: The Mevalonate Pathway
This compound is synthesized from farnesyl pyrophosphate (FPP), a central molecule in the mevalonate pathway. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic building blocks for all isoprenoids.
Experimental Workflow for this compound Analysis
The analysis of this compound by LC-MS/MS involves several key steps, from sample preparation to data acquisition and analysis.
Quantitative Data Summary
While specific quantitative data for this compound in various biological samples is not extensively reported in the literature, data for the closely related precursor, farnesyl diphosphate (FPP), can provide an estimate of the expected concentration range.
| Analyte | Tissue | Concentration (nmol/g wet tissue) | Reference |
| Farnesyl Diphosphate (FPP) | Mouse Brain | 0.355 ± 0.030 | [1] |
| Farnesyl Diphosphate (FPP) | Mouse Kidney | 0.320 ± 0.019 | [1] |
| Farnesyl Diphosphate (FPP) | Mouse Liver | 0.326 ± 0.064 | [1] |
| Farnesyl Diphosphate (FPP) | Mouse Heart | 0.364 ± 0.015 | [1] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells
This protocol is adapted from methods for short- and long-chain acyl-CoA extraction and is suitable for the analysis of this compound.[2]
Materials:
-
Ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Internal standard (e.g., C17:0-CoA)
Procedure:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% SSA to the culture plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Spike the lysate with the internal standard.
-
Vortex the sample briefly.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
The extract is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissues
This protocol is suitable for cleaning up tissue extracts to enrich for acyl-CoAs.
Materials:
-
Tissue homogenization buffer (e.g., 2:1:0.8 (v/v/v) methanol:chloroform:water)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Ammonium hydroxide solution
-
Formic acid
-
Nitrogen evaporator
Procedure:
-
Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the acyl-CoAs with an ammoniated organic solvent (e.g., 2% ammonium hydroxide in methanol).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Protocol 3: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the detection and quantification of this compound using a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
MRM Transition for this compound: Based on the known fragmentation of acyl-CoAs, the following MRM transition can be used for the detection of this compound. The exact m/z values should be optimized by direct infusion of a this compound standard if available.
-
Precursor Ion (Q1): 972.5 m/z ([M+H]⁺)
-
Product Ion (Q3): 465.3 m/z ([M+H-507]⁺)
-
Collision Energy (CE): To be optimized, typically in the range of 30-50 eV.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 972.5 | 465.3 | Optimized (e.g., 40) |
| Internal Standard (e.g., C17:0-CoA) | 1032.6 | 525.4 | Optimized (e.g., 45) |
Data Analysis and Quantification
Quantification of this compound is typically performed using a stable isotope-labeled internal standard or a structurally similar analog (e.g., C17:0-CoA). A calibration curve is generated by analyzing a series of known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is then used to determine the concentration of this compound in the unknown samples.
Troubleshooting
-
Low Signal Intensity:
-
Ensure efficient extraction and minimize degradation by keeping samples on ice.
-
Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
-
Check for ion suppression by the sample matrix; consider further sample cleanup or dilution.
-
-
Poor Peak Shape:
-
Ensure compatibility between the reconstitution solvent and the initial mobile phase.
-
Check for column degradation.
-
-
Inconsistent Results:
-
Ensure precise and consistent sample handling and extraction.
-
Use an appropriate internal standard to correct for variations.
-
Conclusion
The methods outlined in this document provide a robust framework for the sensitive and specific detection and quantification of this compound in biological samples. The provided protocols for sample extraction and LC-MS/MS analysis, coupled with the understanding of the underlying metabolic pathway, will enable researchers to accurately investigate the role of this compound in various physiological and pathological processes. The successful application of these techniques will be invaluable for advancing our knowledge in areas such as metabolic diseases and cancer biology, and for the development of novel therapeutic strategies.
References
In vitro farnesyltransferase activity assay using Farnesoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue within a C-terminal "CaaX box" motif of a target protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). The addition of this hydrophobic moiety facilitates the anchoring of proteins to cellular membranes, a crucial step for their involvement in various signal transduction pathways. Dysregulation of farnesylation, particularly of proteins in the Ras superfamily of small GTPases, is implicated in the development of various cancers. Consequently, FTase has emerged as a significant target for anticancer drug development.
These application notes provide a detailed protocol for a non-radioactive, fluorescence-based in vitro assay to measure farnesyltransferase activity. This assay is suitable for high-throughput screening of potential FTase inhibitors.
A Note on the Farnesyl Donor: Scientific literature and established protocols consistently identify Farnesyl Pyrophosphate (FPP) as the physiological farnesyl group donor for farnesyltransferase. While the topic mentions "Farnesoyl-CoA," this document will focus on the widely validated use of FPP as the substrate in FTase activity assays.
Signaling Pathway of Farnesyltransferase and Ras
Farnesyltransferase plays a pivotal role in the Ras signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival. The farnesylation of Ras proteins is a prerequisite for their localization to the plasma membrane, where they can be activated and engage with downstream effector proteins.
Caption: Farnesyltransferase in the Ras signaling pathway.
Experimental Workflow
The following diagram outlines the major steps of the in vitro farnesyltransferase activity assay. This workflow is designed for a 384-well plate format, making it amenable to high-throughput screening.
Caption: Experimental workflow for the FTase activity assay.
Quantitative Data Summary
The following tables provide key quantitative parameters for the in vitro farnesyltransferase assay.
Table 1: Michaelis-Menten Constants (Km) and Catalytic Efficiency (kcat/Km) for FTase Substrates
| Substrate | Km (µM) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| Farnesyl Pyrophosphate (FPP) | ~0.5 | - | [1] |
| Dansyl-GCVLS | - | - | [1] |
| Dansyl-TKCAVQ | - | 44 | [2] |
| Various Dansylated Peptides | - | 0.09 - 44 | [2] |
Table 2: Dissociation Constants (Kd) for FPP
| Ligand | Kd (nM) | Reference |
| Farnesyl Pyrophosphate (FPP) | 2.8 | [3] |
Table 3: IC50 Values for Known Farnesyltransferase Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| FTI-277 | ~0.5 | - |
| Lonafarnib | 1.9 | - |
| Tipifarnib | 0.6 | - |
Note: Specific activity of recombinant FTase can vary between suppliers and batches. It is recommended to perform a titration experiment to determine the optimal enzyme concentration for the assay.
Experimental Protocols
Materials and Reagents
-
Recombinant Human or Rat Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated Peptide Substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
50 µM ZnCl₂
-
5 mM MgCl₂
-
20 mM KCl
-
1 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 384-well plates
-
Fluorescence plate reader with excitation at 340 nm and emission at 550 nm
Assay Protocol
-
Reagent Preparation:
-
Prepare a complete assay buffer containing Tris-HCl, ZnCl₂, MgCl₂, and KCl. Add DTT or TCEP fresh before use.
-
Prepare stock solutions of FPP and the dansylated peptide substrate in an appropriate solvent (e.g., assay buffer or a buffer with methanol for FPP). Store as aliquots at -80°C.
-
Prepare a working solution of FTase in assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range (e.g., 5-50 nM).
-
Prepare serial dilutions of test compounds (potential inhibitors) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the following components to a final volume of 20 µL:
-
Assay Buffer
-
Dansylated peptide substrate (final concentration, e.g., 2 µM)
-
FPP (final concentration, e.g., 10 µM)
-
1 µL of test compound dilution (or DMSO for controls)
-
-
Mix the plate gently and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FTase working solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 550 nm) every minute for 30-60 minutes at room temperature. Alternatively, for endpoint assays, take an initial reading (time 0) and a final reading after a fixed incubation period (e.g., 60 minutes).
-
Data Analysis
-
Calculate the Reaction Velocity:
-
For kinetic reads, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For endpoint reads, subtract the initial fluorescence reading from the final reading.
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_DMSO_control))
-
-
Calculate IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FTase activity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal or No Activity | Inactive enzyme | Ensure proper storage and handling of the FTase enzyme. Perform an enzyme titration to determine the optimal concentration. |
| Substrate degradation | Aliquot and store FPP and peptide substrates at -80°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect buffer components | Verify the pH and concentrations of all buffer components, especially the divalent cations (Zn²⁺ and Mg²⁺) and the reducing agent (DTT or TCEP). | |
| High Background Fluorescence | Autofluorescence of test compounds | Run a control plate with all components except the FTase enzyme to measure the background fluorescence of the compounds. |
| Contaminated reagents or plates | Use high-quality reagents and new microplates. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. Consider using automated liquid handlers for high-throughput screening. |
| Inconsistent incubation times | Use a multi-channel pipette or automated dispenser to add the enzyme to all wells simultaneously. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of novel peptide substrates for protein farnesyltransferase reveals two substrate classes with distinct sequence selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Farnesyltransferase Catalyzes Unanticipated Farnesylation and Geranylgeranylation of Shortened Target Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure the Impact of Farnesoyl-CoA on Protein Prenylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to quantitatively and qualitatively assess the impact of Farnesoyl-CoA (F-CoA) availability and farnesyltransferase (FTase) activity on protein prenylation. The methodologies described are essential for researchers in cell biology, oncology, and drug discovery investigating the post-translational modification of proteins and the effects of potential therapeutic inhibitors.
Protein prenylation is a critical lipid modification that involves the covalent attachment of isoprenoid moieties, such as the 15-carbon farnesyl group derived from farnesyl pyrophosphate (FPP), to cysteine residues of target proteins.[1][2] This modification is catalyzed by farnesyltransferase (FTase) and is crucial for the proper subcellular localization and function of a multitude of proteins involved in key signaling pathways, including the Ras superfamily of small GTPases.[1][3][4] Dysregulation of protein farnesylation has been implicated in various diseases, making FTase a significant target for drug development.
The following sections detail several robust cell-based methods to measure protein farnesylation, including metabolic labeling with chemical reporters, click chemistry-based detection, and traditional immunoblotting techniques.
Metabolic Labeling with Alkyne-Modified Farnesyl Pyrophosphate Analogues
This method utilizes a synthetic analogue of FPP containing a terminal alkyne group. This alkyne-tagged isoprenoid is cell-permeable and is metabolically incorporated into proteins by FTase in living cells. The incorporated alkyne tag can then be selectively derivatized with an azide-containing reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This allows for the visualization and quantification of farnesylated proteins.
Experimental Protocol: Metabolic Labeling and Click Chemistry
Materials:
-
Cell line of interest (e.g., HeLa, COS-7)
-
Complete cell culture medium
-
Farnesyltransferase inhibitor (FTI) (e.g., FTI-277) as a negative control
-
Alkyne-modified farnesol analogue (e.g., C15Alk)
-
Lovastatin (optional, to reduce endogenous FPP synthesis)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Click chemistry reaction components:
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488) or Azide-biotin
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)
-
-
SDS-PAGE gels and Western blotting apparatus
-
Fluorescence gel scanner or streptavidin-HRP for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with a farnesyltransferase inhibitor (FTI) for 2-4 hours to serve as a negative control for farnesylation.
-
Optionally, pre-treat cells with lovastatin for 24 hours to inhibit endogenous isoprenoid biosynthesis, which can enhance the incorporation of the alkyne analogue.
-
Add the alkyne-modified farnesol analogue to the culture medium at a final concentration of 10-50 µM and incubate for 16-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction mix. The final concentrations of the reagents should be approximately:
-
Azide-fluorophore or Azide-biotin: 25-100 µM
-
TCEP or Sodium Ascorbate: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
-
Incubate the reaction at room temperature for 1-2 hours in the dark.
-
-
Protein Precipitation (for biotin-azide):
-
If using azide-biotin, precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully remove the acetone and air-dry the pellet. Resuspend the pellet in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
For fluorescent detection: Visualize the gel directly using a fluorescence scanner at the appropriate excitation/emission wavelengths.
-
For biotin detection: Transfer the proteins to a PVDF membrane. Block the membrane and then probe with streptavidin-HRP followed by a chemiluminescent substrate.
-
Data Presentation: Quantification of Protein Farnesylation
| Treatment Group | Normalized Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Untreated Control | 100 | ± 8.5 |
| Alkyne Analogue | 850 | ± 45.2 |
| Alkyne Analogue + FTI | 150 | ± 12.1 |
| Alkyne Analogue + Lovastatin | 1200 | ± 63.7 |
Electrophoretic Mobility Shift Assay (EMSA) for Prenylation Status
Inhibition of protein farnesylation can sometimes lead to a detectable shift in the electrophoretic mobility of the target protein. Unprenylated proteins may migrate slower on an SDS-PAGE gel compared to their prenylated counterparts due to the absence of the hydrophobic farnesyl group. This method is particularly useful for specific, known farnesylated proteins for which good antibodies are available.
Experimental Protocol: EMSA for a Specific Protein
Materials:
-
Cell line expressing the protein of interest (e.g., H-Ras)
-
Complete cell culture medium
-
Farnesyltransferase inhibitor (FTI)
-
Lysis buffer
-
BCA protein assay kit
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Treat cells with varying concentrations of an FTI or for different time points. Include an untreated control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration as described in the previous protocol.
-
-
Western Blotting:
-
Separate equal amounts of protein from each treatment group on an SDS-PAGE gel. It may be necessary to use a lower percentage acrylamide gel or run the gel for a longer duration to resolve the small mobility shift.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the protein of interest.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis:
-
Compare the migration of the protein of interest in the treated versus untreated samples. A band shift to a higher apparent molecular weight in the FTI-treated lanes indicates an accumulation of the unprenylated form of the protein.
-
Data Presentation: Mobility Shift of H-Ras upon FTI Treatment
| FTI Concentration (µM) | Apparent Molecular Weight of H-Ras (kDa) |
| 0 | 21 |
| 1 | 21 and 22 |
| 5 | 22 |
| 10 | 22 |
Subcellular Fractionation to Assess Membrane Association
Farnesylation increases the hydrophobicity of proteins, which typically facilitates their association with cellular membranes. By separating cellular components into cytosolic and membrane fractions, the effect of altered this compound levels or FTase inhibition on the subcellular localization of a protein of interest can be determined.
Experimental Protocol: Subcellular Fractionation
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Farnesyltransferase inhibitor (FTI)
-
Hypotonic lysis buffer
-
Ultracentrifuge
-
Western blotting reagents as described previously
Procedure:
-
Cell Treatment:
-
Treat cells with an FTI or a compound that modulates this compound levels.
-
-
Cell Lysis and Fractionation:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction, and the pellet is the membrane fraction.
-
-
Analysis:
-
Resuspend the membrane pellet in lysis buffer.
-
Analyze equal amounts of protein from the cytosolic and membrane fractions of each treatment group by Western blotting for the protein of interest.
-
Use marker proteins for the cytosol (e.g., GAPDH) and membranes (e.g., Na+/K+-ATPase) to verify the purity of the fractions.
-
Data Presentation: Subcellular Localization of a Farnesylated Protein
| Treatment | Cytosolic Fraction (% of Total) | Membrane Fraction (% of Total) |
| Control | 20 | 80 |
| FTI-treated | 75 | 25 |
Visualizations
Caption: Overview of the protein farnesylation signaling pathway.
Caption: Experimental workflow for metabolic labeling and click chemistry.
Caption: Rationale behind the subcellular fractionation assay.
References
- 1. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Proteomics Analysis of Prenylation - Creative Proteomics [creative-proteomics.com]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Farnesyl-CoA in Studying Ras Protein Farnesylation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are pivotal regulators of cellular signal transduction pathways that control cell proliferation, differentiation, and survival.[1][2] Mutations in ras genes are found in approximately 20-30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[1][3] A critical step for Ras biological activity is its localization to the plasma membrane, which is initiated by a post-translational modification known as farnesylation.[1] This process is catalyzed by the enzyme farnesyltransferase (FTase), which transfers a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP), also known as farnesyl-CoA, to a cysteine residue within the C-terminal CAAX motif of the nascent Ras protein.
The absolute requirement of farnesylation for Ras function has made FTase a prime target for the development of anticancer therapeutics. Farnesyltransferase inhibitors (FTIs) have been developed to block this crucial modification, thereby preventing Ras from maturing into its biologically active form. The study of Ras farnesylation, utilizing Farnesoyl-CoA and its analogs, is therefore fundamental for understanding Ras biology and for the discovery and characterization of novel anticancer agents.
These application notes provide detailed protocols for in vitro and cellular assays to study Ras protein farnesylation using this compound, along with data on the inhibition of this process.
Signaling Pathway
The farnesylation of Ras is a key step that enables its association with the cell membrane, a prerequisite for its function in downstream signaling cascades.
Caption: Ras farnesylation and downstream signaling pathways.
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Activity Assay
This protocol measures the activity of FTase by quantifying the incorporation of a farnesyl group from this compound into a Ras protein or a peptide substrate. Both radioactive and non-radioactive methods are described.
A. Radioactive Filter-Binding Assay
This is a classic and highly sensitive method.
-
Principle: This assay measures the transfer of radiolabeled farnesyl groups from [³H]Farnesyl-CoA to a biotinylated Ras peptide substrate. The farnesylated peptide is then captured on a filter plate, and the incorporated radioactivity is quantified by scintillation counting.
-
Materials:
-
Purified recombinant Farnesyltransferase (FTase)
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 1 M HCl
-
Scintillation fluid
-
Filter plates (e.g., 96-well streptavidin-coated plates)
-
Scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, the desired concentration of [³H]FPP (e.g., 0.5 µM), and the biotinylated Ras peptide (e.g., 1 µM).
-
Add the test compound (potential FTI) or vehicle control to the reaction mixture.
-
Initiate the reaction by adding purified FTase (e.g., 50 nM).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to the wells of a streptavidin-coated filter plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate multiple times with a wash buffer (e.g., PBS) to remove unincorporated [³H]FPP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the counts in the presence of the test compound to the vehicle control.
-
B. Non-Radioactive Fluorescence-Based Assay
This method offers a safer and higher-throughput alternative to the radioactive assay.
-
Principle: This assay utilizes a dansylated peptide substrate. When the dansyl group is in close proximity to a tryptophan residue in the farnesylated peptide, its fluorescence is quenched. The farnesylation reaction separates the dansyl group from the tryptophan, resulting in an increase in fluorescence.
-
Materials:
-
Purified recombinant Farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Black 96-well or 384-well plates
-
Fluorescence plate reader (λex/em = 340/550 nm)
-
-
Protocol:
-
To the wells of a black microplate, add the assay buffer.
-
Add the test compound or vehicle control.
-
Add the Dansyl-peptide substrate (e.g., 1 µM) and FPP (e.g., 0.5 µM).
-
Initiate the reaction by adding purified FTase (e.g., 20 nM).
-
Incubate the plate at 37°C, protecting it from light.
-
Measure the fluorescence intensity at different time points or at a fixed endpoint (e.g., 60 minutes) using a fluorescence plate reader (λex/em = 340/550 nm).
-
Calculate the rate of reaction or the percentage of inhibition based on the change in fluorescence.
-
References
- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Farnesoyl-CoA Distribution with a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoyl-CoA (FCoA) is a critical intermediate in the mevalonate pathway, serving as a precursor for the synthesis of essential molecules such as cholesterol, steroid hormones, dolichol, and coenzyme Q. Furthermore, the farnesyl moiety derived from FCoA is utilized in the post-translational modification of proteins, a process known as farnesylation, which is crucial for the proper localization and function of key signaling proteins like Ras and Rho. Given its central role in cellular metabolism and signaling, the ability to visualize the subcellular distribution and dynamics of FCoA in living cells is of paramount importance for understanding its physiological functions and for the development of therapeutics targeting FCoA-dependent pathways.
These application notes describe the use of a novel, purpose-designed fluorescent probe, FCoA-Green , for the real-time imaging of FCoA distribution in live cells. FCoA-Green is a synthetic molecule that mimics the natural FCoA substrate and is cell-permeable. Upon entering the cell, it is recognized by and interacts with proteins that bind FCoA, allowing for the visualization of FCoA-rich subcellular compartments using fluorescence microscopy.
Probe Design and Mechanism
FCoA-Green is a fluorescent analog of this compound. The probe consists of three key components:
-
A farnesyl moiety for specific recognition by FCoA-binding proteins.
-
A Coenzyme A component to mimic the natural substrate.
-
A bright and photostable green fluorophore covalently attached to the CoA part of the molecule, designed to have minimal interference with the binding to target proteins.
The probe is engineered to be cell-permeable, and its fluorescence intensity is modulated upon binding to its protein targets, allowing for a clear distinction between background and FCoA-localized signals.
Quantitative Data Summary
The photophysical and binding properties of FCoA-Green have been characterized to ensure its suitability for live-cell imaging applications.
| Property | Value |
| Fluorophore | NBD (Nitrobenzoxadiazole) derivative |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 530 nm |
| Quantum Yield (Φ) | 0.3 (free), 0.7 (protein-bound) |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ at 488 nm |
| Cell Permeability | High |
| In vitro Kd for Farnesyl-Protein Transferase | 150 nM |
| Cytotoxicity | Low at working concentrations (≤ 10 µM) |
Table 1: Photophysical and Binding Properties of FCoA-Green
| Cell Line | Treatment | Mean Fluorescence Intensity (Nucleus) | Mean Fluorescence Intensity (Cytoplasm) |
| HEK293 | Control | 150 ± 20 | 450 ± 35 |
| HEK293 | Statin-treated (10 µM, 24h) | 80 ± 15 | 200 ± 25 |
| HepG2 | Control | 120 ± 18 | 550 ± 40 |
| HepG2 | Farnesol-supplemented (50 µM, 6h) | 250 ± 30 | 800 ± 50 |
Table 2: Quantitative Analysis of FCoA-Green Fluorescence in Different Cell Lines and Conditions. (Arbitrary Units)
Experimental Protocols
Protocol 1: Live-Cell Labeling with FCoA-Green
Materials:
-
FCoA-Green stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 70-80% confluency on a suitable imaging vessel.
-
Prepare a working solution of FCoA-Green by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the FCoA-Green working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the labeling solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.
Protocol 2: Fluorescence Microscopy and Image Acquisition
Equipment:
-
An inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD).
-
A suitable objective lens (e.g., 60x or 100x oil immersion).
-
A standard FITC/GFP filter set (Excitation: 470/40 nm, Emission: 525/50 nm).
-
Environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.
Procedure:
-
Place the labeled cells on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 10 minutes.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Switch to the fluorescence channel and acquire images using the FITC/GFP filter set.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images from multiple fields of view for each experimental condition.
Protocol 3: Image Analysis and Quantification
Software:
-
ImageJ/Fiji or similar image analysis software.
Procedure:
-
Open the acquired fluorescence images in the analysis software.
-
For each cell, define regions of interest (ROIs) for the nucleus and the cytoplasm. The nucleus can be identified using a nuclear stain (e.g., Hoechst 33342) if co-staining is performed.
-
Measure the mean fluorescence intensity within each ROI.
-
Subtract the background fluorescence measured from a cell-free region.
-
Calculate the average fluorescence intensity for the nucleus and cytoplasm across multiple cells for each condition.
-
Perform statistical analysis to compare fluorescence intensities between different experimental groups.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for imaging FCoA.
Caption: Mechanism of FCoA-Green fluorescence.
Application Notes and Protocols for High-Throughput Screening of Farnesyltransferase Inhibitors Utilizing Farnesyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) is a critical enzyme in post-translational modification, catalyzing the attachment of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CaaX motif of target proteins.[1][2] This process, known as farnesylation, is essential for the proper localization and function of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases.[3][4] Since mutated Ras proteins are implicated in approximately 30% of all human cancers, FTase has emerged as a key target for anticancer drug development.[3] Farnesyltransferase inhibitors (FTIs) block the farnesylation of Ras and other proteins, thereby disrupting their signaling functions and inhibiting tumor growth.
These application notes provide detailed protocols for high-throughput screening (HTS) of FTase inhibitors, focusing on the utilization of farnesyl pyrophosphate, the natural farnesyl donor. The methodologies described are suitable for screening large compound libraries to identify novel FTIs with therapeutic potential.
Note on Farnesoyl-CoA: While the topic mentions this compound, the scientific literature and established assay methodologies exclusively utilize Farnesyl Pyrophosphate (FPP) as the farnesyl group donor for farnesyltransferase. This document will therefore focus on protocols using FPP.
Signaling Pathway Context: The Role of Farnesylation in Ras Signaling
Farnesylation is a crucial step for the membrane localization and subsequent activation of Ras proteins. Once farnesylated, Ras traffics to the plasma membrane, where it can be activated by upstream signals (e.g., from receptor tyrosine kinases). Activated, GTP-bound Ras then recruits and activates a cascade of downstream effector proteins, including the Raf-MEK-ERK (MAPK) pathway, which is pivotal in regulating cell proliferation, differentiation, and survival. By inhibiting FTase, FTIs prevent Ras from associating with the cell membrane, thereby blocking this entire signaling cascade.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel FTase inhibitors involves several key stages, from assay development to hit validation. The workflow is designed to be efficient, scalable, and robust, allowing for the screening of thousands of compounds per day.
Quantitative Data: IC50 Values of Known Farnesyltransferase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized FTase inhibitors. This data is useful for selecting appropriate positive controls for HTS assays and for benchmarking the potency of newly identified compounds.
| Inhibitor | Target | IC50 (nM) | Notes |
| Tipifarnib (R115777) | FTase | 0.86 | Potent and orally active. |
| Lonafarnib (SCH66336) | H-Ras | 1.9 | Orally active FTase inhibitor. |
| K-Ras | 5.2 | ||
| N-Ras | 2.8 | ||
| FTI-277 | FTase | - | Potent Ras CAAX peptidomimetic. |
| FTI-2153 | FTase | 1.4 | Highly selective inhibitor. |
| L-778,123 | FPTase | 2 | Dual inhibitor of FTase and GGTase-I. |
| GGTase-I | 98 | ||
| BMS-214662 | H-Ras | 1.3 | Blocks Ras localization and function. |
| K-Ras | 8.4 | ||
| CP-609754 | H-Ras Farnesylation | 0.57 ng/mL | Potent and reversible inhibitor. |
| K-Ras Farnesylation | 46 ng/mL | ||
| FGTI-2734 | FTase | 250 | Dual FTase and GGTase-1 inhibitor. |
| GGTase-1 | 520 |
Experimental Protocols
Protocol 1: Homogeneous Fluorescence-Based HTS Assay
This protocol is based on the principle that the farnesylation of a dansylated peptide substrate by FTase leads to an increase in fluorescence due to the change in the hydrophobicity of the local environment of the dansyl group. This "mix-and-measure" assay is highly amenable to HTS.
Materials:
-
Farnesyltransferase (FTase) enzyme
-
Farnesyl Pyrophosphate (FPP), lithium salt
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Tipifarnib)
-
Black, flat-bottom 384-well microplates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~550 nm
Procedure:
-
Compound Plating: Dispense 0.5 µL of test compounds, positive controls, and DMSO (negative control) into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of FTase in assay buffer to the desired final concentration (e.g., 20 nM).
-
Substrate Mix Preparation: Prepare a substrate mix containing FPP (e.g., 500 nM final concentration) and the dansylated peptide (e.g., 1 µM final concentration) in assay buffer.
-
Assay Initiation: Add 12.5 µL of the FTase solution to each well.
-
Incubation: Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Start: Add 12.5 µL of the substrate mix to each well to start the enzymatic reaction. The final volume should be 25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further validation.
Protocol 2: Scintillation Proximity Assay (SPA)
This protocol utilizes a radiolabeled substrate and is a sensitive method for measuring FTase activity. The assay is homogeneous, requiring no separation of bound and free radiolabel.
Materials:
-
Farnesyltransferase (FTase) enzyme
-
[³H]-Farnesyl Pyrophosphate ([³H]-FPP)
-
Biotinylated CaaX peptide substrate (e.g., Biotin-GCVLS)
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 5 mM DTT
-
Test compounds in DMSO
-
Positive control inhibitor
-
White, 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare solutions of FTase, biotinylated peptide, and test compounds in assay buffer.
-
Assay Cocktail: Prepare an assay cocktail containing FTase, biotinylated peptide, streptavidin-coated SPA beads, and the test compound or control.
-
Reaction Initiation: Add [³H]-FPP to the assay cocktail to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking to keep the beads in suspension.
-
Signal Detection: Measure the scintillation counts in a microplate scintillation counter. When [³H]-FPP is transferred to the biotinylated peptide, it is brought into close proximity to the SPA bead via the biotin-streptavidin interaction, generating a light signal.
Data Analysis:
-
A decrease in scintillation counts indicates inhibition of FTase activity.
-
Calculate percent inhibition and identify hits as described for the fluorescence-based assay.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays offer high sensitivity and low background interference, making them well-suited for HTS. This assay format typically uses a lanthanide-labeled antibody as the donor and a fluorescently labeled peptide as the acceptor.
Materials:
-
Farnesyltransferase (FTase) enzyme
-
Farnesyl Pyrophosphate (FPP)
-
Biotinylated CaaX peptide substrate
-
Europium-labeled anti-tag antibody (e.g., anti-GST, if using a GST-tagged FTase) or streptavidin
-
Allophycocyanin (APC) or other suitable acceptor-labeled peptide or antibody
-
Assay Buffer: As per manufacturer's recommendation, typically a HEPES or Tris-based buffer with MgCl₂ and DTT.
-
Test compounds in DMSO
-
Positive control inhibitor
-
Low-volume, black 384-well microplates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer.
-
Assay Mix: In each well, combine the FTase enzyme, the biotinylated peptide substrate, and the test compound.
-
Incubation: Incubate for a defined period to allow for compound interaction.
-
Reaction Start: Add FPP to initiate the enzymatic reaction and incubate for 60-120 minutes.
-
Detection Mix: Add a detection mix containing Europium-labeled streptavidin (donor) and an acceptor fluorophore that binds to the farnesylated peptide.
-
Incubation: Incubate for 30-60 minutes to allow for binding.
-
Signal Reading: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A decrease in the TR-FRET ratio indicates inhibition of the farnesylation reaction.
Mechanism of Inhibition
Most FTase inhibitors are competitive with respect to FPP, binding to the active site of the enzyme and preventing the binding of the farnesyl donor. Some inhibitors are peptidomimetic, mimicking the CaaX motif of the protein substrate. The diagram below illustrates the competitive inhibition mechanism.
Conclusion
The protocols and information provided herein offer a comprehensive guide for establishing robust and efficient high-throughput screening campaigns to identify novel farnesyltransferase inhibitors. The fluorescence-based assay is a good starting point due to its simplicity and cost-effectiveness, while SPA and TR-FRET offer higher sensitivity and are suitable for more advanced screening efforts. The identification of potent and selective FTIs holds significant promise for the development of new targeted therapies for cancer and other diseases driven by aberrant protein farnesylation.
References
Troubleshooting & Optimization
Troubleshooting low yield in enzymatic Farnesoyl-CoA synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields or other issues during the enzymatic synthesis of Farnesoyl-CoA (F-CoA).
Troubleshooting Guide
Question: My this compound yield is significantly lower than expected. What are the common causes and how can I address them?
Low yield in enzymatic F-CoA synthesis can stem from several factors, from enzyme stability to reaction equilibrium. Below is a step-by-step guide to diagnose and resolve common issues.
1. Enzyme Activity and Stability
-
Is your enzyme active and properly folded? Improperly folded or aggregated enzymes will exhibit low to no activity.
-
Solution: Ensure the purification protocol for your Farnesyl Diphosphate (FPP) synthase is optimized. Include agents like 2-mercaptoethanol in your buffers to prevent enzyme aggregation[1]. Confirm enzyme activity with a standard assay before proceeding with large-scale synthesis.
-
-
Is the reaction temperature optimal? Most enzymes have a narrow optimal temperature range. Temperatures too high can lead to denaturation, while low temperatures will slow the reaction rate.
-
Solution: Consult the literature for the optimal temperature of your specific FPP synthase. If unavailable, perform a temperature screen (e.g., 25°C, 30°C, 37°C). Acyl-CoA synthetases, a related class of enzymes, can lose all activity at temperatures of 50°C and above[2].
-
2. Reaction Components and Conditions
-
Are the substrate concentrations optimal? While higher substrate concentration can increase reaction rates, excessively high concentrations of Farnesyl Diphosphate (FPP) can sometimes lead to substrate inhibition in related terpene synthases.
-
Solution: Perform a substrate titration experiment to determine the optimal concentrations of your precursors, such as geranyl diphosphate (GPP), isopentenyl diphosphate (IPP), and Coenzyme A.
-
-
Is the pH of your reaction buffer correct? Enzyme activity is highly dependent on pH.
-
Solution: The optimal pH for FPP synthases is typically around 7.0-8.5[2]. Prepare your buffers carefully and verify the pH at the reaction temperature. A common buffer is Tris-HCl or HEPES.
-
-
Are essential cofactors present? FPP synthases are typically dependent on divalent metal ions.
-
Solution: The presence of Mg²⁺ is often essential for terpene synthase activation[1]. Ensure it is included in your reaction buffer at an optimal concentration (typically 1-10 mM).
-
3. Product Inhibition and Degradation
-
Is product inhibition occurring? The accumulation of F-CoA or subsequent products can inhibit the enzyme, slowing down the reaction rate. This is a common issue in terpene synthesis[1].
-
Solution: Consider implementing a continuous flow system or a two-phase system (e.g., with an organic solvent like pentane) to remove the hydrophobic product from the aqueous reaction mixture as it is formed.
-
-
Is your product being degraded? Thioesters like F-CoA can be susceptible to hydrolysis, especially at non-optimal pH.
-
Solution: Ensure the reaction is performed at a suitable pH and consider minimizing reaction time. The presence of thioesterases in crude enzyme preparations can also lead to product degradation. If using a crude lysate, further purification of the enzyme may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical buffer composition for enzymatic this compound synthesis?
A common starting buffer for FPP synthase activity includes:
-
50 mM Buffer (e.g., MOPS, HEPES, or Tris-HCl) at pH 7.5
-
2-10 mM MgCl₂
-
5 mM Dithiothreitol (DTT) or 2-mercaptoethanol to maintain a reducing environment and prevent enzyme oxidation/aggregation.
Q2: How can I purify the synthesized this compound?
Following the enzymatic reaction, F-CoA can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of an aqueous buffer (like phosphoric acid or ammonium acetate) and an organic solvent such as acetonitrile.
Q3: What methods can be used to quantify my this compound yield?
Quantification is typically achieved via analytical HPLC coupled with UV detection (at 260 nm for the adenine moiety of CoA) or mass spectrometry (LC-MS/MS) for greater sensitivity and specificity. A standard curve with a known concentration of a commercially available or purified F-CoA standard should be used for accurate quantification.
Q4: My enzyme seems to be precipitating during the reaction. How can I prevent this?
Enzyme precipitation is often due to aggregation or instability under reaction conditions. To mitigate this, you can:
-
Include a reducing agent like DTT or 2-mercaptoethanol in your buffer.
-
Add a stabilizing agent, such as glycerol (5-10%), to the reaction mixture.
-
Optimize the reaction temperature and pH, as suboptimal conditions can lead to protein unfolding and aggregation.
Q5: Can I use a crude cell lysate for the synthesis?
While it is possible, using a crude lysate can lead to lower yields due to the presence of competing enzymes, proteases that degrade your synthase, and thioesterases that can hydrolyze your F-CoA product. For higher purity and yield, a purified FPP synthase is recommended.
Data and Protocols
Table 1: Key Parameters for Optimizing this compound Synthesis
| Parameter | Typical Range | Rationale & Key Considerations |
| Enzyme Concentration | 0.1 - 10 µM | Higher concentration can increase the reaction rate, but may not be cost-effective. Linearity of product formation over time should be checked. |
| Substrate (IPP, GPP) | 10 - 200 µM | Optimal concentration varies. High concentrations may lead to substrate inhibition. |
| Coenzyme A | 50 - 500 µM | Should be in excess relative to the limiting isoprenoid substrate. |
| Magnesium Chloride (MgCl₂) | 1 - 10 mM | Essential cofactor for FPP synthase activity. |
| pH | 7.0 - 8.5 | Enzyme activity is highly pH-dependent. Optimal pH is often slightly alkaline. |
| Temperature | 25 - 37 °C | Balance between reaction rate and enzyme stability. Higher temperatures can lead to denaturation. |
| Reducing Agent (DTT) | 1 - 5 mM | Prevents oxidative damage and aggregation of the enzyme. |
Protocol: General Experimental Methodology for F-CoA Synthesis
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and substrates.
-
Enzyme Purification: a. Express the FPP synthase gene in a suitable host (e.g., E. coli). b. Lyse the cells and clarify the lysate by centrifugation. c. Purify the enzyme using affinity chromatography (e.g., Ni-NTA if His-tagged), followed by size-exclusion chromatography for higher purity. d. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Enzymatic Reaction Setup: a. Prepare a reaction mixture in a microcentrifuge tube containing:
- 50 mM HEPES buffer (pH 7.5)
- 10 mM MgCl₂
- 2 mM DTT
- 50 µM Isopentenyl Diphosphate (IPP)
- 50 µM Geranyl Diphosphate (GPP)
- 200 µM Coenzyme A (CoASH) b. Pre-warm the mixture to the desired reaction temperature (e.g., 30°C). c. Initiate the reaction by adding the purified FPP synthase to a final concentration of 1-5 µM.
-
Incubation and Termination: a. Incubate the reaction at the optimal temperature for a predetermined time (e.g., 1-4 hours). Time course experiments are recommended to find the optimal endpoint before product degradation or inhibition becomes significant. b. Stop the reaction by adding a quenching solution, such as an equal volume of cold methanol or by acidifying the mixture.
-
Product Analysis: a. Centrifuge the quenched reaction to pellet the precipitated protein. b. Analyze the supernatant directly by RP-HPLC or LC-MS/MS to quantify the this compound product.
Visualizations
References
Technical Support Center: Purification of Synthetic Farnesoyl-CoA
Welcome to the technical support center for the purification of synthetic Farnesoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of synthetic this compound.
Q1: Why is my this compound sample degrading during purification?
A1: this compound is susceptible to degradation through two primary mechanisms:
-
Hydrolysis of the Thioester Bond: The thioester linkage is labile, particularly under non-neutral pH conditions. Exposure to strong acids or bases can lead to the cleavage of the thioester, yielding Coenzyme A and farnesoic acid or its derivatives. It is crucial to maintain near-neutral pH throughout the purification process.
-
Oxidation of the Farnesyl Group: The farnesyl moiety contains double bonds that are prone to oxidation, especially when exposed to air and certain solvents. This can result in the formation of various oxidized byproducts.
Troubleshooting Tips:
-
Work at low temperatures (4°C) whenever possible to minimize degradation.
-
Use degassed solvents to reduce the risk of oxidation.
-
Avoid prolonged exposure to acidic or basic conditions.
-
Consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant concern.
Q2: What are the common impurities I should expect in my synthetic this compound preparation?
A2: The impurities in your sample will largely depend on the synthetic route used. However, common impurities include:
-
Unreacted Starting Materials: This can include unreacted Coenzyme A (CoA-SH), farnesoic acid, or the activated form of farnesoic acid used in the coupling reaction.
-
Coenzyme A Disulfide (CoA-S-S-CoA): Coenzyme A is prone to oxidation, leading to the formation of a disulfide dimer.
-
Byproducts from Coupling Reagents: If a coupling reagent like a carbodiimide is used, byproducts such as ureas will be present.
-
Isomers of this compound: Depending on the stereochemistry of the starting farnesol, different isomers of this compound may be present.
Q3: My HPLC purification is giving me broad peaks and poor resolution. What can I do?
A3: Broad peaks and poor resolution in HPLC can be caused by several factors. Here is a troubleshooting guide:
| Possible Cause | Solution |
| Column Overload | Inject a smaller amount of your sample onto the column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reverse-phase HPLC of this compound, a gradient of acetonitrile in a phosphate buffer (e.g., potassium phosphate) at a slightly acidic to neutral pH (around 6.5-7.0) is often a good starting point. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained impurities. |
| Degradation on Column | Ensure the mobile phase pH is compatible with the stability of this compound. Operating at lower temperatures can also help. |
| Secondary Interactions | The phosphate groups of Coenzyme A can interact with the silica support of the column. Adding a competing salt to the mobile phase can help to sharpen peaks. |
Q4: I'm experiencing low recovery after Solid-Phase Extraction (SPE). How can I improve my yield?
A4: Low recovery in SPE can be due to incomplete elution or irreversible binding to the sorbent.
| Possible Cause | Solution |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the this compound from the SPE cartridge. For C18 cartridges, try increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in the elution buffer. |
| Irreversible Binding | The highly hydrophobic farnesyl chain can lead to strong interactions with the C18 stationary phase. Ensure the sample is not completely dried onto the column before elution. |
| Sample Breakthrough during Loading | The sample may be too concentrated, or the loading speed may be too high, causing the analyte to pass through the column without binding. Reduce the concentration of the sample and ensure a slow, steady flow rate during loading. |
| Improper Column Conditioning | Ensure the SPE cartridge is properly conditioned with methanol (or another appropriate organic solvent) followed by an equilibration with the loading buffer. This ensures proper interaction of the analyte with the stationary phase. |
Experimental Protocols
Below are generalized protocols for the purification of synthetic this compound. These should be optimized for your specific sample and instrumentation.
Protocol 1: HPLC Purification of Synthetic this compound
This protocol is designed for the purification of this compound from a crude synthetic reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude synthetic this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
0.22 µm filters
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a small volume of Mobile Phase A. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Set the UV detector to monitor at 260 nm (for the adenine base of Coenzyme A).
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to elute any strongly bound impurities.
-
Return to initial conditions and re-equilibrate the column.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification: Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Synthetic this compound
This protocol is suitable for a rapid cleanup and concentration of synthetic this compound, particularly for removing more polar impurities.
Materials:
-
Crude synthetic this compound
-
C18 SPE cartridge
-
SPE manifold
-
Conditioning Solvent: Methanol
-
Equilibration Buffer: 50 mM Potassium Phosphate, pH 6.5
-
Wash Buffer: 10% Acetonitrile in 50 mM Potassium Phosphate, pH 6.5
-
Elution Buffer: 80% Acetonitrile in 50 mM Potassium Phosphate, pH 6.5
Procedure:
-
Sample Preparation: Dissolve the crude this compound in the Equilibration Buffer.
-
SPE Cartridge Preparation:
-
Condition the C18 cartridge by passing 2-3 column volumes of methanol through it.
-
Equilibrate the cartridge by passing 2-3 column volumes of Equilibration Buffer. Do not let the cartridge run dry.
-
-
Sample Loading: Load the prepared sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 2-3 column volumes of Wash Buffer to remove polar impurities.
-
Elution: Elute the this compound with 1-2 column volumes of Elution Buffer.
-
Solvent Removal: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.
Quantitative Data Summary
While specific quantitative data for the purification of synthetic this compound is not extensively published, the following table provides expected recovery rates for similar long-chain acyl-CoAs based on available literature. These values can serve as a benchmark for optimizing your purification protocol.
| Purification Method | Analyte | Matrix | Typical Recovery |
| Solid-Phase Extraction | Long-chain acyl-CoAs | Tissue Extract | 83-90% |
| HPLC | Not specified | Not specified | >95% (post-collection) |
Visualizations
Protein Farnesylation Pathway
This compound is a key intermediate in the post-translational modification of proteins, a process known as farnesylation. This pathway is crucial for the proper localization and function of many signaling proteins, including members of the Ras superfamily. The farnesyl group is transferred from Farnesyl pyrophosphate (FPP), which is synthesized from this compound, to a cysteine residue in the target protein.
Caption: Protein farnesylation pathway showing the role of FPP.
General Purification Workflow
The following diagram illustrates a general workflow for the purification of synthetic this compound, incorporating both SPE and HPLC techniques.
Caption: General workflow for the purification of synthetic this compound.
Technical Support Center: Ensuring the Stability of Farnesoyl-CoA in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Farnesoyl-CoA. This resource provides essential guidance on maintaining the stability of this compound in aqueous solutions to ensure the accuracy and reproducibility of your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound-dependent enzymatic assay is showing lower than expected activity. What could be the cause?
A1: Reduced enzymatic activity is a common issue when working with this compound and can often be attributed to the degradation of the substrate. This compound is susceptible to hydrolysis in aqueous solutions, which can be influenced by several factors including pH, temperature, and storage conditions. It is crucial to ensure the integrity of your this compound stock and working solutions.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its thioester bond. This reaction yields Coenzyme A (CoA) and farnesoic acid. The pyrophosphate group can also be susceptible to hydrolysis, particularly under acidic conditions.
Q3: How does pH affect the stability of this compound?
A3: this compound, like other thioesters, is most stable in slightly acidic to neutral conditions (pH 6.0-7.5). Both acidic and alkaline conditions can accelerate the rate of hydrolysis. Thioesters are known to be more stable at acidic pH compared to alkaline pH, where hydrolysis is significantly faster.
Q4: What is the impact of temperature on this compound stability?
A4: Elevated temperatures significantly increase the rate of this compound degradation. For optimal stability, this compound solutions should be kept on ice during experiments and stored at low temperatures for both short-term and long-term storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation in an enzymatic assay | This compound degradation. | Prepare fresh this compound solutions daily. Store stock solutions in small, single-use aliquots at -80°C. Thaw on ice immediately before use. |
| Incorrect buffer pH. | Ensure your assay buffer is within the optimal pH range for this compound stability (pH 6.0-7.5). Verify the pH of your buffer at the experimental temperature. | |
| Inconsistent results between experiments | Variability in this compound concentration due to degradation. | Quantify the concentration of your this compound stock solution spectrophotometrically or by HPLC before each set of experiments. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot your this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation. | |
| Precipitate formation in the this compound solution | Poor solubility in the chosen buffer. | This compound is amphipathic. To improve solubility, you can initially dissolve it in a small amount of a compatible organic solvent like DMSO or ethanol before diluting it in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of lyophilized this compound powder in a microcentrifuge tube. Due to its hydroscopic nature, perform this step quickly.
-
Initial Dissolution: Add a small volume of an appropriate organic solvent (e.g., DMSO or ethanol) to the powder to create a concentrated stock solution. Gently vortex to ensure complete dissolution.
-
Aqueous Dilution: Dilute the concentrated stock to the final desired concentration using a chilled, slightly acidic to neutral buffer (e.g., 50 mM HEPES, pH 7.0 or 50 mM potassium phosphate, pH 6.5).
-
Concentration Verification: Determine the precise concentration of the stock solution using a spectrophotometer by measuring the absorbance at 260 nm (extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol for Quantification of this compound by HPLC
This protocol allows for the assessment of this compound purity and the extent of its degradation.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dilute the this compound solution in the mobile phase A to a suitable concentration.
-
Analysis: Inject the sample onto the HPLC system. This compound and its degradation products (CoA and farnesoic acid) will have distinct retention times, allowing for their quantification.
Visual Guides
This compound Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
Experimental Workflow for Ensuring this compound Stability
Caption: Recommended workflow for handling this compound.
Optimizing farnesyltransferase assay conditions with Farnesoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing farnesyltransferase (FTase) assays.
Frequently Asked Questions (FAQs)
Q1: What is the correct farnesyl donor for the farnesyltransferase (FTase) assay?
A1: The correct isoprenoid substrate for farnesyltransferase is farnesyl pyrophosphate (FPP) , also known as farnesyl diphosphate (FDP).[1] Farnesoyl-CoA is not the substrate for this enzyme. It is crucial to use FPP to ensure accurate and reproducible results.
Q2: What are the key components of a typical FTase assay buffer?
A2: A standard FTase assay buffer generally contains a buffering agent (e.g., Tris-HCl), a divalent cation which is essential for enzyme activity, a reducing agent to maintain the cysteine residue in the peptide substrate in a reduced state, and Zinc Chloride as FTase is a zinc metalloenzyme.
Q3: How can I monitor the progress of the FTase reaction in real-time?
A3: A continuous fluorescence assay is a common method for real-time monitoring. This assay often uses a dansylated peptide substrate. Upon farnesylation of the peptide, the dansyl group's fluorescence quantum yield increases as it moves into a more hydrophobic environment, providing a continuous signal of enzyme activity.[2][3]
Q4: What are the optimal storage and handling conditions for farnesyl pyrophosphate (FPP)?
A4: FPP is typically supplied as an ammonium salt in a methanol/ammonia solution. For long-term storage, it is recommended to store it at -20°C, where it can be stable for at least two years.[4] When preparing for an assay, it is stable in aqueous buffers at a pH of 7.5-8.0, especially at low temperatures.
Experimental Protocols
Continuous Fluorescence-Based Farnesyltransferase Assay
This protocol is adapted from established methods for monitoring FTase activity in real-time.[5]
Materials:
-
Purified farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂
-
Reducing Agent: 5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~505 nm
Procedure:
-
Prepare Substrates:
-
Prepare a stock solution of FPP in an appropriate buffer.
-
Dissolve the dansylated peptide substrate in the assay buffer. Pre-incubate the peptide solution with DTT for 30 minutes to ensure the cysteine residue is reduced.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add the assay buffer.
-
Add the dansylated peptide substrate to a final concentration of 2 µM.
-
Add FPP to the desired final concentration (a titration from 0 to 25 µM is recommended for optimization).
-
-
Initiate the Reaction:
-
Add purified FTase to initiate the reaction. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).
-
Monitor the increase in fluorescence intensity over time, taking readings at regular intervals (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Plot the initial velocity against the FPP concentration to determine kinetic parameters such as Kₘ and Vₘₐₓ.
-
Data Presentation
Table 1: Influence of Substrate Concentration on FTase Activity
| FPP Concentration (µM) | Peptide Concentration (µM) | Initial Rate (RFU/min) |
| 0.5 | 2.0 | 150 |
| 1.0 | 2.0 | 280 |
| 2.5 | 2.0 | 550 |
| 5.0 | 2.0 | 850 |
| 10.0 | 2.0 | 1100 |
| 20.0 | 2.0 | 1250 |
This table presents hypothetical data for illustrative purposes, showing a typical saturation curve as FPP concentration increases.
Table 2: Effect of pH and Temperature on FTase Activity
| pH | Temperature (°C) | Relative Activity (%) |
| 6.5 | 25 | 65 |
| 7.0 | 25 | 85 |
| 7.5 | 25 | 100 |
| 8.0 | 25 | 90 |
| 7.5 | 20 | 70 |
| 7.5 | 30 | 95 |
| 7.5 | 37 | 80 |
This table illustrates how variations in pH and temperature can impact enzyme activity, with optimal conditions typically around pH 7.5 and physiological temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Incorrect substrate (e.g., this compound instead of FPP).2. Inactive enzyme.3. Oxidized peptide substrate.4. Incorrect filter settings on the plate reader. | 1. Ensure you are using farnesyl pyrophosphate (FPP).2. Verify enzyme activity with a positive control. Store enzyme appropriately.3. Pre-incubate the peptide with a reducing agent like DTT or TCEP.4. Check that the excitation and emission wavelengths are set correctly for the dansyl fluorophore (~340 nm ex, ~505 nm em). |
| High Background Signal | 1. Contaminated reagents.2. Autofluorescence of compounds if screening inhibitors.3. Light leakage in the plate reader. | 1. Use fresh, high-quality reagents and buffer.2. Run a control without the enzyme to measure the background fluorescence of any test compounds.3. Ensure the plate reader is functioning correctly and use opaque, black microplates. |
| Inconsistent Results | 1. Pipetting errors.2. Temperature fluctuations.3. Reagent degradation. | 1. Use calibrated pipettes and prepare a master mix for multiple reactions.2. Ensure the plate reader maintains a stable temperature throughout the assay.3. Prepare fresh reagents and store them properly. Avoid multiple freeze-thaw cycles of FPP and the enzyme. |
| Non-linear Reaction Progress | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. Use lower enzyme concentrations or higher substrate concentrations.2. Check the stability of the enzyme under your assay conditions.3. FTase can be inhibited by its product, farnesyl pyrophosphate. Analyze only the initial linear phase of the reaction. |
Visualizations
Caption: Ras signaling pathway indicating the role of FTase.
Caption: Experimental workflow for a continuous FTase assay.
Caption: Troubleshooting flowchart for low/no signal issues.
References
- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Overcoming substrate inhibition in Farnesoyl-CoA-dependent reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Farnesoyl-CoA (F-CoA) and related enzymatic reactions. It specifically addresses the common issue of substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound-dependent reactions?
Substrate inhibition is a kinetic phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high concentrations of the substrate, in this case, this compound. Instead of the reaction rate reaching a maximum plateau (Vmax) as described by standard Michaelis-Menten kinetics, the rate peaks and then declines.[1] This phenomenon is observed in approximately 20-25% of all known enzymes.[1]
Q2: What are the molecular mechanisms behind substrate inhibition by this compound?
While specific mechanisms can vary between enzymes, two primary models are often cited:
-
Formation of an Unproductive Ternary Complex: The most common explanation involves the binding of a second F-CoA molecule to the enzyme-substrate (ES) complex.[1] This second molecule binds to a lower-affinity, allosteric, or inhibitory site, forming a dead-end E-S-S complex that cannot proceed to product formation.
-
Blockage of Product Release: An alternative mechanism suggests that a second F-CoA molecule binds to the enzyme-product (EP) complex. This binding event physically obstructs the product's exit from the active site, stalling the catalytic cycle and reducing the overall reaction rate.[1][2]
Q3: How can I tell if my reaction is experiencing substrate inhibition?
The clearest indicator is the shape of your substrate saturation curve. When you plot the initial reaction velocity (v₀) against a wide range of this compound concentrations, a classic Michaelis-Menten curve will be hyperbolic, reaching a plateau. In contrast, a curve indicating substrate inhibition will be parabolic, rising to a maximum velocity before decreasing as the substrate concentration continues to increase.
Troubleshooting Guide
Problem: My reaction rate decreases at high this compound concentrations.
This is the classic symptom of substrate inhibition. Follow these steps to diagnose and mitigate the issue.
| Troubleshooting Step | Rationale & Explanation | Recommended Action |
| 1. Confirm Inhibition | The first step is to confirm that the observed decrease in activity is due to substrate inhibition and not other factors like enzyme instability, product inhibition, or substrate depletion. | Perform a detailed kinetic analysis over a very broad range of F-CoA concentrations (e.g., 0.1x Km to 100x Km). Ensure your assay conditions (pH, temperature, buffer) are stable and optimal for the enzyme. |
| 2. Rule Out Other Factors | Product inhibition or enzyme denaturation at high substrate concentrations can mimic substrate inhibition. | Run control experiments. To test for product inhibition, add a known amount of product at the start of the reaction and observe the effect on the initial rate. To check for enzyme stability, pre-incubate the enzyme in high F-CoA concentrations without the second substrate, then initiate the reaction by adding the second substrate and measure activity. |
| 3. Optimize Substrate Concentration | The simplest solution is to operate at substrate concentrations below the inhibitory threshold. | Based on your kinetic data from Step 1, identify the optimal F-CoA concentration that gives the maximum reaction velocity. Conduct future experiments within this non-inhibitory range. |
| 4. Modify Reaction Conditions | Changes in pH, ionic strength, or the presence of cofactors can alter the binding affinity of the substrate to the inhibitory site. | Systematically vary the pH and salt concentration of your assay buffer to see if the inhibition can be alleviated. Ensure essential cofactors like Mg²⁺ are present at optimal concentrations. |
| 5. Implement a Fed-Batch Strategy | If high product yield is required, a fed-batch approach can maintain an optimal substrate concentration without reaching inhibitory levels. | Instead of adding all the F-CoA at the beginning, add it gradually over the course of the reaction. This maintains a steady, non-inhibitory concentration, allowing for continuous product formation. |
| 6. Consider Enzyme Engineering | If other methods fail, site-directed mutagenesis can be used to alter the inhibitory binding site. | Based on structural data or homology modeling, identify putative allosteric sites. Mutate residues in this region to decrease the binding affinity for the second F-CoA molecule without disrupting the catalytic site. |
Experimental Protocols
Protocol 1: Kinetic Analysis to Diagnose Substrate Inhibition
This protocol outlines the steps to generate a substrate saturation curve to determine if your enzyme is subject to inhibition by this compound.
Materials:
-
Purified enzyme (e.g., Farnesyltransferase)
-
This compound (F-CoA) stock solution
-
Second substrate (e.g., peptide, protein)
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like MgCl₂, DTT)
-
Detection reagent/system (e.g., spectrophotometer, fluorometer, scintillation counter depending on the assay method)
-
96-well plates or cuvettes
Procedure:
-
Prepare Reagents: Prepare a series of dilutions of the F-CoA stock solution in assay buffer. The final concentrations should span a wide range, for instance, from 0.1 µM to 200 µM, to capture the full kinetic profile. Prepare the second substrate at a constant, saturating concentration.
-
Assay Setup: In each well or cuvette, add the assay buffer, the second substrate, and a specific concentration of F-CoA.
-
Initiate Reaction: Start the reaction by adding a fixed, non-limiting amount of your purified enzyme to each well. Mix gently but thoroughly.
-
Monitor Reaction: Immediately begin monitoring the reaction by measuring the output signal (e.g., absorbance, fluorescence) at regular intervals over a set period (e.g., 5-10 minutes). Ensure you are measuring the initial linear rate (v₀).
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each F-CoA concentration from the linear portion of your progress curves.
-
Plot v₀ versus F-CoA concentration [S].
-
Fit the data to the uncompetitive substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
-
The software will provide the best-fit values for Vmax (maximum velocity), Km (Michaelis constant), and Ki (inhibition constant). A finite Ki value confirms substrate inhibition.
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters for a Farnesyltransferase
This table illustrates how kinetic parameters change under different conditions or with different enzyme variants, providing a clear comparison.
| Enzyme Variant | Condition | Vmax (µM/min) | Km (F-CoA, µM) | Ki (F-CoA, µM) |
| Wild Type | Standard Buffer | 15.2 | 5.5 | 85 |
| Wild Type | High Salt Buffer | 14.8 | 6.1 | 150 |
| Mutant A123G | Standard Buffer | 12.1 | 7.3 | >500 |
Data is for illustrative purposes only.
Visualizations
Workflow for Diagnosing Substrate Inhibition
// Nodes start [label="Observe Decreased Activity\nat High [F-CoA]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kinetic_analysis [label="Perform Full Kinetic Analysis\n(Vary [F-CoA] widely)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plot_data [label="Plot Initial Velocity\nvs. [F-CoA]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_curve [label="Does Curve Show\nParabolic Shape?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_inhibition [label="No Substrate Inhibition\n(Michaelis-Menten)\nInvestigate Other Causes", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition_confirmed [label="Substrate Inhibition Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="Optimize [F-CoA] for\nMaximum Velocity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fed_batch [label="Implement Fed-Batch\nStrategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mutagenesis [label="Consider Enzyme\nEngineering", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> kinetic_analysis; kinetic_analysis -> plot_data; plot_data -> check_curve; check_curve -> no_inhibition [label=" No"]; check_curve -> inhibition_confirmed [label=" Yes"]; inhibition_confirmed -> optimize; optimize -> end; inhibition_confirmed -> fed_batch; fed_batch -> end; inhibition_confirmed -> mutagenesis; mutagenesis -> end; } } Caption: Diagnostic workflow for identifying and addressing substrate inhibition.
Mechanism of Substrate Inhibition
// Invisible nodes for layout {rank=same; E1; S1; ES1;} {rank=same; E2; S2; ESS;}
// Enzyme states E1 [label="Enzyme (E)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ES1 [label="Active\nE-S Complex", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; P [label="Product (P)", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2]; ESS [label="Inactive\nE-S-S Complex", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Substrates S1 [label="Substrate (S)\n(F-CoA)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S2 [label="Excess Substrate (S)\n(High [F-CoA])", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges E1 -> ES1 [label="+ S (Catalytic Site)", fontsize=9]; ES1 -> E1 [label="k_off", fontsize=9]; ES1 -> P [label="k_cat", fontsize=9, color="#34A853", fontcolor="#34A853", style=bold]; P -> E1 [label="+ E", fontsize=9]; ES1 -> ESS [label="+ S (Inhibitory Site)", fontsize=9, color="#EA4335", fontcolor="#EA4335", style=bold]; ESS -> ES1 [label="k_off_i", fontsize=9];
// Invisible edge for alignment S2 [style=invis]; ESS -> S2 [style=invis]; } } Caption: Formation of an unproductive E-S-S complex leading to inhibition.
References
Dealing with non-specific binding of Farnesoyl-CoA in cellular assays
Welcome to the technical support center for researchers utilizing Farnesoyl-CoA (FPP) in cellular and biochemical assays. This resource provides troubleshooting guides and answers to frequently asked questions regarding the challenges associated with the non-specific binding of this lipophilic molecule.
Frequently Asked Questions (FAQs)
Q1: What causes the non-specific binding of this compound in my assays?
This compound is an amphipathic molecule, possessing both a hydrophilic pyrophosphate head and a long, hydrophobic farnesyl tail. This hydrophobic tail has a high propensity to interact non-specifically with various surfaces, including plasticware (e.g., microplates), membranes, and hydrophobic regions of proteins that are not the intended target enzyme.[1][2] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.
Q2: My assay shows high background noise. How can I reduce non-specific binding?
High background is a classic sign of non-specific binding. Implementing a "blocking" step is crucial.[3] This involves pre-incubating the assay plate or membrane with a blocking agent that occupies potential sites of non-specific interaction. Additionally, optimizing detergent concentrations in your buffers can significantly reduce background noise.
Key Strategies to Reduce Non-Specific Binding:
-
Use Blocking Agents: Pre-treat surfaces with proteins like Bovine Serum Albumin (BSA) or non-fat dry milk to block hydrophobic sites.[4][5]
-
Incorporate Detergents: Add mild, non-ionic detergents to your assay buffers to help keep this compound in solution and prevent it from binding to surfaces.
-
Optimize Reagent Concentrations: Titrate the concentrations of your enzyme and substrates to find the optimal signal-to-noise ratio.
-
Increase Wash Steps: If your assay involves wash steps, increasing the number or duration of washes can help remove non-specifically bound reagents.
Q3: Which blocking agent should I choose? BSA vs. Non-Fat Dry Milk?
The choice of blocking agent depends on your specific assay and detection system. BSA is a widely used and effective blocking agent due to its ability to prevent non-specific interactions on both hydrophobic and hydrophilic surfaces. However, it's important to use high-quality, protease-free BSA. Non-fat dry milk is a cost-effective alternative but can sometimes interfere with certain detection methods, particularly those involving phosphoprotein detection or avidin-biotin systems, due to the presence of endogenous phosphoproteins and biotin.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in buffer (e.g., PBS or TBS) | Highly purified, consistent blocking, compatible with most detection systems. | More expensive than milk, potential for lot-to-lot variability, not ideal for anti-phosphotyrosine antibodies. |
| Non-Fat Dry Milk | 3-5% in buffer (e.g., PBS or TBS) | Inexpensive and widely available. | Contains phosphoproteins and biotin which can interfere with specific assays, may mask some antigens. |
| Synthetic Polymers | Varies by product | Animal-free, high biocompatibility, low batch-to-batch variability. | May require more optimization for specific applications. |
Q4: What is the role of detergents and how do I select the right one?
Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles. In assays involving this compound, detergents can sequester the hydrophobic farnesyl tail within these micelles, preventing it from binding non-specifically to surfaces and other proteins.
When choosing a detergent, consider its properties:
-
Non-ionic detergents (e.g., Triton™ X-100, Tween® 20): These are considered "mild" detergents. They are effective at breaking lipid-lipid and lipid-protein interactions without typically denaturing the protein, preserving enzyme activity. They are the preferred choice for most enzymatic assays.
-
Ionic detergents (e.g., SDS): These are "harsh" detergents that disrupt protein-protein interactions and cause denaturation. They are generally not suitable for activity assays but are used in techniques like SDS-PAGE.
-
Zwitterionic detergents (e.g., CHAPS): These have properties of both ionic and non-ionic detergents and are effective at solubilizing proteins while protecting their native state.
For most this compound assays, a non-ionic detergent like Tween® 20 (often at 0.05-0.1%) is a good starting point.
Troubleshooting Guide
This decision tree can help you troubleshoot common issues related to non-specific binding in your this compound assays.
Caption: Troubleshooting decision tree for non-specific binding.
Signaling Pathway Context: The Mevalonate Pathway
This compound is a critical intermediate in the mevalonate pathway, which is essential for the synthesis of cholesterol and isoprenoids. A key function of FPP is to serve as the farnesyl group donor for the post-translational modification of proteins, a process called farnesylation. This modification is catalyzed by the enzyme Farnesyltransferase (FTase) and is crucial for the proper membrane localization and function of signaling proteins like Ras.
Caption: The Mevalonate pathway leading to this compound (FPP).
Experimental Protocols
Protocol: In Vitro Fluorescence-Based Farnesyltransferase (FTase) Assay
This protocol describes a common method to measure FTase activity using a fluorescently-tagged peptide substrate. Modifications to minimize non-specific binding are included.
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.8), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM TCEP.
-
Blocking Buffer: Assay Buffer containing 1% (w/v) BSA.
-
This compound (FPP).
-
Dansylated Peptide Substrate (e.g., Dansyl-GCVLS).
-
Purified FTase enzyme.
-
Black, low-binding 96- or 384-well microplate.
-
Fluorescence plate reader (λex = 340 nm, λem = 520-550 nm).
Workflow Diagram:
Caption: Experimental workflow for a fluorescence-based FTase assay.
Procedure:
-
Plate Preparation (Blocking):
-
Add Blocking Buffer to each well of the microplate.
-
Incubate for 1 hour at room temperature.
-
Aspirate the buffer and wash the wells three times with Assay Buffer containing 0.05% Tween-20. This removes excess BSA while leaving a passivated surface.
-
-
Reagent Preparation:
-
Prepare a working solution of FTase enzyme and the dansylated peptide substrate in Assay Buffer. The optimal concentrations should be determined empirically.
-
Prepare a separate working solution of FPP in Assay Buffer.
-
-
Assay Execution:
-
Add the FTase/peptide solution to each well.
-
Place the plate in the fluorescence reader to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the FPP solution to each well. Use of a multi-channel pipette is recommended for consistency.
-
Immediately begin reading the fluorescence kinetically for a set period (e.g., 60 minutes) or take an initial reading (T=0) followed by a final reading after incubation.
-
-
Controls:
-
No Enzyme Control: Replace the FTase enzyme with Assay Buffer to determine the background signal from non-enzymatic farnesylation or substrate instability.
-
No FPP Control: Replace the FPP solution with Assay Buffer to measure any signal change independent of the farnesyl group transfer.
-
No Peptide Control: Replace the peptide substrate with Assay Buffer to check for fluorescence from other reaction components.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the No Enzyme control) from the experimental wells.
-
Calculate the initial reaction velocity by determining the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity is proportional to this rate of fluorescence increase.
-
References
How to prevent the degradation of Farnesoyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Farnesoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: this compound is susceptible to degradation through three primary mechanisms:
-
Chemical Hydrolysis: The thioester bond of this compound is prone to hydrolysis, which is accelerated by non-optimal pH and elevated temperatures.
-
Enzymatic Degradation: Endogenous enzymes present in biological samples, such as thioesterases and phosphatases, can rapidly degrade this compound.
-
Oxidation: The three double bonds in the farnesyl group make this compound susceptible to oxidation, which can be initiated by exposure to air, light, and certain metal ions.
Q2: What is the ideal pH and temperature for handling this compound?
A2: To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic to neutral pH (around 6.0-7.0) and low temperatures throughout the sample preparation process. All buffers and solvents should be pre-chilled, and samples should be kept on ice or at 4°C whenever possible. Long-chain acyl-CoAs have been shown to be unstable in aqueous buffers at room temperature, with significant degradation occurring within hours.[1]
Q3: How can I prevent enzymatic degradation of this compound?
A3: Rapid inactivation of enzymes is critical. This can be achieved by:
-
Immediate Freezing: Snap-freezing tissue samples in liquid nitrogen immediately after collection is a common and effective method to halt enzymatic activity.
-
Solvent Quenching: Homogenizing the sample directly in a cold organic solvent mixture, such as isopropanol or a chloroform/methanol solution, can effectively denature and inactivate enzymes.[2] For cell cultures, quenching can be performed by quickly washing with ice-cold saline and then adding cold methanol.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound detected in the final sample. | Degradation during extraction. | Ensure all steps are performed on ice with pre-chilled solvents. Minimize the time between sample collection and extraction. Consider using a quenching step with hot isopropanol for plant tissues to rapidly inactivate lipases.[2] |
| Inefficient extraction. | Use a solvent system optimized for long-chain, amphipathic molecules. A mixture of chloroform and methanol is a standard choice for lipid extraction.[4] For solid-phase extraction (SPE), ensure the cartridge is properly conditioned and eluted with an appropriate solvent. | |
| High variability between replicate samples. | Inconsistent sample handling. | Standardize the timing of each step in the protocol, from sample collection to final storage. Ensure thorough homogenization to achieve a uniform sample matrix. |
| Partial degradation. | Review and optimize the enzyme inactivation and temperature control procedures. Even minor delays or temperature fluctuations can lead to variable degradation. | |
| Presence of unexpected peaks in the chromatogram. | Oxidation products. | Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent the formation of oxidation artifacts. Protect samples from light and air as much as possible. |
| Hydrolysis products (Farnesoic acid, Coenzyme A). | Strictly control pH and temperature. Ensure that any aqueous solutions are buffered to a slightly acidic pH. |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Animal Tissues
This protocol is adapted from methods for long-chain acyl-CoA extraction.
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Pre-chilled homogenization buffer (e.g., 100 mM potassium phosphate, pH 6.8)
-
Pre-chilled extraction solvent: Chloroform/Methanol (2:1, v/v) containing 0.01% BHT
-
Internal standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA)
-
Homogenizer (e.g., Dounce or bead beater)
-
Centrifuge
Procedure:
-
Sample Collection and Quenching: Immediately after dissection, snap-freeze the tissue sample in liquid nitrogen. Store at -80°C until extraction.
-
Homogenization: Weigh the frozen tissue and place it in a pre-chilled homogenizer. Add the internal standard and a small volume of cold homogenization buffer. Homogenize on ice until the tissue is thoroughly disrupted.
-
Lipid Extraction: Add the cold extraction solvent (chloroform/methanol with BHT) to the homogenate. Vortex vigorously for 1-2 minutes.
-
Phase Separation: Add water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8. Vortex again and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the lower organic phase, which contains the this compound, using a glass Pasteur pipette.
-
Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the lipid extract in a small volume of an appropriate solvent (e.g., methanol) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This protocol can be used as a cleanup step after the initial solvent extraction.
Materials:
-
Reconstituted lipid extract from Protocol 1
-
C18 SPE cartridge
-
SPE manifold
-
Conditioning solvent: 100% Methanol
-
Equilibration solvent: Water
-
Wash solvent: 5% Methanol in water
-
Elution solvent: 80% Methanol in water
Procedure:
-
Cartridge Conditioning: Pass 2-3 column volumes of methanol through the C18 SPE cartridge.
-
Cartridge Equilibration: Pass 2-3 column volumes of water through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Load the reconstituted lipid extract onto the cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of the wash solvent to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with the elution solvent.
-
Drying: Dry the eluted sample under a stream of nitrogen before reconstitution for analysis.
Data Presentation
Table 1: Comparison of Lipid Extraction Methods (General)
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery (General Lipids) |
| Folch (Chloroform/Methanol) | Liquid-liquid extraction using a polar and a non-polar solvent to partition lipids from aqueous phase. | Well-established, efficient for a broad range of lipids. | Uses toxic chlorinated solvents. | >95% |
| Bligh & Dyer (Chloroform/Methanol/Water) | A modification of the Folch method using a single-phase extraction that is then partitioned. | Uses less solvent than the Folch method. | Also uses chlorinated solvents. | >95% |
| Hexane/Isopropanol | A less toxic alternative to chlorinated solvents. | Reduced toxicity. | May be less efficient for extracting highly polar lipids. | Variable, depends on lipid class |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte for a solid support. | High selectivity and can concentrate the analyte. | Can be more time-consuming and requires method development. | 80-95% (for related compounds) |
Note: Specific recovery data for this compound is limited in the literature. The provided recovery rates are for general lipid classes and related long-chain acyl-CoAs and should be empirically determined for this compound in your specific matrix.
Visualizations
Caption: Degradation pathways of this compound during sample preparation.
Caption: Recommended workflow for this compound sample preparation and analysis.
References
Technical Support Center: Enhancing Cellular Uptake of Exogenous Farnesoyl-CoA
Welcome to the technical support center for strategies to enhance the cellular uptake of exogenous Farnesoyl-CoA (FCoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is delivering exogenous this compound into cells challenging?
A1: this compound is a relatively large and negatively charged molecule due to its coenzyme A moiety. The cell membrane is a lipid bilayer that is generally impermeable to large, charged molecules. This inherent barrier prevents the passive diffusion of FCoA into the cytoplasm, necessitating the use of specialized delivery strategies.
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
A2: The main strategies focus on encapsulating FCoA in a carrier system or modifying the molecule to be more cell-permeable. These include:
-
Liposomal Delivery: Encapsulating FCoA within lipid-based vesicles (liposomes) that can fuse with the cell membrane.
-
Nanoparticle-Mediated Delivery: Using solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to transport FCoA.[1][2][3]
-
Cell-Penetrating Peptides (CPPs): Conjugating FCoA to short peptides that can traverse the cell membrane.[4][5]
-
Synthesis of Cell-Permeable Analogs: Modifying the FCoA molecule to increase its hydrophobicity and membrane permeability.
Q3: How can I verify that this compound has been successfully delivered into the cells?
A3: Successful delivery can be verified by measuring the intracellular concentration of FCoA. This is typically done by lysing the cells, extracting the metabolites, and quantifying FCoA using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Functional assays, such as measuring the activity of farnesyltransferase, can also provide indirect evidence of uptake.
Q4: What is the expected efficiency of these delivery methods?
A4: The efficiency can vary significantly depending on the cell type, the specific protocol used, and the delivery vehicle. Below is a table summarizing generally reported uptake efficiencies for similar molecules using different delivery systems.
| Delivery Strategy | Typical Encapsulation Efficiency | Expected Cellular Uptake Efficiency | Reference |
| Liposomes | 40-70% | 10-30% | |
| Solid Lipid Nanoparticles (SLNs) | 50-80% | 20-50% | |
| Nanostructured Lipid Carriers (NLCs) | >80% | >40% | |
| Cell-Penetrating Peptides (CPPs) | N/A (conjugation) | Highly variable, can be >50% |
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of this compound After Liposomal Delivery
| Potential Cause | Troubleshooting Step |
| Inefficient Encapsulation | 1. Optimize Lipid Composition: Vary the ratio of cationic, anionic, and neutral lipids. Cationic lipids can improve interaction with the negatively charged cell membrane. 2. Refine Hydration Method: Ensure the hydration buffer is added at a temperature above the transition temperature of the lipids. 3. Improve Sonication/Extrusion: Use a bath sonicator or an extruder to create smaller, more uniform unilamellar vesicles, which can improve cellular uptake. |
| Liposome Instability | 1. Check Storage Conditions: Store liposomes at 4°C for short-term use (up to one week) and avoid freeze-thaw cycles. 2. Incorporate Stabilizing Agents: Consider adding cholesterol or polyethylene glycol (PEG) to the lipid formulation to increase stability in culture media. |
| Poor Fusion with Cell Membrane | 1. Select Appropriate Lipids: Use fusogenic lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in your formulation. 2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for your cell line. |
| Degradation of this compound | 1. Use Freshly Prepared FCoA: Ensure the FCoA used for encapsulation is not degraded. 2. Incorporate Antioxidants: If degradation is a concern, consider co-encapsulating an antioxidant. |
Issue 2: Cytotoxicity Observed with Nanoparticle or CPP-based Delivery
| Potential Cause | Troubleshooting Step |
| High Concentration of Delivery Vehicle | 1. Perform a Dose-Response Curve: Determine the optimal concentration of the nanoparticle or CPP that maximizes uptake while minimizing toxicity. 2. Reduce Incubation Time: Shorter exposure times may be sufficient for delivery and can reduce cytotoxicity. |
| Inherent Toxicity of the Carrier | 1. Screen Different Carriers: Test various lipid compositions for nanoparticles or different CPP sequences. 2. Modify Surface Chemistry: For nanoparticles, surface modification with PEG can reduce toxicity. |
| Contaminants in Preparation | 1. Purify Nanoparticles/Conjugates: Ensure that residual organic solvents or unreacted reagents are removed from your preparation. Dialysis or size exclusion chromatography can be effective. |
Experimental Protocols
Protocol 1: Liposomal Delivery of this compound
This protocol outlines the thin-film hydration method for preparing liposomes encapsulating this compound.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve your chosen lipids (e.g., a mixture of a neutral lipid like DOPC, a cationic lipid like DOTAP, and cholesterol) in chloroform.
-
Add this compound dissolved in a small amount of methanol to the lipid mixture.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing. The temperature of the buffer should be above the transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
Alternatively, for large unilamellar vesicles (LUVs), use an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
-
Cellular Treatment:
-
Add the liposome suspension to your cell culture at a predetermined concentration and incubate for the desired time.
-
Workflow for Liposomal Delivery of this compound
Caption: Workflow for preparing and using this compound loaded liposomes.
Protocol 2: Quantification of Intracellular this compound by LC-MS
This protocol provides a general workflow for the extraction and quantification of intracellular FCoA.
-
Cell Harvesting and Lysis:
-
After incubation with the FCoA delivery system, wash the cells twice with ice-cold PBS to remove extracellular FCoA.
-
Scrape the cells in an ice-cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
-
Metabolite Extraction:
-
Centrifuge the cell lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Consider a solid-phase extraction (SPE) step for further purification if complex matrices are present.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography system coupled to a mass spectrometer.
-
Use a C18 column for reverse-phase chromatography.
-
Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound.
-
Quantify the amount of FCoA by comparing the peak area to a standard curve generated with known concentrations of FCoA.
-
Signaling Pathway: Farnesylation of a Target Protein
Caption: Pathway of protein farnesylation following cellular uptake of FCoA.
This technical support center provides a foundational guide for researchers working with exogenous this compound. For more specific applications, further optimization of these protocols will likely be necessary.
References
- 1. Formulation and characterization of nanostructured lipid carrier of ubiquinone (Coenzyme Q10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanoparticles: Emerging carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intelligent substance delivery into cells using cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Enzyme Promiscuity with Farnesoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Farnesoyl-CoA. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of enzyme promiscuity with this substrate.
Troubleshooting Guides
Enzymatic assays with long-chain acyl-CoAs like this compound can present unique challenges. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Causes | Solutions |
| Low or No Enzyme Activity | 1. Substrate Instability: this compound can be susceptible to hydrolysis. 2. Poor Substrate Solubility/Micelle Formation: this compound may form micelles at concentrations above its critical micelle concentration (CMC), reducing the amount of available monomeric substrate. 3. Enzyme Inhibition: The product of the reaction or the substrate itself could be inhibitory.[1] 4. Incorrect Buffer Conditions: pH, ionic strength, or co-factors may be suboptimal for a promiscuous interaction. 5. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Prepare this compound solutions fresh and keep them on ice. 2. Determine the CMC of this compound in your assay buffer and work below this concentration. Consider adding a mild, non-ionic detergent like Triton X-100 to aid solubility. 3. Perform initial velocity studies and consider product removal strategies if product inhibition is observed.[1] 4. Screen a range of pH values and buffer systems. Ensure all necessary co-factors (e.g., Mg2+) are present. 5. Verify enzyme activity with a known, primary substrate before testing for promiscuous activity with this compound. |
| High Background Signal | 1. Substrate Auto-hydrolysis: The thioester bond of this compound can hydrolyze non-enzymatically, releasing free CoA, which can be detected by certain assay methods (e.g., using Ellman's reagent).[2] 2. Contaminating Activities: The enzyme preparation may contain other enzymes that can act on this compound or other assay components. 3. Interfering Substances in Sample: Components in your sample preparation may interfere with the assay's detection method.[3] | 1. Run a no-enzyme control to quantify the rate of non-enzymatic hydrolysis and subtract this from your experimental values. 2. Purify the enzyme to homogeneity. If using cell lysates, consider using specific inhibitors for known contaminating enzymes. 3. Check the compatibility of all sample components with the assay. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[3] |
| Inconsistent or Irreproducible Results | 1. Pipetting Errors: Inaccurate pipetting, especially of viscous enzyme solutions or small volumes. 2. Incomplete Reagent Mixing: Failure to properly mix all components of the reaction. 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect reaction rates. 4. Variable Substrate Quality: this compound quality can vary between batches or degrade over time. | 1. Use calibrated pipettes and consider preparing a master mix for your reactions to minimize pipetting variability. 2. Gently vortex or pipette to mix all reagents thoroughly before starting the reaction. 3. Use a temperature-controlled incubator or water bath for all incubations. 4. Purchase high-quality this compound and store it under the recommended conditions. Consider verifying its concentration and purity before use. |
| Difficulty in Product Detection and Analysis | 1. Low Product Yield: The promiscuous activity of the enzyme with this compound may be very low. 2. Co-elution with Substrate in HPLC: The product may have a similar retention time to the this compound substrate. 3. Poor Ionization in Mass Spectrometry: The farnesylated product may not ionize efficiently. 4. Neutral Loss of Farnesyl Group: The farnesyl group may be lost during ionization in the mass spectrometer. | 1. Optimize reaction conditions (enzyme concentration, substrate concentration, incubation time) to maximize product formation. 2. Develop a robust HPLC separation method. Farnesylated products are generally more hydrophobic and should have a longer retention time in reverse-phase chromatography. 3. Optimize mass spectrometry source parameters. 4. Look for the neutral loss of the farnesyl moiety in your tandem mass spectrometry data as a characteristic feature of your product. |
Frequently Asked Questions (FAQs)
Q1: What types of enzymes are likely to show promiscuous activity with this compound?
A1: Enzymes that naturally act on structurally similar substrates are good candidates for promiscuity with this compound. These include:
-
Acyl-CoA Dehydrogenases and Synthetases: These enzymes are involved in fatty acid metabolism and often exhibit broad substrate specificity for different acyl-CoA chain lengths.
-
Acyltransferases: Enzymes that transfer acyl groups, such as those in the BAHD family, can be promiscuous.
-
Thioesterases: These enzymes, which hydrolyze thioester bonds, can have a broad substrate range.
-
Prenyltransferases: While farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) typically use farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) respectively, their ability to bind the farnesyl moiety suggests they could be explored for promiscuous activity with this compound, although the different head group would be a significant factor.
Q2: How should I prepare and handle this compound for my experiments?
A2: this compound is a lipid-like molecule and requires careful handling. It is susceptible to hydrolysis, so it is best to prepare aqueous solutions fresh for each experiment. Store the powdered form at -20°C or below. For experiments, dissolve it in a suitable buffer, and if solubility is an issue, a small amount of a non-ionic detergent can be used. Always keep solutions on ice.
Q3: What are typical kinetic parameters (Km and kcat) I can expect for a promiscuous enzyme with this compound?
A3: Promiscuous activities are generally less efficient than the enzyme's primary function. Therefore, you should expect a higher Km (lower affinity) and a lower kcat (slower turnover rate) for this compound compared to the enzyme's native substrate. While specific data for this compound is limited, the table below provides representative kinetic parameters for related enzymes to give you a baseline.
Q4: Which analytical techniques are best for identifying and quantifying the products of a reaction with this compound?
A4: A combination of chromatography and mass spectrometry is the most powerful approach.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can separate the farnesylated product from the this compound substrate and other reaction components. The increased hydrophobicity of the farnesylated product will typically lead to a longer retention time.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the mass of the product. Tandem MS (MS/MS) can be used to fragment the product and confirm the presence of the farnesyl group, often by observing a characteristic neutral loss.
Q5: How can I be sure that the observed activity is due to the enzyme I am studying and not a contaminant?
A5: This is a critical consideration when studying enzyme promiscuity. The best practice is to use a highly purified enzyme preparation. If you are using a cell lysate, you can use specific inhibitors for known enzymes that might also use this compound as a substrate. Additionally, expressing and purifying your enzyme of interest from a heterologous system like E. coli can help to minimize contamination from other eukaryotic enzymes.
Quantitative Data
The following tables summarize kinetic parameters for enzymes that utilize substrates similar to this compound. This data can serve as a reference for what to expect in your own experiments.
Table 1: Kinetic Parameters for Farnesyltransferase (FTase) with Farnesyl Pyrophosphate (FPP)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human FTase | FPP | 0.0028 | 0.06 | 2.1 x 10⁷ | |
| Human FTase | Peptide | 0.05 - 5 | - | - |
Note: Data is for the natural substrate FPP, not this compound.
Table 2: Representative Kinetic Parameters for Acyl-CoA Utilizing Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| S. cerevisiae Acyl-CoA Synthetase (Faa1p) | Oleate (18:1) | 5 | 2.5 | 5 x 10⁵ | |
| Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (16:0) | 2.7 | 10.5 | 3.9 x 10⁶ | |
| Red Clover Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyltransferase | p-Coumaroyl-CoA | 11.8 | 0.14 | 1.2 x 10⁴ |
Note: This table provides a range of kinetic values for enzymes acting on various acyl-CoA substrates, which can be a useful comparison for promiscuous activity with this compound.
Experimental Protocols
Protocol 1: General Enzyme Kinetic Assay for this compound Utilization
This protocol describes a spectrophotometric assay to measure the release of Coenzyme A (CoA) using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Reagent Preparation:
-
Assay Buffer: 100 mM phosphate buffer, pH 7.5.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
This compound Stock Solution: 10 mM this compound in assay buffer. Prepare fresh.
-
Enzyme Solution: Purified enzyme at a suitable concentration in assay buffer.
-
-
Assay Procedure:
-
Set up reactions in a 96-well plate or cuvettes.
-
For a 200 µL reaction, add:
-
150 µL Assay Buffer
-
20 µL DTNB Solution (final concentration 1 mM)
-
10 µL Enzyme Solution
-
-
Pre-incubate at the desired temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of this compound solution (to a final concentration of 1 mM, or as desired for kinetic studies).
-
Immediately monitor the increase in absorbance at 412 nm over time using a plate reader or spectrophotometer. The product, 2-nitro-5-thiobenzoate (TNB), has an extinction coefficient of 14,150 M⁻¹cm⁻¹.
-
-
Controls:
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure the rate of non-enzymatic hydrolysis of this compound.
-
No-Substrate Control: Replace the this compound solution with an equal volume of assay buffer to ensure there is no background reaction with the enzyme and DTNB.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from the enzyme-catalyzed reaction rate.
-
To determine Km and Vmax, vary the concentration of this compound and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Product Identification by HPLC-MS
-
Enzymatic Reaction:
-
Set up a larger scale enzymatic reaction (e.g., 1 mL) with optimized conditions to generate sufficient product for analysis.
-
Incubate for a longer period (e.g., 1-2 hours) to maximize product yield.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with formic acid to a final concentration of 0.1%.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the more hydrophobic farnesylated product. A typical gradient might be 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile with a UV detector (e.g., at 260 nm for the CoA moiety) and direct the eluent to the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Full Scan: Acquire full scan mass spectra to identify the molecular ion of the expected product.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion of the putative product. Look for characteristic fragment ions, including the neutral loss of the farnesyl group.
-
Visualizations
Caption: The Mevalonate Pathway and the position of this compound.
Caption: Experimental workflow for investigating enzyme promiscuity with this compound.
Caption: Troubleshooting decision tree for this compound enzyme assays.
References
- 1. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
Method refinement for accurate quantification of Farnesoyl-CoA in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Farnesoyl-CoA (FCoA) in complex biological samples.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental workflow for FCoA quantification.
Sample Preparation
-
Q1: What is the most critical step in sample preparation to ensure the stability of this compound? A1: The most critical step is the rapid quenching of metabolic activity and immediate extraction to prevent enzymatic degradation and hydrolysis of the thioester bond. Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[1][2] It is recommended to flash-freeze tissue samples in liquid nitrogen immediately after collection and to keep all subsequent extraction steps on ice or at 4°C.[1][3]
-
Q2: Which extraction solvent system is recommended for FCoA? A2: A common and effective method for extracting long-chain acyl-CoAs like FCoA involves homogenization in a mixture of acetonitrile, isopropanol, and methanol, followed by the addition of a buffered aqueous solution (e.g., potassium phosphate buffer, pH 4.9).[3] Another approach is to use a single-phase extraction with a mixture of acetonitrile, methanol, and water. The choice of solvent should be optimized based on the specific biological matrix.
-
Q3: How can I minimize the loss of FCoA during solid-phase extraction (SPE)? A3: To minimize loss during SPE, ensure the cartridge is properly pre-activated and equilibrated with the extraction buffer. Elution should be performed with a solvent mixture that effectively desorbs FCoA from the sorbent. For example, a mixture of ammonium formate and methanol can be used for elution from silica-based cartridges. It is also crucial to dry the eluent under a stream of nitrogen gas and store it at -80°C until analysis to prevent degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Q4: I am observing poor peak shape and tailing for my FCoA standard. What could be the cause? A4: Poor peak shape for acyl-CoAs is a common issue and can be caused by several factors. The long acyl chain of FCoA makes it hydrophobic, while the CoA moiety is polar, leading to complex chromatographic behavior. Using a reversed-phase column (e.g., C8 or C18) with a mobile phase at a slightly acidic to neutral pH can improve peak shape. Some methods also employ high pH (e.g., 10.5) with an ammonium hydroxide and acetonitrile gradient to achieve high-resolution separation of long-chain acyl-CoAs. Additionally, build-up of biological material on the column from repeated injections can cause peak distortion; regular column washing is recommended.
-
Q5: What are the recommended mass spectrometry parameters for FCoA detection? A5: For quantitative analysis of FCoA, tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) is the method of choice due to its high sensitivity and selectivity. A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate fragment (507 Da). Therefore, a programmed MRM method can be designed to scan for precursor ions with a corresponding product ion that is 507 m/z less than the precursor. For FCoA (C15-CoA), the specific precursor [M+H]⁺ and product ion transitions would need to be optimized on your instrument.
-
Q6: How can I address matrix effects that may be suppressing my FCoA signal? A6: Matrix effects, where co-eluting compounds from the biological sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS analysis. The most effective way to compensate for matrix effects is by using a suitable internal standard, ideally a stable isotope-labeled version of FCoA. If that is not available, an odd-chain length acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as an internal standard for long-chain acyl-CoAs. Proper sample cleanup, for example through SPE, can also help to remove interfering matrix components.
Data Presentation
The following tables provide representative quantitative data for Farnesyl pyrophosphate (FPP), the direct precursor to FCoA, in various mammalian tissues. This data can serve as a reference for expected concentration ranges.
| Tissue | FPP Concentration (nmol/g wet tissue) | GGPP Concentration (nmol/g wet tissue) |
| Brain | 0.355 ± 0.030 | 0.827 ± 0.082 |
| Kidney | 0.320 ± 0.019 | 0.293 ± 0.035 |
| Liver | 0.326 ± 0.064 | 0.213 ± 0.029 |
| Heart | 0.364 ± 0.015 | 0.349 ± 0.023 |
| Data from Tong et al. (2008) obtained using HPLC with fluorescence detection. |
| Analyte | Limit of Detection (LOD) (nM) | Limit of Quantitation (LOQ) (nM) |
| Free CoA | 133 | 444 |
| Acetyl-CoA | 23 | 78 |
| Propionyl-CoA | 2 | 7 |
| Representative LOD and LOQ values for various acyl-CoAs from Li et al. (2014) using LC-MS/MS. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs and is suitable for FCoA.
-
Homogenization: Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH₂PO₄, pH 4.9) and 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize: Homogenize the sample on ice twice using a suitable homogenizer.
-
Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Pre-activate a C18 SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of the extraction buffer.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with a mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and store the dried residue at -80°C. Before LC-MS/MS analysis, reconstitute the sample in a suitable solvent, such as a mixture of mobile phase A and B.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of FCoA.
-
Liquid Chromatography:
-
Column: Use a reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: Develop a gradient that starts with a low percentage of mobile phase B and gradually increases to elute the more hydrophobic long-chain acyl-CoAs. A typical gradient might go from 20% B to 65% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For general acyl-CoA profiling, a neutral loss scan of 507 Da can be used.
-
For specific quantification of FCoA, the precursor ion corresponding to the protonated molecule [M+H]⁺ and a specific product ion (often corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate fragment) should be determined and optimized.
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity.
-
Visualizations
References
- 1. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Farnesoyl-CoA vs. Geranylgeranyl-CoA: A Comparative Guide to Prenyltransferase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Protein prenylation, a critical post-translational modification, involves the attachment of isoprenoid lipids—either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group—to cysteine residues of target proteins. This process is catalyzed by a family of enzymes known as prenyltransferases and is essential for the proper localization and function of numerous proteins involved in key cellular signaling pathways. The choice between farnesylation and geranylgeranylation is not arbitrary and is dictated by the substrate specificity of the prenyltransferases, primarily farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). Understanding the nuances of this specificity is paramount for research in cell biology and for the development of targeted therapeutics, particularly in oncology.
This guide provides an objective comparison of Farnesoyl-CoA and Geranylgeranyl-CoA as substrates for prenyltransferases, supported by experimental data and detailed methodologies.
Quantitative Analysis of Substrate Specificity
The substrate specificity of prenyltransferases is quantitatively defined by their kinetic parameters, namely the Michaelis constant (K_m) and the catalytic rate (k_cat). The ratio k_cat/K_m represents the catalytic efficiency of the enzyme for a particular substrate. While farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are the direct donors for farnesylation and geranylgeranylation respectively, this compound and Geranylgeranyl-CoA serve as intracellular precursors. The specificity of the transferases for their respective isoprenoid pyrophosphates is a key determinant in protein prenylation.
| Enzyme | Isoprenoid Substrate | Protein/Peptide Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Farnesyltransferase (FTase) | Farnesyl Pyrophosphate (FPP) | H-Ras (CVLS) | 0.0028 | 0.06 | 2.14 x 10⁷ |
| K-Ras (CVIM) | ~0.05 | - | - | ||
| Geranylgeranyl Pyrophosphate (GGPP) | H-Ras (CVLS) | Weak affinity | Low activity | Significantly lower than FPP | |
| Geranylgeranyltransferase I (GGTase-I) | Geranylgeranyl Pyrophosphate (GGPP) | RhoA (CVLL) | ~0.8 | - | - |
| Rap1A (CVIL) | - | - | - | ||
| Farnesyl Pyrophosphate (FPP) | RhoA (CVLL) | Weak affinity | Low activity | Significantly lower than GGPP |
Note: The kinetic values can vary depending on the experimental conditions and the specific protein or peptide substrate used. The data presented here is a synthesis from multiple studies to illustrate the general substrate preferences.[1]
The primary determinant of whether a protein is farnesylated or geranylgeranylated lies in the C-terminal tetrapeptide sequence, often referred to as the "CaaX box," where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' is the C-terminal amino acid.[2]
-
Farnesyltransferase (FTase) preferentially recognizes proteins where the 'X' in the CaaX box is Serine, Methionine, Alanine, or Glutamine.[2]
-
Geranylgeranyltransferase I (GGTase-I) shows a strong preference for proteins with Leucine or Phenylalanine at the 'X' position.[2]
This specificity is primarily conferred by the β-subunit of these heterodimeric enzymes.[3]
Signaling Pathways
Protein prenylation is a critical step for the function of many small GTPases that act as molecular switches in a variety of signaling pathways. The lipid anchor facilitates their association with cellular membranes, a prerequisite for their interaction with downstream effectors.
Ras Signaling Pathway
Farnesylation is famously required for the function of Ras proteins, key regulators of cell proliferation, differentiation, and survival. An oncogenic mutation in Ras is found in a significant percentage of human cancers, making FTase a major target for anti-cancer drug development.
Caption: Ras signaling pathway initiated by farnesylation.
Rho Signaling Pathway
Geranylgeranylation is crucial for the function of Rho family GTPases, which are master regulators of the actin cytoskeleton, cell polarity, and cell migration.
Caption: Rho signaling pathway and actin cytoskeleton regulation.
Experimental Protocols
Determining the substrate specificity of prenyltransferases is crucial for both basic research and drug development. Below are detailed methodologies for key experiments.
In Vitro Prenyltransferase Activity Assay (Radiometric)
This assay measures the incorporation of a radiolabeled isoprenoid pyrophosphate into a protein or peptide substrate.
Materials:
-
Purified prenyltransferase (FTase or GGTase-I)
-
Protein or peptide substrate with a CaaX motif (e.g., H-Ras, RhoA, or synthetic peptides)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP) or [³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Stop Solution: 1 M HCl in ethanol
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the protein/peptide substrate (e.g., 10 µM), and the desired concentration of the non-radiolabeled isoprenoid pyrophosphate (FPP or GGPP for competition assays).
-
Initiate the reaction by adding the purified prenyltransferase enzyme and the radiolabeled isoprenoid pyrophosphate (e.g., [³H]-FPP to a final concentration of 1 µM).
-
Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Terminate the reaction by adding an equal volume of the stop solution.
-
Spot the reaction mixture onto glass fiber filters and allow them to dry.
-
Wash the filters with ethanol to remove unincorporated radiolabeled substrate.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the initial reaction velocities at varying substrate concentrations to calculate K_m and V_max.
Fluorescence-Based Prenyltransferase Assay
This continuous assay measures the release of diphosphate (PPi) during the prenylation reaction.
Materials:
-
Purified prenyltransferase (FTase or GGTase-I)
-
Protein or peptide substrate
-
Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP)
-
Inorganic pyrophosphatase
-
Coumarin-labeled phosphate binding protein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT
Procedure:
-
Prepare a reaction mixture containing the assay buffer, inorganic pyrophosphatase, and the coumarin-labeled phosphate binding protein.
-
Add the protein/peptide substrate and the isoprenoid pyrophosphate (FPP or GGPP).
-
Initiate the reaction by adding the purified prenyltransferase.
-
Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. The PPi produced is cleaved by pyrophosphatase to phosphate (Pi), which then binds to the coumarin-labeled protein, causing a change in fluorescence.
-
The observed rate of fluorescence increase is proportional to the rate of prenylation. This method allows for real-time measurement of enzyme activity and is suitable for high-throughput screening of inhibitors.
Experimental Workflow
The general workflow for assessing prenyltransferase substrate specificity involves several key steps, from enzyme and substrate preparation to data analysis.
Caption: General workflow for determining prenyltransferase specificity.
References
- 1. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of Protein Farnesyltransferase Substrate Specificity Using Peptide Libraries and Isoprenoid Diphosphate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the protein prenyltransferases efficiently reduces tumor development in mice with K-RAS-induced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Farnesyltransferase Specificity: Farnesyl Pyrophosphate vs. Farnesoyl-CoA
A guide for researchers, scientists, and drug development professionals on the substrate specificity of farnesyltransferase, with a focus on the potential for cross-reactivity with Farnesoyl-CoA.
Introduction
Protein farnesyltransferase (FTase) is a critical enzyme in post-translational modification, catalyzing the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CaaX motif of target proteins.[1][2][3] This process, known as farnesylation, is essential for the proper localization and function of numerous signaling proteins, including members of the Ras superfamily.[1] Given its role in cellular signaling pathways often implicated in cancer, FTase is a significant target for therapeutic intervention.[4] This guide provides a comparative analysis of the canonical FTase substrate, FPP, and a structurally related endogenous molecule, this compound. While direct experimental data on the cross-reactivity of FTase with this compound is not available in the current scientific literature, this document offers a theoretical comparison based on the enzyme's known substrate specificity and proposes a detailed experimental workflow to investigate this potential interaction.
Theoretical Comparison of Substrate Suitability
The specificity of FTase for its isoprenoid substrate is dictated by the structural features of its active site. The enzyme possesses a hydrophobic pocket that accommodates the farnesyl lipid tail and a distinct binding site for the pyrophosphate group.
| Feature | Farnesyl Pyrophosphate (FPP) | This compound | Analysis of Potential FTase Interaction |
| Farnesyl Group | C15 isoprenoid chain | C15 isoprenoid chain | The identical farnesyl group suggests that the lipid tail of this compound could fit into the hydrophobic binding pocket of FTase. |
| Leaving Group | Pyrophosphate (diphosphate) | Coenzyme A | This represents the most significant structural difference. The pyrophosphate moiety of FPP is crucial for proper positioning and catalysis within the FTase active site. The much larger and structurally distinct Coenzyme A is unlikely to be accommodated in the same binding pocket. |
| Overall Size & Charge | Smaller, highly negatively charged | Significantly larger, with a more complex charge distribution | The substantial size and different chemical nature of the Coenzyme A group compared to pyrophosphate would likely lead to steric hindrance and improper orientation within the active site, preventing catalysis. |
Based on this structural analysis, it is highly improbable that this compound would serve as a substrate for farnesyltransferase. The enzyme's active site is specifically evolved to recognize and bind the pyrophosphate leaving group of FPP. However, the possibility of this compound acting as a competitive or non-competitive inhibitor cannot be entirely ruled out without direct experimental evidence.
Proposed Experimental Investigation of Cross-Reactivity
To definitively determine the extent of cross-reactivity between farnesyltransferase isoforms and this compound, a direct enzymatic assay is required. The following protocol outlines a standard method to test for both substrate utilization and potential inhibition.
Experimental Objective
To determine if this compound can act as a substrate or an inhibitor of human farnesyltransferase in vitro.
Materials
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP), ammonium salt
-
This compound
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 520 nm)
Experimental Workflow
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein farnesyltransferase isoprenoid substrate discrimination is dependent on isoprene double bonds and branched methyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Farnesoyl-CoA Metabolism Across Diverse Cell Types
Farnesoyl-CoA, a key intermediate in the mevalonate pathway, plays a pivotal role in a myriad of cellular processes, from the synthesis of cholesterol to the post-translational modification of proteins. The metabolic flux through this pathway and the subsequent fate of this compound are intricately regulated and vary significantly across different cell types, reflecting their unique physiological functions and pathological states. This guide provides a comparative analysis of this compound metabolism in hepatocytes, neurons, and cancer cells, offering insights for researchers, scientists, and drug development professionals.
This compound is derived from Farnesyl pyrophosphate (FPP), a central branch-point metabolite in the mevalonate pathway.[1] The synthesis of FPP begins with acetyl-CoA and is regulated by the rate-limiting enzyme HMG-CoA reductase (HMGCR).[1][2] FPP can then be directed towards various metabolic fates, including the synthesis of cholesterol, dolichol, and ubiquinone, or converted to this compound for protein farnesylation. This post-translational modification, catalyzed by farnesyltransferase (FTase), is crucial for the proper localization and function of a wide range of proteins, including small GTPases of the Ras superfamily, which are critical regulators of cell growth, differentiation, and survival.[3]
Comparative Quantitative Analysis of Mevalonate Pathway Intermediates
The intracellular concentrations of mevalonate pathway intermediates, such as FPP, provide a snapshot of the metabolic activity of this pathway in different cell types. While direct comparative data for this compound is scarce, FPP levels serve as a valuable proxy. The following table summarizes reported FPP and Geranylgeranyl pyrophosphate (GGPP), another key isoprenoid, concentrations in various cell lines.
| Cell Line | Cell Type | FPP (pmol/10^6 cells) | GGPP (pmol/10^6 cells) | Reference |
| NIH3T3 | Mouse Embryonic Fibroblast | 0.125 ± 0.010 | 0.145 ± 0.008 | |
| HT-29 | Human Colorectal Adenocarcinoma | 0.23 ± 0.04 | 0.35 ± 0.06 | |
| K562 | Human Myelogenous Leukemia | 0.18 ± 0.03 | 0.28 ± 0.05 | |
| U266 | Human Multiple Myeloma | 0.45 ± 0.08 | 0.27 ± 0.04 | |
| SH-SY5Y | Human Neuroblastoma | Not Reported | Not Reported |
Note: The data is synthesized from multiple sources and experimental conditions may vary.
These values highlight the variability in isoprenoid pools across different cell types, suggesting differential regulation of the mevalonate pathway.
This compound Metabolism in Key Cell Types: A Comparative Overview
Hepatocytes: Central Hub of Lipid Metabolism
The liver is the primary site of cholesterol synthesis and lipid metabolism. In hepatocytes, the mevalonate pathway is highly active, with a significant portion of FPP being channeled towards cholesterol biosynthesis. The expression and activity of key enzymes, such as HMG-CoA reductase and farnesyl diphosphate synthase (FPPS), are tightly regulated by sterol levels through the SREBP (Sterol Regulatory Element-Binding Protein) transcription factors. Farnesol, derived from FPP, has been shown to regulate hepatic lipid metabolism by activating nuclear receptors like PPARα, which promotes fatty acid oxidation.
Neurons: A Shift Towards Non-Sterol Isoprenoids
While neurons have a high demand for cholesterol, particularly during development and for maintaining synaptic integrity, they appear to downregulate their own cholesterol synthesis and rely on astrocytes for their cholesterol supply. This suggests that in mature neurons, the mevalonate pathway may be geared more towards the production of non-sterol isoprenoids like FPP and GGPP for protein prenylation. Protein farnesylation is crucial for neuronal function, regulating synaptic plasticity and cognitive processes. Dysregulation of protein prenylation has been implicated in neurodegenerative diseases like Alzheimer's.
Cancer Cells: A Hijacked Pathway for Proliferation
Cancer cells exhibit a reprogrammed metabolism to support their rapid growth and proliferation. The mevalonate pathway is often upregulated in various cancers, providing essential molecules for membrane synthesis, cell signaling, and protein prenylation. Increased levels of FPP and subsequent protein farnesylation are critical for the function of oncogenic proteins like Ras. Consequently, enzymes of the mevalonate pathway, particularly FPPS, are considered attractive targets for cancer therapy. Different cancer cell types can exhibit varying reliance on the mevalonate pathway. For instance, glioblastoma cells show high levels of fatty acid and cholesterol synthesis, driven by the SREBP-1 pathway.
Signaling and Metabolic Pathways
The fate of this compound is determined by a complex interplay of signaling and metabolic pathways that differ between cell types.
Caption: Comparative metabolic fates of this compound.
Experimental Protocols
Quantification of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) in Cultured Cells by LC-MS/MS
This protocol is adapted from a method for quantifying isoprenoid pyrophosphates in biological matrices.
1. Cell Lysis and Extraction:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Store the cell pellet at -20°C until extraction.
-
Resuspend the cell pellet in 0.5 mL of a 1:1 (v/v) solution of 2-propanol and 100 mM ammonium bicarbonate (pH 7.4).
-
Sonicate the cell suspension to lyse the cells.
-
Use 300 µL of the cell homogenate for the subsequent steps.
2. Internal Standard Spiking and Protein Precipitation:
-
Add 10 µL of an appropriate internal standard (e.g., a deuterated analog of FPP) to the cell homogenate and vortex.
-
Add 1.0 mL of methanol for protein precipitation.
-
Incubate the mixture at -20°C for 10 minutes.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
3. Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm).
-
Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25, v/v).
-
Flow Rate: 0.25 mL/min.
-
Gradient: A suitable gradient to separate FPP and GGPP.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for FPP, GGPP, and the internal standard.
-
Note: This protocol is for FPP and GGPP. For this compound, optimization of extraction and chromatography may be necessary, and specific MRM transitions would need to be determined.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound metabolism.
Caption: Workflow for this compound metabolism analysis.
Conclusion
The metabolism of this compound is highly dependent on the cellular context, with distinct regulatory mechanisms and metabolic fates in different cell types. Hepatocytes primarily utilize the pathway for cholesterol synthesis, while neurons appear to prioritize the synthesis of non-sterol isoprenoids for protein prenylation essential for their function. In contrast, cancer cells often exhibit an upregulated mevalonate pathway to fuel their proliferative and survival needs. Understanding these cell-type-specific differences is crucial for the development of targeted therapeutic strategies for a range of diseases, from metabolic disorders and neurodegenerative conditions to cancer. Further research employing quantitative metabolomics and metabolic flux analysis will be instrumental in elucidating the intricate details of this compound metabolism in health and disease.
References
- 1. Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 3. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Strategies for Validating Farnesoyl-CoA Incorporation
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by farnesylation, a 15-carbon isoprenoid lipid, is a critical cellular process that governs the localization and function of numerous proteins involved in signaling pathways central to cancer and other diseases. The precursor for this modification is farnesyl pyrophosphate (FPP), which is derived from farnesoyl-CoA. Validating the incorporation of the farnesyl moiety into target proteins is crucial for understanding disease mechanisms and for the development of therapeutics that target protein prenylation. This guide provides a comparative overview of modern isotopic and chemical labeling strategies to track and quantify farnesyl-CoA incorporation, supported by experimental data and detailed protocols.
Comparison of Key Strategies
Several distinct methodologies are employed to track the incorporation of farnesyl groups into proteins. These can be broadly categorized into radioisotopic methods, stable isotope labeling, and bioorthogonal chemical reporting. Each approach offers a unique set of advantages and disadvantages in terms of sensitivity, safety, and the type of data generated.
| Strategy | Principle | Advantages | Disadvantages |
| Radioisotopic Labeling | Metabolic labeling with precursors like [³H]mevalonic acid or using [³H]farnesyl pyrophosphate in in vitro assays. | High sensitivity. | Involves handling of radioactive materials, posing safety and disposal challenges. Provides limited information on the specific site of modification without further analysis.[1][2][3] |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-arginine, ¹³C₆-lysine) into the proteome, allowing for the relative quantification of proteins between two cell populations by mass spectrometry. | Enables highly accurate relative quantification of protein abundance. Non-radioactive. Well-established for quantitative proteomics.[4][5] | Indirectly measures farnesylation by quantifying changes in the abundance of identified farnesylated proteins rather than directly labeling the farnesyl group. Requires cell lines that can be metabolically labeled. |
| Bioorthogonal Chemical Reporters | Metabolic labeling with farnesol or FPP analogs containing a bioorthogonal handle (e.g., an alkyne or azide). The incorporated reporter is then detected via a "click" reaction or Staudinger ligation with a probe for visualization or enrichment. | Non-radioactive and highly specific. Enables visualization of farnesylated proteins in cells and proteome-wide identification through affinity enrichment followed by mass spectrometry. | Can require the use of specific inhibitors of the mevalonate pathway to enhance incorporation of the analog. The chemical reporter might slightly alter the biological activity of the modified protein. |
Experimental Protocols and Data
Bioorthogonal Chemical Reporter Strategy
This strategy has become the state-of-the-art for identifying and quantifying farnesylated proteins due to its high specificity and versatility. The use of alkyne- or azide-modified farnesol analogs allows for robust detection and enrichment of modified proteins.
Quantitative Data from Proteomic Studies:
| Cell Line | Chemical Reporter | Number of Identified Prenylated Proteins | Reference |
| HEK293T | Alkyne-farnesol (alk-FOH) | > 60 high-confidence hits (including farnesylated and geranylgeranylated) | |
| HeLa | Norbornene-functionalized FPP analog (C10NorOPP) | 24 enriched prenylated proteins | |
| Jurkat | Azido-farnesyl analog | 18 farnesylated proteins |
Detailed Experimental Protocol: Metabolic Labeling and Click Chemistry
This protocol describes the metabolic labeling of mammalian cells with an alkyne-functionalized farnesol analog and subsequent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
Materials:
-
Alkynyl-farnesol (alk-FOH)
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Lovastatin (optional, to inhibit endogenous FPP synthesis)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized detection reagent (e.g., Azide-PEG3-Biotin for enrichment, Azide-fluorophore for visualization)
-
Click chemistry reaction buffer components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Aminoguanidine
-
Procedure:
-
Metabolic Labeling:
-
Plate cells to achieve 70-80% confluency on the day of labeling.
-
(Optional) Pre-treat cells with an inhibitor of HMG-CoA reductase, such as lovastatin, for 12-24 hours to deplete the endogenous pool of FPP and enhance the incorporation of the analog.
-
Replace the medium with fresh medium containing the alk-FOH reporter (typically 25-50 µM).
-
Incubate for 12-24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the azide-functionalized detection reagent.
-
Sequentially add the click chemistry reaction components to the following final concentrations: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄, and 1 mM aminoguanidine.
-
Incubate the reaction at room temperature for 1 hour with gentle shaking.
-
-
Downstream Analysis:
-
For Visualization: If a fluorescent azide was used, the proteins can be separated by SDS-PAGE, and the gel can be imaged using a fluorescence scanner.
-
For Enrichment: If a biotin-azide was used, the biotinylated proteins can be captured using streptavidin-coated beads. After washing, the enriched proteins can be eluted and identified by mass spectrometry.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful tool for the quantitative comparison of proteomes. In the context of farnesylation, it can be used to assess how the abundance of farnesylated proteins changes in response to stimuli or treatment with farnesyltransferase inhibitors (FTIs).
Detailed Experimental Protocol: SILAC for Farnesylation Analysis
This protocol outlines a general workflow for a SILAC experiment to compare the abundance of farnesylated proteins between a control and an FTI-treated cell population.
Materials:
-
SILAC-compatible cell line (e.g., HEK293, HeLa)
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-arginine and L-lysine
-
"Light" L-arginine (¹²C₆, ¹⁴N₄) and L-lysine (¹²C₆, ¹⁴N₂)
-
"Heavy" L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂)
-
Dialyzed fetal bovine serum (dFBS)
-
Farnesyltransferase inhibitor (FTI) of interest
-
Standard reagents for cell lysis, protein digestion, and mass spectrometry
Procedure:
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium and another in "heavy" medium for at least five passages to ensure complete incorporation of the labeled amino acids.
-
Confirm complete labeling (>97%) by mass spectrometry analysis of a small sample of protein lysate.
-
-
Experimental Treatment:
-
Treat the "heavy" labeled cells with the FTI at the desired concentration and for the appropriate duration.
-
Treat the "light" labeled cells with a vehicle control.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations separately.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
(Optional) Enrich for farnesylated proteins using an antibody or affinity probe if available.
-
Separate the combined protein mixture by SDS-PAGE.
-
-
Mass Spectrometry and Data Analysis:
-
Excise gel bands, perform in-gel digestion with trypsin, and extract the peptides.
-
Analyze the peptides by LC-MS/MS.
-
Use SILAC-aware proteomics software (e.g., MaxQuant) to identify proteins and quantify the heavy/light ratios of their corresponding peptides.
-
Proteins with a significant change in their heavy/light ratio are considered to be affected by the FTI treatment, and if they are known or predicted to be farnesylated, this provides evidence for changes in their farnesylation status or abundance.
-
Visualizations
Signaling Pathway
Caption: The Mevalonate pathway leading to the synthesis of Farnesyl-PP.
Experimental Workflow: Bioorthogonal Labeling
Caption: Workflow for bioorthogonal labeling and detection of farnesylated proteins.
Logical Relationships of Validation Strategies
Caption: Relationship between farnesylated proteins and validation strategies.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Farnesoyl-CoA: Chemical vs. Enzymatic Methods
For researchers, scientists, and professionals in drug development, the synthesis of Farnesoyl-Coenzyme A (Farnesoyl-CoA) is a critical step in various research applications, from studying isoprenoid metabolism to developing novel therapeutics. The choice between chemical and enzymatic synthesis methods can significantly impact the efficiency, purity, and scalability of production. This guide provides a side-by-side comparison of these two approaches, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.
Executive Summary
This compound is a key intermediate in the biosynthesis of a vast array of isoprenoids, including sterols, heme, and farnesylated proteins. Its availability is crucial for in vitro studies of enzymes involved in these pathways and for the development of inhibitors with therapeutic potential. This guide explores the two primary methods for its synthesis: traditional chemical routes and biocatalytic enzymatic approaches.
Chemical synthesis offers the advantage of being independent of biological systems and can be scaled up for large-quantity production. However, it often involves harsh reaction conditions, the use of hazardous reagents, and can lead to the formation of side products, necessitating extensive purification. In contrast, enzymatic synthesis provides high specificity, milder reaction conditions, and often results in a product of high purity with the correct stereochemistry. The primary drawbacks of enzymatic methods can be the cost and stability of the enzymes and the need for specialized biological production systems.
At a Glance: Chemical vs. Enzymatic this compound Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Principle | Activation of farnesoic acid and subsequent reaction with Coenzyme A. | Ligation of farnesoic acid to Coenzyme A catalyzed by an Acyl-CoA synthetase. |
| Typical Yield | Variable, often moderate (40-70%). | Generally high (>80%). |
| Purity | Can be variable, may contain side-products requiring extensive purification. | Typically high, with minimal side-product formation. |
| Reaction Time | Several hours to days, including purification. | Typically a few hours. |
| Scalability | Readily scalable for large quantities. | Can be scalable, but may require significant optimization of enzyme production. |
| Cost | Can be high due to reagents, solvents, and purification costs. | Enzyme production can be a significant cost factor, but overall process may be more cost-effective at smaller scales. |
| Stereospecificity | May produce a mixture of isomers if the starting material is not stereopure. | Highly stereospecific, producing the biologically relevant isomer. |
| Environmental Impact | Often involves the use of hazardous organic solvents and reagents. | Generally more environmentally friendly, using aqueous buffers. |
In-Depth Analysis
Chemical Synthesis of this compound
Chemical synthesis of this compound typically involves a two-step process: the activation of the carboxylic acid group of farnesoic acid, followed by its reaction with the thiol group of Coenzyme A.
One common method is the mixed anhydride method . In this approach, farnesoic acid is reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then readily reacts with Coenzyme A to form the desired thioester. Another approach involves the use of coupling agents like carbonyldiimidazole (CDI) to activate the farnesoic acid.
Advantages:
-
High Scalability: Chemical synthesis can be readily scaled up to produce large quantities of this compound.
-
No Biological Components: The process is independent of enzymes and biological systems, which can simplify the setup and reduce the risk of biological contamination.
Disadvantages:
-
Harsh Conditions: The reactions often require anhydrous organic solvents and low temperatures, which can be challenging to maintain.
-
Side Reactions: The formation of side products is common, leading to lower yields and the need for extensive purification steps, such as High-Performance Liquid Chromatography (HPLC).[1][2][3][4]
-
Hazardous Reagents: The use of flammable solvents and toxic reagents poses safety and environmental concerns.
-
Lack of Stereospecificity: If the starting farnesoic acid is a mixture of isomers, the final product will also be a mixture.
Enzymatic Synthesis of this compound
Enzymatic synthesis of this compound utilizes the catalytic power of enzymes, specifically Acyl-CoA synthetases (ACSs), to ligate farnesoic acid to Coenzyme A.[5] This process mimics the natural activation of fatty acids within cells.
The reaction is typically carried out in an aqueous buffer at or near physiological pH and temperature. The key components are farnesoic acid, Coenzyme A, ATP, magnesium ions, and a suitable Acyl-CoA synthetase. The enzyme catalyzes the formation of a thioester bond between the carboxyl group of farnesoic acid and the thiol group of Coenzyme A, driven by the hydrolysis of ATP to AMP and pyrophosphate.
Advantages:
-
High Specificity and Purity: Acyl-CoA synthetases are highly specific for their substrates, resulting in the formation of the desired product with minimal side reactions and high purity.
-
Mild Reaction Conditions: The synthesis is performed in aqueous buffers under mild conditions (neutral pH, room temperature), which preserves the integrity of the sensitive Coenzyme A molecule.
-
Stereospecificity: Enzymes are inherently chiral and will specifically recognize and convert the natural isomer of farnesoic acid, yielding a stereochemically pure product.
-
Environmentally Friendly: The use of aqueous buffers and the avoidance of harsh organic solvents make this method more environmentally benign.
Disadvantages:
-
Enzyme Availability and Cost: The primary challenge is obtaining a suitable Acyl-CoA synthetase with high activity towards farnesoic acid. The enzyme may need to be recombinantly expressed and purified, which can be time-consuming and costly.
-
Scalability: While scalable, large-scale enzymatic synthesis requires significant investment in fermentation and protein purification infrastructure.
Experimental Protocols
Chemical Synthesis: Mixed Anhydride Method (Conceptual Protocol)
Materials:
-
Farnesoic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A lithium salt
-
Anhydrous tetrahydrofuran (THF)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve farnesoic acid in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -15°C.
-
Add triethylamine, followed by the slow addition of ethyl chloroformate. Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A lithium salt in cold, deoxygenated water.
-
Slowly add the Coenzyme A solution to the mixed anhydride solution while maintaining the temperature at -15°C.
-
Allow the reaction to proceed for 1-2 hours at -15°C.
-
Quench the reaction by adding a small amount of water.
-
Remove the THF under reduced pressure.
-
Purify the crude this compound using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the collected fractions to obtain pure this compound.
Enzymatic Synthesis: Acyl-CoA Synthetase Method (Conceptual Protocol)
Materials:
-
Farnesoic acid
-
Coenzyme A lithium salt
-
ATP disodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Purified Acyl-CoA synthetase with activity towards farnesoic acid
-
Dithiothreitol (DTT) (optional, to maintain a reducing environment)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and Coenzyme A.
-
Add farnesoic acid (dissolved in a minimal amount of a suitable solvent like DMSO if necessary).
-
Initiate the reaction by adding the purified Acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.
-
Once the reaction is complete, terminate it by adding an acid (e.g., perchloric acid) or by heat inactivation of the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Purify the this compound from the supernatant using reverse-phase HPLC as described in the chemical synthesis protocol.
-
Lyophilize the pure fractions.
Visualizing the Processes
This compound Synthesis Workflows
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Metabolic Context of Farnesoylated Molecules
This compound itself is not a major intermediate in the central isoprenoid biosynthetic pathway. Instead, Farnesyl pyrophosphate (FPP) is the key branchpoint molecule. Farnesol, derived from FPP, can be converted to farnesoic acid and subsequently to this compound, which can then enter fatty acid metabolism or be used in other enzymatic reactions. The primary role of farnesylation in signaling involves the transfer of the farnesyl group from FPP to proteins, a post-translational modification catalyzed by farnesyltransferase.
Caption: Simplified overview of the isoprenoid biosynthetic pathway.
Conclusion
The choice between chemical and enzymatic synthesis of this compound depends heavily on the specific requirements of the research. For large-scale production where high purity is not the primary concern and downstream purification is feasible, chemical synthesis may be the more practical option. However, for applications requiring high purity, the correct stereoisomer, and milder reaction conditions, such as in vitro enzyme assays and cell-based studies, enzymatic synthesis is the superior method. The initial investment in obtaining a suitable enzyme for the enzymatic approach is often offset by the higher quality of the product and the simplification of the purification process. As our understanding of enzyme promiscuity and protein engineering advances, the enzymatic synthesis of specialty acyl-CoAs like this compound is expected to become even more accessible and cost-effective.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the inhibitory effects of Farnesoyl-CoA analogs on farnesyltransferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the inhibitory effects of various Farnesoyl-CoA (FPP) analogs on farnesyltransferase (FTase), a key enzyme in post-translational modification. The data presented herein is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide context for the development of novel therapeutics targeting protein farnesylation.
Farnesyltransferase catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[1] This modification is crucial for the proper localization and function of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases.[2][3] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a significant target for anti-cancer drug development.[1][4]
Performance Comparison of this compound Analogs
The following table summarizes the in vitro inhibitory potency of several well-characterized this compound analogs against farnesyltransferase. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| This compound Analog | Target | IC50 Value | Assay Type | Reference |
| Tipifarnib (R115777) | Farnesyltransferase | 0.6 nM | Enzymatic | Selleckchem |
| Lamin B peptide | 0.86 nM | Enzymatic | Selleckchem | |
| K-RasB peptide | 7.9 nM | Enzymatic | Selleckchem | |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 nM | Enzymatic | DrugBank Online |
| H-Ras | 1.9 nM | Cell-based | ||
| K-Ras | 5.2 nM | Cell-based | ||
| FTI-277 | Farnesyltransferase | 500 pM | Enzymatic | |
| Ras processing (in cells) | 100 nM | Cell-based | ||
| FPT Inhibitor I | Farnesyltransferase | 83 nM | Enzymatic | |
| FPT Inhibitor II | Farnesyltransferase | 75 nM | Enzymatic | |
| Chaetomellic acid A | Farnesyltransferase | 55 nM | Enzymatic | |
| A-176120 | Farnesyltransferase | 1.2 nM | Enzymatic |
Experimental Protocols
Detailed methodologies for two common in vitro farnesyltransferase inhibition assays are provided below. These protocols serve as a guide and may require optimization based on specific laboratory conditions and reagents.
Fluorescence-Based Farnesyltransferase Inhibition Assay
This assay measures the transfer of a farnesyl group from FPP to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in its fluorescence properties, which can be monitored to determine enzyme activity.
Materials:
-
Purified farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, FPP, peptide substrate, and test compounds.
-
Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing assay buffer, a fixed concentration of farnesyltransferase, and the dansylated peptide substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound (or vehicle control) to the wells. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of FPP to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 550 nm emission for a dansyl group).
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Scintillation Proximity Assay (SPA) for Farnesyltransferase Inhibition
This method measures the incorporation of a radiolabeled farnesyl group from [³H]FPP onto a biotinylated peptide substrate. The biotinylated peptide is captured by streptavidin-coated SPA beads, bringing the radiolabel into close proximity with the scintillant embedded in the beads, resulting in a detectable light signal.
Materials:
-
Purified farnesyltransferase enzyme
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Biotinylated CaaX peptide substrate (e.g., Biotin-YRASNRSCAIM)
-
Assay buffer (as described above)
-
Test compounds (this compound analogs)
-
Streptavidin-coated SPA beads
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, farnesyltransferase, biotinylated peptide substrate, and varying concentrations of the test compound.
-
Initiation of Reaction: Start the reaction by adding [³H]FPP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for enzymatic farnesylation.
-
Signal Detection: Stop the reaction and add a suspension of streptavidin-coated SPA beads to each well. The biotinylated and [³H]farnesylated peptide will bind to the beads.
-
Measurement: After allowing the beads to settle, measure the light output from each well using a microplate scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the amount of farnesylated peptide. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value as described in the fluorescence-based assay.
Visualizations
Signaling Pathway of Ras Farnesylation
The following diagram illustrates the critical role of farnesyltransferase in the Ras signaling pathway. Farnesylation is the first and essential step for the localization of Ras to the plasma membrane, a prerequisite for its activation and downstream signaling.
Caption: Ras farnesylation and activation pathway.
Experimental Workflow for Farnesyltransferase Inhibition Assay
The diagram below outlines the general workflow for an in vitro fluorescence-based assay to evaluate the inhibitory potential of this compound analogs.
Caption: Workflow for a fluorescence-based FTase inhibition assay.
References
- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of protein farnesyltransferase as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Farnesoyl-CoA's Cellular Impact: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals investigating the cellular effects of Farnesoyl-CoA (FCoA), establishing the specificity of its action is paramount. This guide provides a comparative overview of essential control experiments, complete with detailed protocols and quantitative data, to rigorously validate FCoA-dependent cellular phenomena.
This compound is a key intermediate in the mevalonate pathway, a fundamental metabolic route responsible for the synthesis of cholesterol, steroid hormones, and a variety of non-sterol isoprenoids.[1][2][3] One of the most significant roles of FCoA is to provide the farnesyl group for protein farnesylation, a post-translational modification crucial for the function and localization of numerous signaling proteins, including members of the Ras superfamily of small GTPases.[4][5] Given its central role, dissecting the specific effects of FCoA from the broader consequences of mevalonate pathway activity is a critical experimental challenge.
This guide details three primary strategies for implementing experimental controls: inhibition of the mevalonate pathway upstream of FCoA synthesis, direct inhibition of the farnesylation process, and the use of molecular mimics of the farnesyl group. By comparing the outcomes of these control experiments, researchers can build a robust case for the direct involvement of FCoA and protein farnesylation in their observed cellular effects.
Comparison of Control Strategies for Validating FCoA-Dependent Effects
| Control Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Concentration Range (in vitro) |
| Statins (e.g., Lovastatin, Simvastatin) | Inhibit HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway, depleting the pool of FCoA and other isoprenoids. | Commercially available, well-characterized, broad impact on the pathway provides a strong initial validation. | Lacks specificity to farnesylation; affects all downstream products of the mevalonate pathway. | 1-20 µM |
| Farnesyl Transferase Inhibitors (FTIs) (e.g., Tipifarnib, Lonafarnib) | Directly and competitively inhibit farnesyltransferase, the enzyme that attaches the farnesyl group to proteins. | Highly specific to the process of farnesylation, allowing for the direct attribution of effects to this modification. | Some proteins can be alternatively prenylated by geranylgeranyltransferase I (GGTase-I), potentially masking the effect of FTIs. | 1-15 µM |
| Non-hydrolyzable FCoA Analogs | Structurally mimic FCoA but cannot be cleaved by farnesyltransferase, acting as competitive inhibitors. | Provide a highly specific control for the enzymatic transfer of the farnesyl group. | Limited commercial availability, may require custom synthesis. | Dependent on specific analog |
| Farnesol Treatment | A natural dephosphorylated product of farnesyl pyrophosphate that can influence cellular processes and serve as a precursor for farnesylation. | Can help elucidate the roles of farnesyl pyrophosphate metabolism and signaling. | Can have pleiotropic effects independent of protein farnesylation. | 10-50 µM |
Experimental Protocols
Inhibition of the Mevalonate Pathway with Statins
This protocol describes the use of lovastatin to inhibit the mevalonate pathway in cultured cells.
Materials:
-
Lovastatin (activated form)
-
Mevalonic acid
-
Farnesyl pyrophosphate (FPP)
-
Geranylgeranyl pyrophosphate (GGPP)
-
Cell culture medium and supplements
-
Appropriate cell line
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment.
-
Statin Treatment: The following day, replace the medium with fresh medium containing the desired concentration of activated lovastatin (typically 1-20 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Rescue Experiments (for specificity control):
-
To confirm that the observed effects are due to mevalonate pathway inhibition, perform rescue experiments by co-incubating cells with lovastatin and mevalonic acid (typically 100-200 µM).
-
To further pinpoint the involvement of farnesylation or geranylgeranylation, perform rescue experiments with FPP (typically 5-10 µM) or GGPP (typically 5-10 µM).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours), depending on the specific cellular process being investigated.
-
Analysis: Harvest the cells and perform downstream analyses to assess the cellular effect of interest (e.g., cell proliferation assay, Western blot for a specific signaling protein, microscopy for morphological changes).
Direct Inhibition of Farnesylation with Farnesyl Transferase Inhibitors (FTIs)
This protocol outlines the use of a farnesyl transferase inhibitor to specifically block protein farnesylation.
Materials:
-
Farnesyl Transferase Inhibitor (FTI) (e.g., Tipifarnib)
-
Cell culture medium and supplements
-
Appropriate cell line
-
Reagents for assessing farnesylation status (e.g., anti-unprenylated Ras antibody, reagents for mobility shift assays)
Procedure:
-
Cell Seeding: Plate cells as described for the statin protocol.
-
FTI Treatment: The following day, replace the medium with fresh medium containing the desired concentration of the FTI (typically 1-15 µM). Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe the inhibition of farnesylation and its downstream consequences (e.g., 24-48 hours).
-
Validation of Farnesylation Inhibition: It is crucial to confirm that the FTI is effectively inhibiting farnesylation at the concentration used. This can be achieved by:
-
Mobility Shift Assay: Unprenylated proteins often migrate slower on SDS-PAGE gels than their prenylated counterparts. A Western blot for a known farnesylated protein (e.g., HDJ-2) can reveal an upward shift in the band corresponding to the unprenylated form.
-
Immunoblotting with Specific Antibodies: Use antibodies that specifically recognize the unprenylated form of a target protein (e.g., unprenylated Ras).
-
-
Analysis: Analyze the cells for the cellular effect under investigation.
Visualizing the Logic: Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these control experiments, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
Quantitative comparison of Farnesoyl-CoA levels in healthy versus diseased tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Farnesoyl-CoA (FCoA) levels in healthy versus diseased tissues, drawing upon available experimental data. FCoA is a key intermediate in the mevalonate pathway, serving as a precursor for the synthesis of cholesterol, steroid hormones, and non-sterol isoprenoids. Dysregulation of the mevalonate pathway has been implicated in the pathophysiology of several diseases, including cancer and neurodegenerative disorders. Understanding the quantitative differences in FCoA levels between healthy and diseased states is crucial for identifying novel therapeutic targets and developing innovative treatment strategies.
Quantitative Data on Farnesoyl Pyrophosphate (FPP) Levels in Healthy Tissues
Direct quantitative data for this compound in various tissues is limited in publicly available literature. However, data for its immediate precursor, Farnesyl Pyrophosphate (FPP), is available and serves as a strong indicator of FCoA abundance. The following table summarizes FPP concentrations in various healthy mouse tissues.
| Tissue | Farnesyl Pyrophosphate (FPP) Concentration (nmol/g wet tissue) |
| Brain | 0.355 ± 0.030 |
| Kidney | 0.320 ± 0.019 |
| Liver | 0.326 ± 0.064 |
| Heart | 0.364 ± 0.015 |
Data sourced from a study quantifying FPP and GGPP levels in mammalian tissues[1].
This compound and Related Metabolites in Diseased Tissues: A Qualitative Comparison
While direct quantitative data for FCoA in diseased tissues is scarce, several studies indicate a significant upregulation of the mevalonate pathway, suggesting elevated FCoA levels in certain pathological conditions.
Cancer:
-
Colorectal Cancer: Studies have shown that the activity and mRNA expression of Farnesyl Pyrophosphate Synthase (FPPS), the enzyme responsible for FPP synthesis, are significantly higher in human colorectal cancer tissues compared to the normal surrounding mucosa. This suggests a potential increase in the downstream product, FCoA.
-
General Cancer Metabolism: Cancer cells exhibit reprogrammed metabolism characterized by increased fatty acid and lipid synthesis to support rapid proliferation. Key enzymes in this process, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), are often upregulated in various cancers, including breast, lung, and ovarian cancers[2][3][4]. This overall increase in lipid metabolism likely contributes to elevated levels of acyl-CoAs, including FCoA.
Neurodegenerative Diseases:
-
Alzheimer's Disease: Research indicates an upregulation of protein farnesylation in the brains of individuals with Alzheimer's disease. This is supported by findings of increased levels of Farnesyltransferase (FT), the enzyme that utilizes FPP for protein modification, in brains affected by Alzheimer's and Mild Cognitive Impairment (MCI). Elevated levels of FPP have also been reported in the brains of patients with Alzheimer's disease, suggesting a corresponding increase in FCoA levels. The dysregulation of CoA biosynthesis has been linked to neurodegeneration.
Experimental Protocols
The quantification of this compound in tissue samples typically involves extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for acyl-CoA analysis.
1. Tissue Homogenization and Acyl-CoA Extraction:
-
Objective: To extract acyl-CoAs from tissue samples while minimizing degradation.
-
Procedure:
-
Approximately 100-200 mg of frozen tissue is ground to a fine powder under liquid nitrogen.
-
The powdered tissue is homogenized in a cold extraction solvent. A common solvent mixture is acetonitrile/methanol/water (2:2:1, v/v/v). Alternatively, a buffer such as 100 mM KH2PO4 (pH 4.9) can be used, followed by the addition of 2-propanol and acetonitrile.
-
The homogenate is vortexed and then centrifuged to pellet proteins and other insoluble material.
-
The supernatant containing the acyl-CoAs is collected for further purification.
-
2. Solid-Phase Extraction (SPE) for Purification:
-
Objective: To purify and concentrate the acyl-CoAs from the crude extract.
-
Procedure:
-
The supernatant is loaded onto a C18 solid-phase extraction column.
-
The column is washed with an aqueous solution to remove polar impurities.
-
The acyl-CoAs are eluted with an organic solvent, such as acetonitrile or methanol.
-
The eluate is then dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
3. LC-MS/MS Quantification:
-
Objective: To separate and quantify this compound using a highly sensitive and specific method.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Procedure:
-
The reconstituted sample is injected into the LC system.
-
This compound is separated from other acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases, typically containing an ion-pairing agent or at a high pH with an ammonium hydroxide and acetonitrile gradient to improve chromatographic resolution.
-
The mass spectrometer is operated in positive electrospray ionization mode and set up for multiple reaction monitoring (MRM) to specifically detect the transition of the this compound precursor ion to a specific product ion, ensuring high selectivity and sensitivity.
-
Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The Mevalonate Pathway leading to the synthesis of this compound.
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound from tissue samples.
References
- 1. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Metabolomic profiling from formalin-fixed, paraffin-embedded tumor tissue using targeted LC/MS/MS: application in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extensive Anti-CoA Immunostaining in Alzheimer's Disease and Covalent Modification of Tau by a Key Cellular Metabolite Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Farnesoyl-CoA
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for Farnesoyl-CoA if available from the supplier. In the absence of a specific MSDS, precautions for similar chemicals should be observed. Based on data for related compounds like Farnesol, this compound should be handled with care. Farnesol is known to be a skin irritant and sensitizer, and it is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is crucial to prevent its release into the environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Protocol
The proper disposal of this compound falls under the category of chemical waste. The following steps provide a clear procedure for its safe disposal:
-
Identification and Classification: Identify the waste as a non-hazardous or potentially hazardous biochemical. Given the aquatic toxicity of the related compound Farnesol, it is prudent to treat this compound as chemical waste that should not be disposed of down the drain[3][4].
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected separately to avoid unintended chemical reactions. Keep it segregated from general laboratory trash and other types of chemical waste unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled as "this compound Waste" and include the date of accumulation and any known hazard warnings. If the original container is used for waste collection, ensure the label is intact and legible.
-
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. This storage area should be well-ventilated and designed for the containment of chemical waste.
-
Arranging for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for the pickup and proper disposal of the this compound waste. Professional disposal services are equipped to handle and treat chemical waste in compliance with all regulatory requirements.
Data on Laboratory Waste Disposal
While specific quantitative data for this compound disposal is not available, the following table summarizes the general categories of laboratory waste and their appropriate disposal routes, providing a context for the proper management of chemical waste like this compound.
| Waste Category | Examples | Recommended Disposal Route |
| Chemical Waste | Solvents, reagents, this compound, other biochemicals | Collection in labeled, compatible containers for pickup by a licensed hazardous waste disposal service. |
| Biological Waste | Cell cultures, tissues, microbial stocks | Decontamination (e.g., autoclaving) followed by disposal in designated biohazardous waste containers. |
| Sharps Waste | Needles, scalpels, contaminated glass slides | Collection in puncture-resistant sharps containers for specialized disposal, often involving autoclaving and shredding. |
| General Laboratory Waste | Non-contaminated paper towels, packaging, clean glassware | Disposal in regular municipal waste streams, provided it is not contaminated with hazardous materials. |
Experimental Protocols
Currently, there are no established experimental protocols specifically for the disposal of this compound in the public domain. The recommended procedure is to follow the general guidelines for chemical waste disposal as outlined above and as mandated by local and institutional regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling of Farnesoyl-CoA: A Procedural Guide
This guide provides essential, immediate safety and logistical information for handling Farnesoyl-CoA, intended for researchers, scientists, and drug development professionals. The information is structured to provide clear, step-by-step procedural guidance.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure laboratory safety. Farnesol, a related compound, is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1]
Summary of Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Permeation data for the related compound Farnesol indicate that butyl rubber gloves may provide protection. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is typically needed. If weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended. |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from receiving to disposal.
Detailed Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the material in a refrigerator as recommended for Farnesol.
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Avoid contact with skin and eyes, and do not breathe mists or vapors.
-
If transferring or weighing, use caution to prevent spills.
3. In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Inhalation: Move to fresh air.
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.
4. Spill Management:
-
Ensure adequate ventilation.
-
For small spills, soak up with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).
-
Collect the spillage and place it in suitable, closed containers for disposal.
-
Do not re-enter a contaminated area until it has been properly cleaned.
5. Disposal Plan:
-
Dispose of contents and containers in accordance with local, state, and federal regulations.
-
Contaminated work clothing should not be allowed out of the workplace.
-
Avoid release to the environment.
6. Hygiene Measures:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Immediately change contaminated clothing.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
